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4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Documentation Hub

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  • Product: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline
  • CAS: 1444348-44-0

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline: A Technical Guide for Advanced TKI Intermediates

Executive Summary The compound 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0) is a highly functionalized heterocyclic building block essential for the development of modern targeted therapies, specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0) is a highly functionalized heterocyclic building block essential for the development of modern targeted therapies, specifically ATP-competitive Tyrosine Kinase Inhibitors (TKIs)[1]. This whitepaper provides an authoritative, step-by-step methodological guide to its synthesis, detailing the mechanistic causality behind each experimental condition, the self-validating checkpoints of the protocol, and the regioselective reactivity that makes this core highly valuable in medicinal chemistry.

Structural Rationale & Retrosynthetic Strategy

The quinazoline scaffold is a privileged pharmacophore in oncology. The specific substitution pattern of this intermediate offers a highly tuned electronic and steric profile:

  • C4-Chloro : A highly reactive electrophilic center primed for primary Nucleophilic Aromatic Substitution (SNAr) with anilines to form the core kinase hinge-binding motif.

  • C6-Methoxy : An electron-donating group that interacts with the kinase hinge region, improving both binding affinity and aqueous solubility.

  • C7-Fluoro : An electron-withdrawing atom that serves a dual purpose. It increases the electrophilicity of the C4 position for the initial SNAr, and acts as a secondary SNAr handle for late-stage diversification (e.g., displacement by cyclic amines).

  • C2-Methyl : Provides steric bulk that restricts the conformation of the final drug molecule, tuning its kinase selectivity profile and modulating the pKa of the quinazoline nitrogens.

The synthesis of this target relies on a modified Niementowski quinazoline synthesis[2], followed by a dehydrative chlorination. The pathway begins with the commercially available anthranilic acid derivative, 2-amino-4-fluoro-5-methoxybenzoic acid [3].

Synthesis SM 2-Amino-4-fluoro- 5-methoxybenzoic acid Int1 Benzoxazinone Intermediate SM->Int1 Ac2O, 140°C Acetylation/Dehydration Int2 Quinazolinone Intermediate Int1->Int2 NH4OAc, 120°C Amidation/Cyclization Prod 4-Chloro-7-fluoro-6-methoxy- 2-methylquinazoline Int2->Prod POCl3, DIPEA, 105°C Chlorination

Figure 1: Three-step synthesis workflow from substituted anthranilic acid to the 4-chloroquinazoline.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 7-Fluoro-6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Objective : Acetylation of the aniline amine and subsequent intramolecular dehydrative cyclization.

Causality & Mechanism : Acetic anhydride (


) serves a dual role as both the solvent and the acetylating reagent. The reaction first yields 2-acetamido-4-fluoro-5-methoxybenzoic acid. Under reflux conditions, the carboxylic acid is activated as a mixed anhydride, which undergoes nucleophilic attack by the amide oxygen. This expels acetic acid and closes the ring to form the benzoxazinone. Crucially, the acetyl methyl group from 

becomes the C2-methyl group of the final quinazoline.

Self-Validating Protocol :

  • Charge a dry round-bottom flask with 2-amino-4-fluoro-5-methoxybenzoic acid (1.0 eq) and acetic anhydride (10.0 eq).

  • Heat the mixture to reflux (approx. 140°C) for 3-4 hours under an inert nitrogen atmosphere.

  • Validation Check : Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the benzoxazinone mass confirms cyclization.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess

    
     and acetic acid.
    
  • Triturate the resulting residue with cold hexanes/diethyl ether to precipitate the intermediate. Filter and dry under vacuum.

Step 2: Synthesis of 7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one

Objective : Amidation and re-cyclization to form the thermodynamically stable quinazolinone core[2].

Causality & Mechanism : The benzoxazinone ring is highly susceptible to nucleophilic attack. Ammonium acetate (


) acts as the ammonia source. Ammonia attacks the C2 position of the benzoxazinone, opening the ring to form an intermediate primary amide. Subsequent intramolecular condensation between the newly formed amide and the ketone/enol eliminates water, yielding the quinazolinone.

Self-Validating Protocol :

  • Suspend the benzoxazinone intermediate (1.0 eq) in glacial acetic acid.

  • Add ammonium acetate (5.0 eq) to the suspension.

  • Heat the reaction mixture to 120°C for 4-6 hours.

  • Cool the reaction to room temperature and pour it slowly into ice-cold water under vigorous stirring.

  • Validation Check : The quinazolinone will crash out of the aqueous solution as a dense solid, visually validating the phase change and product formation. Collect via vacuum filtration, wash with copious amounts of water, and dry thoroughly.

Step 3: Chlorination to 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

Objective : Conversion of the C4-oxo group to a highly reactive C4-chloro leaving group.

Causality & Mechanism : Phosphorus oxychloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is used to activate the tautomeric C4-hydroxyl group, forming a dichlorophosphate intermediate. N,N-diisopropylethylamine (DIPEA) is added as a non-nucleophilic base. This is a critical parameter : without DIPEA, the HCl byproduct would protonate the basic quinazoline nitrogens, deactivating the heterocyclic ring, causing tar formation, and stalling the reaction. DIPEA scavenges the HCl, driving the equilibrium forward and preventing the acidic degradation of the C6-methoxy group.

Self-Validating Protocol :

  • Suspend the quinazolinone (1.0 eq) in anhydrous toluene (or use neat

    
     at 10.0 eq depending on scale).
    
  • Slowly add DIPEA (2.0 eq) dropwise at 0°C to control the exothermic acid-base reaction[4].

  • Heat the mixture to 105°C (reflux) for 12-16 hours.

  • Validation Check : Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the highly polar quinazolinone baseline spot confirms full conversion.

  • Carefully quench the reaction by adding it dropwise to an ice-cold saturated aqueous sodium bicarbonate solution. Critical : Maintain the aqueous phase at pH > 7 to prevent the hydrolysis of the newly formed 4-chloroquinazoline back to the quinazolinone[4].

  • Extract with dichloromethane (DCM), wash with brine, dry over

    
    , and concentrate to yield the final product[1].
    

Quantitative Data Summary

Synthesis StepKey ReagentsTemp (°C)Time (h)Typical Yield (%)Purity (LC-MS)
1. Benzoxazinone Formation Acetic Anhydride (

)
1403-485-92>95%
2. Quinazolinone Formation

, Acetic Acid
1204-680-88>98%
3. Chlorination

, DIPEA
10512-1675-85>98%

Reactivity Profile & Downstream Applications

The resulting 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline is a highly versatile bis-electrophile. The orthogonal reactivity of the C4-chloro and C7-fluoro positions allows for sequential, regioselective functionalization essential for library generation in drug discovery.

Reactivity Core 4-Chloro-7-fluoro-6-methoxy- 2-methylquinazoline C4 C4 Position (Cl) Highly Electrophilic Core->C4 Primary target C7 C7 Position (F) Moderately Electrophilic Core->C7 Secondary target SNAr1 Primary SNAr (Anilines/Amines) C4->SNAr1 Rapid substitution SNAr2 Secondary SNAr (Alkoxides/Phenoxides) C7->SNAr2 Requires stronger nucleophile or higher temp

Figure 2: Regioselective SNAr reactivity profile of the functionalized quinazoline core.

The C4-chloro group is displaced first under mild basic conditions (e.g., with an aniline and catalytic HCl or a weak base like


 in isopropanol). Once the C4 position is occupied by an electron-donating amine, the quinazoline ring becomes electronically deactivated, preventing over-reaction. The C7-fluoro group can then be displaced in a secondary SNAr reaction using stronger nucleophiles (like alkoxides or cyclic amines) at elevated temperatures, allowing for the installation of solubilizing groups typical of modern TKIs.

References

  • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry (2020) URL: [Link]

  • Title: Quinazoline derivative having tyrosine kinase inhibitory activity (Patent AU2006216266A2)

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted Tyrosine Kinase Inhibitors (TKIs) relies heavily on privileged electrophilic scaffolds. 4-Chloro-7-fluoro-6-methoxy-2-methylquinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted Tyrosine Kinase Inhibitors (TKIs) relies heavily on privileged electrophilic scaffolds. 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0) is a highly specialized, poly-substituted quinazoline derivative [1]. It serves as a critical intermediate in the synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the structural causality dictating its reactivity, and field-proven experimental workflows for its functionalization.

Physicochemical Properties & Data Presentation

Understanding the baseline physicochemical profile of this scaffold is essential for predicting its behavior in both synthetic workflows and downstream biological environments [1, 2]. The presence of multiple halogens and a methoxy group creates a distinct electronic environment.

Table 1: Core Physicochemical Parameters
PropertyValue / DescriptionSynthetic & Biological Implication
Chemical Name 4-Chloro-7-fluoro-6-methoxy-2-methylquinazolineStandard IUPAC nomenclature.
CAS Number 1444348-44-0Unique identifier for procurement and literature tracking.
Molecular Formula

Defines the atomic composition and mass constraints.
Molecular Weight 226.63 g/mol Low molecular weight leaves ample room (<270 Da) for late-stage additions without violating Lipinski’s Rule of 5.
Monoisotopic Mass 226.03 DaCritical for LC-MS identification during reaction monitoring.
Predicted XlogP ~3.0Highly lipophilic; requires polar aprotic/protic solvents for synthesis.
SMILES String CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)FStructural representation for computational docking/modeling.
Storage Conditions 2-8°C (Short term), -20°C (Long term)Moisture-sensitive; the C4-chloride can undergo slow hydrolysis to a quinazolinone.

Structural Causality: The Logic of the Scaffold

Every functional group on this molecule has been strategically placed to serve a specific mechanistic or biological purpose. As an Application Scientist, it is crucial to understand why these substituents exist, as this dictates the experimental conditions required to manipulate them.

  • The 4-Chloro Group (Primary Electrophile): The C4 position is an imidoyl chloride analog. It is highly electron-deficient due to the electron-withdrawing effects of the adjacent N1 and N3 atoms. This makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (

    
    ) by anilines [3].
    
  • The 7-Fluoro Group (Secondary Electrophile): Fluorine is highly electronegative, which stabilizes the Meisenheimer complex transition state during a secondary

    
     reaction. Despite the strong C-F bond, fluorine is an excellent leaving group under harsh basic conditions, allowing for the late-stage introduction of solubilizing cyclic amines (e.g., morpholine or piperidine) [4].
    
  • The 6-Methoxy Group (H-Bond Acceptor): Biologically, this group acts as a critical hydrogen bond acceptor that interacts with the hinge region of the kinase ATP-binding pocket. Synthetically, its electron-donating nature slightly deactivates the ring, preventing unwanted side reactions.

  • The 2-Methyl Group (Steric Modulator): The addition of a methyl group at the C2 position introduces steric bulk near the N1 atom. This restricts the rotational freedom of the final drug molecule, locking it into a specific dihedral angle that enhances selectivity for mutant kinases over wild-type variants.

Mechanistic Pathway: Dual Functionalization

The functionalization of this scaffold follows a strict regioselective hierarchy. The C4-chloride is displaced first under mild, acidic conditions, followed by the displacement of the C7-fluorine under harsh, basic conditions.

Pathway A 4-Chloro-7-fluoro-6-methoxy- 2-methylquinazoline (Starting Scaffold) B Protonation at N1/N3 (Acid Catalysis) A->B HCl Addition C Primary SNAr at C4 (Aniline Nucleophile) B->C Lowers LUMO Energy D Intermediate: 4-Anilino-7-fluoroquinazoline C->D -HCl (Leaving Group) E Secondary SNAr at C7 (Cyclic Amine, Base/Heat) D->E F- Displacement F Target TKI Molecule (Dual-Substituted) E->F -HF

Sequential SNAr workflow for functionalizing the 4-chloro and 7-fluoro positions.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . They incorporate built-in checkpoints to ensure structural integrity and reaction completion without relying solely on end-point analysis.

Protocol 1: Primary (C4-Amination with Anilines)

Causality: The quinazoline core is weakly basic. Protonation of the N1/N3 nitrogen atoms dramatically lowers the LUMO energy of the ring, making the C4 position highly susceptible to nucleophilic attack by weakly nucleophilic anilines [5]. The reaction is autocatalytic; the displaced chloride forms HCl, which continues to protonate unreacted starting material.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, suspend 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (1.0 equiv) and the desired aniline derivative (1.05 equiv) in anhydrous isopropanol (to achieve a 0.2 M concentration).

  • Catalysis: Add a catalytic amount of 4M HCl in dioxane (0.05 equiv). Self-Validation: The suspension will typically undergo a slight color shift (often yellowing) as the highly electrophilic quinazolium ion forms.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 3–5 hours.

  • Monitoring: Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting mass (

    
     227 
    
    
    
    ) is fully consumed. The generation of HCl during the reaction will cause the product to precipitate out of the hot solution as a hydrochloride salt.
  • Isolation: Cool the mixture to 0°C in an ice bath to maximize precipitation. Filter the solid under a vacuum, wash with cold isopropanol, and dry under a high vacuum.

Protocol 2: Secondary (C7-Fluorine Displacement)

Causality: Once the C4 position is aminated, the electron-donating effect of the new secondary amine deactivates the quinazoline ring. Therefore, the displacement of the C7-fluorine requires forcing conditions: high temperatures, a polar aprotic solvent to leave the nucleophile unsolvated, and a strong base to deprotonate the incoming amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate 4-anilino-7-fluoroquinazoline (1.0 equiv) and a secondary cyclic amine (e.g., morpholine, 3.0 equiv) in anhydrous DMSO (0.1 M).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 3.0 equiv). Causality: The base serves a dual purpose: it neutralizes the HCl salt from Protocol 1 and acts as an acid scavenger for the HF generated during this step.
    
  • Heating: Heat the mixture to 110°C–120°C for 12–18 hours under an inert nitrogen atmosphere.

  • Monitoring: Self-Validation Checkpoint: Because this reaction is kinetically slower, LC-MS monitoring is critical. Confirm completion by observing a mass shift corresponding to the loss of Fluorine (-19 Da) and the addition of the amine mass.

  • Workup: Cool the reaction to room temperature and pour it into vigorously stirred ice water (10x volume of DMSO). The sudden change in polarity will force the highly lipophilic final product to precipitate.

  • Purification: Filter the crude solid, wash with distilled water to remove residual DMSO and salts, and purify via flash column chromatography (DCM:MeOH gradient) if necessary.

References

  • PubChemLite. "C10H8ClFN2O - 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline." Université du Luxembourg. URL: [Link]

  • Sánchez et al. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways." Frontiers in Chemistry (2020). URL: [Link]

  • ACS Omega. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions." ACS Publications (2024). URL: [Link]

Foundational

4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline CAS number and structure

Part 1: Executive Summary & Chemical Identity 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) is a high-value heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) is a high-value heterocyclic building block used primarily in the synthesis of tyrosine kinase inhibitors (TKIs). Belonging to the quinazoline class—a "privileged scaffold" in medicinal chemistry—this compound serves as the core structural motif for next-generation drugs targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways.

Unlike the common intermediate used for Gefitinib (which lacks the 2-methyl group), the 2-methyl variant offers unique pharmacological properties. The methyl group at the C2 position can enhance metabolic stability by blocking oxidative metabolism and altering the binding vector within the kinase ATP-binding pocket.

Chemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
CAS Number 1444348-44-0
IUPAC Name 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline
Molecular Formula C₁₀H₈ClFN₂O
Molecular Weight 226.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform; slightly soluble in Methanol
Melting Point 145–150 °C (typical range for this class)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive

Part 2: Synthesis & Production Protocols

The synthesis of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline requires a precise, multi-step sequence to ensure regio-selectivity and high purity. The most robust industrial route proceeds through a benzoxazinone intermediate.

Reaction Scheme Visualization

SynthesisPath Start 2-Amino-4-fluoro- 5-methoxybenzoic acid Inter1 Benzoxazinone Intermediate Start->Inter1 Reflux Reagent1 Acetic Anhydride (Cyclization) Reagent1->Inter1 Inter2 7-Fluoro-6-methoxy- 2-methylquinazolin-4(3H)-one Inter1->Inter2 NH3 source Reagent2 Ammonium Acetate (Ammonolysis) Reagent2->Inter2 Product 4-Chloro-7-fluoro- 6-methoxy-2-methylquinazoline Inter2->Product Chlorination Reagent3 POCl3 / Base (Chlorination) Reagent3->Product

Caption: Step-wise synthesis from benzoic acid precursor to the final chloro-quinazoline scaffold.

Detailed Methodology
Step 1: Cyclization to Quinazolinone

Objective: Construct the quinazoline ring system with the 2-methyl substituent.

  • Reagents: 2-Amino-4-fluoro-5-methoxybenzoic acid (1.0 eq), Acetic Anhydride (3.0 eq).

  • Procedure:

    • Suspend the benzoic acid derivative in acetic anhydride.

    • Heat to reflux (approx. 140°C) for 2–3 hours. The solid will dissolve as the benzoxazinone intermediate forms.

    • In-situ Conversion: Cool the mixture to 0°C and treat with excess anhydrous Ammonia (gas) or Ammonium Acetate in acetic acid.

    • Heat again to 100°C for 4 hours to convert the benzoxazinone to the quinazolin-4(3H)-one .

  • Workup: Pour the reaction mixture into ice water. The product (7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one) will precipitate. Filter, wash with water, and dry under vacuum.

Step 2: Chlorination (The Critical Step)

Objective: Convert the C4-carbonyl oxygen into a reactive C4-chloride leaving group.

  • Reagents: 7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (POCl₃, 5–10 eq), N,N-Diisopropylethylamine (DIEA, cat.).

  • Procedure:

    • Place the dried quinazolinone in a round-bottom flask under Argon.

    • Add POCl₃ carefully (exothermic). Add a catalytic amount of DIEA to accelerate the reaction.

    • Heat to reflux (105°C) for 3–5 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup (Safety Critical):

    • Remove excess POCl₃ via rotary evaporation under reduced pressure.

    • Quenching: Slowly pour the residue onto crushed ice/sodium bicarbonate mixture. Caution: Vigorous reaction.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Hexane/Ethyl Acetate or flash chromatography (if necessary) to yield the final product.

Part 3: Reactivity & Applications in Drug Design

This compound is designed for Nucleophilic Aromatic Substitution (SₙAr) . It possesses two electrophilic sites with distinct reactivity profiles, allowing for sequential functionalization.

Reactivity Hierarchy
  • C4-Position (Chlorine): Highly reactive. Reacts first with aniline derivatives (e.g., 3-chloro-4-fluoroaniline) under mild acidic conditions (isopropanol, 80°C) to form the kinase "hinge-binding" motif.

  • C7-Position (Fluorine): Moderately reactive. Reacts after the C4 substitution. Requires stronger nucleophiles (e.g., alkoxides, secondary amines) and higher temperatures to introduce solubilizing groups (e.g., morpholine, piperidine).

Mechanism of Action (Kinase Inhibition)

The final drugs derived from this scaffold typically function as ATP-competitive inhibitors.

  • The Quinazoline N1 accepts a hydrogen bond from the kinase hinge region (Met793 in EGFR).

  • The C4-Aniline moiety occupies the hydrophobic pocket.

  • The C6/C7 substituents extend into the solvent-exposed region, modulating solubility and pharmacokinetic properties.

Reactivity Scaffold 4-Chloro-7-fluoro- 6-methoxy-2-methylquinazoline Step1 Step 1: C4 Substitution (Kinase Hinge Binder) Scaffold->Step1 + Aniline / IPA / Heat Intermediate 4-Anilino-7-fluoro- 6-methoxy-2-methylquinazoline Step1->Intermediate Step2 Step 2: C7 Substitution (Solubilizing Tail) Intermediate->Step2 + R-OH / Base / Heat FinalDrug Final API Candidate (e.g., 2-methyl-Gefitinib analog) Step2->FinalDrug

Caption: Sequential functionalization strategy for assembling kinase inhibitors.

Part 4: Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that chloro-quinazolines are potent sensitizers and corrosives .

  • Hydrolysis Hazard: The C4-chlorine bond is labile. Exposure to atmospheric moisture hydrolyzes the compound back to the quinazolinone and releases Hydrochloric Acid (HCl) gas.

  • Storage: Must be stored under inert gas (Argon) at -20°C or 2-8°C. Desiccators are mandatory.

  • PPE: Double nitrile gloves, chemical splash goggles, and a fume hood are non-negotiable.

  • In Case of Spill: Neutralize with sodium bicarbonate solution before disposal. Do not wash down the drain.

References

  • ChemScene . (2024). Product Monograph: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0).[1] Retrieved from

  • Zhang, G., et al. (2013). "Isolation of highly pure erlotinib hydrochloride by recrystallization after nucleophilic substitution." Research on Chemical Intermediates, 39(6), 2303-2309. (Cited for general quinazoline workup protocols).
  • Wang, M., et al. (2015). "Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline." Atlantis Press. (Cited for benzoxazinone cyclization methodology).[2]

  • AChemBlock . (2024). Catalog Entry: 4-chloro-6,7-dimethoxy-2-methyl-quinazoline. Retrieved from (Cited for structural analog comparison).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-7-fluoro-6-methoxyquinazoline.

Sources

Exploratory

Mechanism of Action of Quinazoline Derivatives: A Technical Guide

This guide provides a rigorous technical analysis of quinazoline derivatives, focusing on their pharmacodynamics, structural evolution, and experimental validation. Executive Summary The quinazoline scaffold (benzo[d]pyr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of quinazoline derivatives, focusing on their pharmacodynamics, structural evolution, and experimental validation.

Executive Summary

The quinazoline scaffold (benzo[d]pyrimidine) represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases (adenine and guanine). This structural mimicry allows quinazoline derivatives to interrogate the ATP-binding clefts of kinases and the folate-binding sites of reductases with high affinity. While best known as Epidermal Growth Factor Receptor (EGFR) inhibitors, their utility spans DNA intercalation, tubulin polymerization inhibition, and dihydrofolate reductase (DHFR) blockade. This guide dissects the molecular mechanics of these interactions, the evolutionary pressure of resistance mutations, and the protocols required to validate novel analogs.

Structural Basis of Activity: The Pharmacophore

The quinazoline core derives its potency from its electronic distribution and hydrogen-bonding potential.

  • N1 and N3 Nitrogen Atoms: These act as critical hydrogen bond acceptors. In the context of kinase inhibition, N1 typically accepts a hydrogen bond from the backbone amide of the "hinge region" (e.g., Met793 in EGFR).

  • C4 Position (The "Head"): Substitution here is non-negotiable for kinase activity. An aromatic amine (aniline) at C4 occupies the hydrophobic pocket, engaging in hydrophobic interactions with residues like Leu718.

  • C6 and C7 Positions (The "Tail"): These positions point towards the solvent front. Solubilizing groups (e.g., morpholine-propoxy in Gefitinib or ethylene glycol chains in Erlotinib) are attached here to improve pharmacokinetics without disrupting the binding mode.

Primary Mechanism: EGFR Tyrosine Kinase Inhibition[1][2][3]

ATP-Competitive Inhibition (Type I)

First-generation quinazolines (Gefitinib, Erlotinib) function as reversible, ATP-competitive inhibitors. They bind to the active conformation (DFG-in) of the EGFR kinase domain.

  • Binding Thermodynamics: The planar quinazoline ring mimics the adenine ring of ATP. It wedges into the cleft between the N-terminal and C-terminal lobes of the kinase.

  • Key Interaction: The N1 of the quinazoline ring forms a hydrogen bond with Met793 in the hinge region.

  • Selectivity: The 4-anilino moiety extends into the hydrophobic back pocket, providing selectivity over other kinases.

Irreversible Inhibition (Type VI)

Second (Afatinib) and third-generation (Osimertinib) inhibitors incorporate a "warhead"—typically an acrylamide Michael acceptor—at the C6 position.

  • Mechanism: Following initial non-covalent binding, the electrophilic acrylamide undergoes a nucleophilic attack by the thiol (-SH) group of Cys797 at the edge of the ATP-binding pocket.

  • Result: Formation of a covalent thioether bond. This leads to permanent inactivation of the receptor, requiring the cell to synthesize new EGFR proteins to restore signaling.

Signal Transduction Blockade

By occupying the ATP site, quinazolines prevent the autophosphorylation of tyrosine residues (Y1068, Y1173) on the EGFR C-terminal tail. This halts the recruitment of downstream effectors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation Quin Quinazoline Inhibitor Quin->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif AKT AKT PI3K->AKT Surv Cell Survival AKT->Surv

Figure 1: EGFR signaling cascade illustrating the precise intervention point of quinazoline inhibitors at the ATP-binding cleft.

Resistance Mechanisms & The Evolutionary Arms Race

The clinical efficacy of quinazolines is often curtailed by acquired resistance. Understanding this causality is vital for designing next-generation derivatives.

  • T790M (The Gatekeeper): A Threonine-to-Methionine substitution at residue 790.[1]

    • Effect: The bulky methionine side chain sterically hinders the binding of 1st-generation inhibitors (Gefitinib) and increases the receptor's affinity for ATP, outcompeting the drug.

    • Solution: 3rd-generation inhibitors (Osimertinib) are designed with a specific shape to accommodate the bulky Methionine while still forming the covalent bond at Cys797.

  • C797S (The Covalent Breaker): A Cysteine-to-Serine substitution at residue 797.[2]

    • Effect: The loss of the thiol group prevents the formation of the covalent bond required by acrylamide-bearing inhibitors.

    • Solution: 4th-generation allosteric inhibitors (e.g., EAI045) that bind outside the ATP pocket.

Resistance_Cascade WT Wild Type EGFR Gen1 1st Gen (Gefitinib/Erlotinib) WT->Gen1 Sensitive T790M Mutation: T790M (Gatekeeper) Gen1->T790M Acquired Resistance Gen3 3rd Gen (Osimertinib) T790M->Gen3 Sensitive C797S Mutation: C797S (Covalent Loss) Gen3->C797S Acquired Resistance Gen4 4th Gen (Allosteric Inhibitors) C797S->Gen4 Target

Figure 2: The evolutionary timeline of EGFR resistance mutations driving the structural evolution of quinazoline drugs.

Secondary Mechanisms (Polypharmacology)

While kinase inhibition is dominant, the quinazoline scaffold is versatile:

  • DHFR Inhibition: 2,4-diaminoquinazolines (e.g., Trimetrexate) inhibit Dihydrofolate Reductase.[3][4] They mimic the pteridine ring of folic acid, blocking the reduction of dihydrofolate to tetrahydrofolate, essential for DNA synthesis.

  • Tubulin Polymerization: Certain 2-styrylquinazolin-4(3H)-ones bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing mitotic arrest.

Experimental Validation Protocol: TR-FRET Kinase Assay

To validate a new quinazoline derivative, a self-validating biochemical assay is required. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its high signal-to-noise ratio and resistance to compound fluorescence interference.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the IC50 of a novel quinazoline analog against EGFR-L858R/T790M.

Reagents:

  • Kinase: Recombinant EGFR (L858R/T790M).[5]

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (binds to active site).

  • Antibody: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).

  • Test Compound: Quinazoline derivative (dissolved in DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dilution series of the test quinazoline in DMSO (3-fold serial dilution). Acoustic dispensing is preferred for accuracy.

  • Reaction Assembly (384-well plate):

    • Add 5 µL of Kinase/Antibody mixture (optimized concentration, typically 5 nM kinase, 2 nM antibody).

    • Add 5 µL of Tracer (at

      
       concentration).
      
    • Add 100 nL of Test Compound.

  • Incubation: Incubate for 60 minutes at Room Temperature (20-25°C) in the dark. Causality: This allows equilibrium binding where the unlabeled quinazoline competes with the fluorescent tracer for the ATP pocket.

  • Detection: Measure TR-FRET signal on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer]; Emission 2: 615 nm [Europium]).

  • Data Analysis: Calculate the TR-FRET Ratio (

    
    ).
    
    • Logic: High ratio = Tracer bound (No inhibitor). Low ratio = Tracer displaced (Inhibitor bound).

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.[6]

Assay_Workflow Step1 1. Compound Dilution (DMSO) Step2 2. Add Kinase + Eu-Ab Step1->Step2 Step3 3. Add Tracer (AF647) Step2->Step3 Step4 4. Equilibrium Binding (60 min) Step3->Step4 Step5 5. TR-FRET Read (Ex 340 / Em 665/615) Step4->Step5

Figure 3: TR-FRET assay workflow for evaluating quinazoline binding affinity.

Comparative Analysis of Approved Quinazolines

The following table synthesizes the structural and mechanistic distinctions between FDA-approved quinazoline-based agents.

Drug NameGenerationPrimary Target(s)Binding ModeKey Structural FeatureIndication
Gefitinib 1stEGFR (WT, L858R)Reversible (ATP Comp.)Morpholine propoxy at C6 (Solubility)NSCLC (EGFR+)
Erlotinib 1stEGFR (WT, L858R)Reversible (ATP Comp.)Bis-methoxyethoxy chains (Solubility)NSCLC, Pancreatic
Lapatinib 1st (Dual)EGFR, HER2ReversibleBulky furan-sulfone at C4 (Deep pocket)Breast Cancer (HER2+)
Afatinib 2ndEGFR, HER2, HER4Irreversible (Covalent)Dimethylamino-crotonamide (Michael Acceptor)NSCLC (Resistant)
Vandetanib Multi-kinaseVEGFR, EGFR, RETReversiblePiperidine at C6Medullary Thyroid Cancer

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. The Journal of Biological Chemistry. Link

  • Eck, M. J., & Yun, C. H. (2010). Structural biology of EGFR-targeted therapies. Journal of Clinical Oncology. Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol. ThermoFisher Technical Resources. Link

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. Cancer Discovery. Link

  • Jia, Y., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors. Nature. Link

Sources

Foundational

4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline literature review

This guide serves as an authoritative technical resource for the handling, synthesis, and application of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0). It is designed for medicinal chemists and proce...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the handling, synthesis, and application of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0). It is designed for medicinal chemists and process scientists utilizing this scaffold for the development of next-generation Tyrosine Kinase Inhibitors (TKIs).

Advanced Scaffold for Next-Generation Kinase Inhibitor Synthesis

Executive Summary & Strategic Value

4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline is a "privileged structure" in oncology drug discovery. Unlike the first-generation quinazoline inhibitors (e.g., Gefitinib, Erlotinib) which possess a hydrogen at the C2 position, this scaffold features a C2-methyl group .

Key Advantages of the C2-Methyl Scaffold:

  • Metabolic Stability: The C2-methyl group blocks oxidative metabolism at the C2 position, a common clearance pathway for quinazolines.

  • Selectivity: The steric bulk of the methyl group can induce conformational changes that improve selectivity for specific kinase mutants (e.g., EGFR T790M or VEGFR2) over wild-type counterparts.

  • Dual-Warhead Potential: The scaffold offers two distinct electrophilic sites for regioselective functionalization:

    • C4-Chloro: Highly reactive "warhead" for installing the hinge-binding motif (typically an aniline).

    • C7-Fluoro: Moderately reactive site for installing solubilizing "tails" (alkoxy or amino chains) via Nucleophilic Aromatic Substitution (

      
      ).
      
Chemical Profile & Safety Intelligence
PropertyData
Chemical Name 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline
CAS Number 1444348-44-0
Molecular Formula

Molecular Weight 226.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; Hydrolyzes in water
Storage 2–8°C, under Argon/Nitrogen (Moisture Sensitive)

Safety Critical:

  • Corrosive/Irritant: The C4-chlorine bond is labile; hydrolysis generates HCl gas. Handle in a fume hood.

  • Sensitizer: Quinazoline intermediates are potent skin sensitizers. Double-gloving is mandatory.

Synthesis of the Scaffold

For laboratories synthesizing the scaffold in-house rather than purchasing.

The synthesis requires a high-fidelity sequence to ensure the C7-fluorine atom remains intact while installing the reactive C4-chlorine.

Step-by-Step Protocol

Precursors: 2-Amino-4-fluoro-5-methoxybenzoic acid, Acetamidine hydrochloride.

  • Cyclization (Formation of the Quinazolinone Core):

    • Reagents: 2-Amino-4-fluoro-5-methoxybenzoic acid (1.0 eq), Acetamidine HCl (1.5 eq).

    • Solvent: Ethanol or 2-Methoxyethanol.

    • Conditions: Reflux (80–120°C) for 12–16 hours.

    • Mechanism: Condensation of the amino group with acetamidine followed by dehydration cyclization.

    • Yield Target: >85%.

    • QC Point: Monitor disappearance of the benzoic acid peak via LC-MS.

  • Chlorination (Activation):

    • Reagents: 7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one (Intermediate from Step 1),

      
       (Phosphorus Oxychloride, excess).
      
    • Catalyst: DMF (Catalytic amount, acts as Vilsmeier-Haack reagent).

    • Conditions: Reflux (105°C) for 3–5 hours.

    • Workup: Quench carefully into crushed ice/ammonia. Critical: Temperature must be kept <10°C during quench to prevent hydrolysis of the C4-Cl bond back to the ketone.

Application: Regioselective Functionalization Workflow

This is the core value of the scaffold. The C4-Cl is significantly more electrophilic than the C7-F . This allows for a "one-pot, two-step" or sequential synthesis of complex drugs.

Case Study: Synthesis of a Dual EGFR/VEGFR Inhibitor Candidate

Target Molecule: N-(3-chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-methoxy-2-methylquinazolin-4-amine.

Workflow Diagram (DOT Visualization)

G cluster_0 Chemo-Selectivity Logic Start SCAFFOLD 4-Chloro-7-fluoro-6-methoxy- 2-methylquinazoline Step1 STEP 1: C4-Substitution (Kinase Hinge Binding) Start->Step1 + 3-Chloro-4-fluoroaniline iPrOH, 80°C Inter INTERMEDIATE N-(3-chloro-4-fluorophenyl)- 7-fluoro-6-methoxy-2-methyl... Step1->Inter S_NAr at C4 (Fast) Step2 STEP 2: C7-Substitution (Solubilizing Tail) Inter->Step2 + 3-Morpholinopropan-1-ol K2CO3, DMF, 100°C Final FINAL DRUG CANDIDATE Dual EGFR/VEGFR Inhibitor Step2->Final S_NAr at C7 (Slow) Logic C4-Cl is ~1000x more reactive than C7-F due to N1/N3 activation.

Caption: Sequential regioselective functionalization strategy utilizing the reactivity difference between C4-Cl and C7-F sites.

Detailed Protocol for Functionalization

Step 1: Installation of the Aniline (C4 Substitution)

  • Setup: Dissolve the scaffold (1.0 eq) in Isopropanol (IPA).

  • Reagent: Add 3-chloro-4-fluoroaniline (1.1 eq).

  • Reaction: Heat to reflux (82°C) for 2–4 hours.

  • Observation: The product usually precipitates as the hydrochloride salt.

  • Validation: The C7-Fluorine signal in

    
     NMR will remain unchanged (approx -110 to -120 ppm), confirming the tail has not yet reacted.
    

Step 2: Installation of the Solubilizing Tail (C7 Substitution)

  • Setup: Suspend the Intermediate from Step 1 in DMF.

  • Reagent: Add 3-morpholinopropan-1-ol (2.0 eq) and

    
     (3.0 eq).
    
  • Reaction: Heat to 90–100°C for 6–12 hours.

    • Note: The C7-F displacement requires harsher conditions than C4-Cl.

  • Workup: Pour into water, filter the precipitate.

  • Validation: Disappearance of the C7-F doublet in

    
     NMR (approx 150-160 ppm, d, J~250Hz).
    
Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Hydrolysis (Impurity A) Moisture ingress during storage or reaction.Store under Argon. Use anhydrous solvents (DCM/DMF) for reactions.
Regio-scrambling Reaction temperature too high in Step 1.Keep Step 1 temperature <90°C. C7-F displacement usually requires >100°C or strong alkoxides.
Incomplete C7 Reaction Fluorine is a poor leaving group compared to Chlorine.Use a stronger base (e.g., NaH or t-BuOK) if the alcohol is sterically hindered.
Low Yield in Step 1 HCl salt formation traps the aniline.Add 1.0 eq of DIPEA if the aniline is weakly nucleophilic.
References
  • Synthesis of Quinazoline Scaffolds: Chandrasekhar, M., et al. "A convenient and easy purification approach to high-yield synthesis of Gefitinib."[1] Arkivoc, 2021.[1]

  • Regioselectivity in Quinazolines: LASSBio Team. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[2]

  • C2-Methyl Quinazoline Derivatives: Wang, M., et al. "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline and related quinazoline analogs." ResearchGate, 2013.

  • Chemical Property Data: PubChemLite. "Compound Summary: 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0)."

Sources

Exploratory

Strategic Deployment of Chloro and Methoxy Groups in Drug Discovery: Mechanisms, SAR Optimization, and Metabolic Profiling

Introduction: The Architecture of Lead Optimization In modern medicinal chemistry, the introduction of specific functional groups is rarely a matter of serendipity; it is a calculated exercise in modulating physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architecture of Lead Optimization

In modern medicinal chemistry, the introduction of specific functional groups is rarely a matter of serendipity; it is a calculated exercise in modulating physicochemical properties, target affinity, and pharmacokinetic (PK) profiles. As a Senior Application Scientist, I approach lead optimization by viewing substituents not merely as static structural features, but as dynamic tools that dictate a molecule's interaction with both its therapeutic target and the xenobiotic-metabolizing machinery of the liver.

Among the most privileged substituents in our toolkit are the chloro (-Cl) and methoxy (-OCH₃) groups. While they may appear chemically simple, their strategic placement can rescue a failing drug candidate by fine-tuning its lipophilicity, locking its active conformation, or shielding it from rapid enzymatic degradation.

The Chloro Group (-Cl): Metabolic Shielding and Halogen Bonding

Historically, halogens were viewed simply as lipophilic, electron-withdrawing appendages used to passively fill hydrophobic pockets. Today, we leverage the chloro group for highly specific, directional interactions and metabolic defense.

  • Halogen Bonding (The σ-Hole Effect): Chlorine can act as a Lewis acid. The anisotropic distribution of electron density along the carbon-chlorine (C-Cl) bond creates a positively polarized region—known as the σ-hole—at the distal end of the halogen atom[1]. This allows the chloro group to form highly directional halogen bonds with electron-rich Lewis bases, such as the backbone carbonyl oxygens of target proteins, significantly enhancing binding affinity[2].

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes actively seek electron-rich aromatic rings for oxidation. The insertion of a chloro group at a metabolic "soft spot" serves a dual purpose: its electron-withdrawing nature (-I effect) deactivates the ring toward oxidation, while its steric bulk physically blocks the CYP450 catalytic site[1].

The Methoxy Group (-OCH₃): The Conformational Scout

The methoxy group is ubiquitous in FDA-approved drugs, prized for its unique steric and electronic duality. It acts as a highly effective "scout" for exploring the topography of protein binding pockets.

  • Non-Lipophilic Property Tuning: Unlike linear alkyl or halogen substituents, the methoxy group has a near-zero impact on lipophilicity when attached to an aromatic ring (ΔLogD ≈ -0.05 to 0.00)[3]. This allows chemists to optimize receptor contacts without inflating the molecule's overall lipophilicity, thereby avoiding the pitfalls of high non-specific binding and poor aqueous solubility.

  • Conformational Control: The heavy atoms of the methoxy group adopt a bent arrangement. Depending on the steric bulk of adjacent ortho-substituents, the methoxy group can be forced into a coplanar or orthogonal conformation relative to the aromatic ring. This conformational locking is critical for perfectly complementing the intricate shape of a receptor pocket[3].

  • The Metabolic Trade-off: The primary liability of the methoxy group is its susceptibility to CYP450-mediated O-demethylation[4]. If positioned incorrectly, it acts as a metabolic sink, leading to rapid systemic clearance.

Quantitative Comparison of Physicochemical Properties

To facilitate rational drug design, the divergent properties of these two groups must be carefully weighed. The table below summarizes their core characteristics:

ParameterChloro Group (-Cl)Methoxy Group (-OCH₃)
Electronic Effect Inductive withdrawing (-I)Donating (+M) / Withdrawing (-I)
Lipophilicity (ΔLogP/D) Highly Lipophilic (ΔLogP ≈ +0.71)Non-lipophilic on aromatics (ΔLogD ≈ 0)
Primary Intermolecular Force Halogen bonding (σ-hole interaction)Hydrogen bond acceptor (O atom)
Conformational Geometry Linear, rigid extensionBent, flexible (coplanar or orthogonal)
Metabolic Impact (CYP450) Steric shield; blocks local oxidationMetabolic liability; prone to O-demethylation

Visualizing the Logical SAR Workflow

SAR_Logic Base Lead Scaffold Sub_Cl Add Chloro (-Cl) Base->Sub_Cl Optimize Stability Sub_OMe Add Methoxy (-OCH3) Base->Sub_OMe Optimize Binding Cl_Prop1 Halogen Bonding (σ-hole interaction) Sub_Cl->Cl_Prop1 Cl_Prop2 Metabolic Shielding (Blocks CYP450) Sub_Cl->Cl_Prop2 OMe_Prop1 Conformational Scout (Bent arrangement) Sub_OMe->OMe_Prop1 OMe_Prop2 H-Bond Acceptor (ΔLogD ≈ 0) Sub_OMe->OMe_Prop2 Cl_Result Increased Half-Life & Target Affinity Cl_Prop1->Cl_Result Cl_Prop2->Cl_Result OMe_Result Enhanced Pocket Fit, but O-Demethylation Risk OMe_Prop1->OMe_Result OMe_Prop2->OMe_Result

Caption: Logical SAR workflow comparing the physicochemical and metabolic impacts of -Cl and -OCH3 groups.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically validate the metabolic shielding of a chloro group or the liability of a methoxy group, we utilize the Liver Microsomal Stability Assay. This protocol is engineered as a self-validating system to definitively isolate CYP450-mediated Phase I metabolism from general chemical instability.

Causality & Experimental Design:

  • Subcellular Fractionation: We utilize liver microsomes because they contain a highly concentrated pool of membrane-bound CYP450 enzymes from the endoplasmic reticulum[5].

  • Cofactor Dependency: CYP450 enzymes strictly require NADPH to donate electrons for the oxidation cycle. By running a parallel "minus-NADPH" control, we validate that any observed degradation is enzymatically driven, proving the assay's integrity[6].

  • Quenching Mechanism: Acetonitrile is used to abruptly denature the enzymes and precipitate proteins, locking the metabolic profile at precise time intervals to prevent LC-MS column clogging[7].

Step-by-Step Methodology
  • Preparation: Formulate the test compound (e.g., a methoxy-bearing lead vs. its chloro-substituted analog) to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4)[6].

  • Enzyme Addition: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL[7]. Rationale: This concentration provides a sufficient enzyme-to-substrate ratio to observe pseudo-first-order kinetics without causing excessive non-specific protein binding.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium prior to catalytic initiation.

  • Initiation: Start the reaction by adding 1 mM NADPH[7].

  • Time-Course Sampling: At predefined intervals (0, 5, 15, 30, and 45 minutes), extract 30 µL aliquots of the reaction mixture[6].

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: The 5x volume of organic solvent instantly precipitates the microsomal proteins and halts metabolism.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 5500 rpm for 5 minutes[6]. Extract the supernatant and analyze via LC-TOF-MS to monitor the depletion of the parent compound[7]. The resulting data is plotted as ln(AUC) versus time to calculate the elimination rate constant (

    
    ) and intrinsic clearance (
    
    
    
    ).

Visualizing the Assay Workflow

Assay_Workflow Step1 1. Prepare Compound (1 µM in Buffer) Step2 2. Add Liver Microsomes (0.5 mg/mL CYP450) Step1->Step2 Substrate + Enzyme Step3 3. Pre-incubate (37°C for 5 min) Step2->Step3 Thermal Equilibration Step4 4. Initiate Reaction (Add 1 mM NADPH) Step3->Step4 Start Phase I Metabolism Step5 5. Aliquot & Quench (Acetonitrile + IS) Step4->Step5 Time points: 0-45 min Step6 6. Centrifuge & Analyze (LC-TOF-MS) Step5->Step6 Protein Precipitation

Caption: Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

References

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis (2025).[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications (2012).[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate (2024).[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.[Link]

Sources

Foundational

Spectroscopic Analysis of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline: A Technical Guide

Executive Summary The compound 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0) represents a critical scaffold in the synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0) represents a critical scaffold in the synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Unlike first-generation inhibitors (e.g., Gefitinib) which lack a C2-substituent, the introduction of the 2-methyl group is a strategic modification often employed to enhance metabolic stability and alter binding kinetics within the ATP-binding pocket of the kinase.

This guide provides a rigorous spectroscopic framework for the identification and qualification of this intermediate. The 4-chloro moiety serves as the reactive handle for nucleophilic aromatic substitution (


) with aniline derivatives, while the 7-fluoro  and 6-methoxy  groups are essential for potency and solubility. Accurate characterization is paramount, as the purity of this intermediate directly dictates the yield and impurity profile of the final API.

Molecular Architecture & Theoretical Prediction

Before interpreting spectra, one must understand the electronic environment of the molecule. The quinazoline core is electron-deficient, further activated by the 4-chloro substituent.

  • Formula:

    
    
    
  • Molecular Weight: 226.63 g/mol

  • Key Features:

    • C4-Cl: Highly reactive electrophilic center.

    • C7-F: Provides a diagnostic doublet splitting pattern in NMR (

      
      H and 
      
      
      
      C).
    • C6-OMe: Strong electron-donating group (EDG), shielding the adjacent C5 proton.

    • C2-Me: distinct singlet, differentiating this scaffold from the Gefitinib core.

Synthesis & Process Logic

To understand potential impurities, we must visualize the synthesis. This compound is typically generated via the chlorination of 7-fluoro-6-methoxy-2-methylquinazolin-4(3H)-one .

Analytical Workflow Diagram

AnalyticalWorkflow Start Starting Material (Anthranilic Acid Deriv.) Cyclization Cyclization (Ac2O / Acetamidine) Start->Cyclization Ring Closure Intermediate Quinazolinone Intermediate Cyclization->Intermediate Formation Chlorination Chlorination (POCl3 / SOCl2) Intermediate->Chlorination Deoxychlorination Crude Crude Product (4-Cl-quinazoline) Chlorination->Crude Quench/Workup QC QC Analysis (NMR, HPLC, MS) Crude->QC Validation

Figure 1: Synthetic pathway and critical control points for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline.

Primary Characterization: Nuclear Magnetic Resonance (NMR)[1]

NMR is the definitive tool for structural verification. The 7-fluoro substituent creates unique splitting patterns that serve as an internal validation check.

H NMR Analysis (Proton)

Solvent:


 or 

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
H-5 7.55 - 7.65Singlet (d)

Para to F, Ortho to OMe. The OMe group shields this position relative to unsubstituted quinazoline, but the ring current keeps it aromatic. Often appears as a singlet due to small long-range F coupling.
H-8 7.30 - 7.45Doublet

Ortho to F. The large coupling constant is diagnostic. Located between F and N1.
6-OMe 4.00 - 4.05Singlet-Characteristic methoxy singlet. Slightly deshielded by the aromatic ring.
2-Me 2.75 - 2.85Singlet-Methyl group attached to the electron-deficient pyrimidine ring (C2). Significantly deshielded compared to toluene (2.3 ppm).

Expert Insight: If you observe a broad singlet around 12-13 ppm, your chlorination is incomplete, and you still have the starting material (quinazolinone).

C NMR Analysis (Carbon)

The presence of Fluorine (


, spin 1/2) will split attached and adjacent carbons.
  • C-4 (C-Cl): ~158 ppm.

  • C-2 (C-Me): ~160 ppm.[1]

  • C-7 (C-F): ~155 ppm (Doublet,

    
     Hz). Critical Diagnostic. 
    
  • C-6 (C-OMe): ~150 ppm (Doublet,

    
     Hz).
    
  • C-8: ~110 ppm (Doublet,

    
     Hz).
    
F NMR
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Multiplet (decoupled: Singlet).

  • Utility: Excellent for purity checking. A second peak indicates regioisomers or unreacted starting material.

Mass Spectrometry & Impurity Profiling

Mass spectrometry confirms the molecular weight and, crucially, the presence of the chlorine atom.

Isotopic Signature

Chlorine exists as


 (75%) and 

(25%).
  • M+H (

    
    ):  227.04 m/z
    
  • M+H (

    
    ):  229.04 m/z
    
  • Ratio: 3:1 (Natural abundance).

Protocol Note: If the M+2 peak is missing or the ratio is distorted, the chlorine has likely been hydrolyzed (reverting to the quinazolinone, M+H 209) or substituted by methanol during LC-MS analysis (forming the 4-methoxy ether artifact). Always run MS in non-nucleophilic solvents (e.g., ACN) and avoid prolonged storage in methanol.

Fragmentation Pathway
  • m/z 227

    
     192:  Loss of Cl radical (typical for chloro-heterocycles).
    
  • m/z 227

    
     212:  Loss of methyl radical (from OMe or C2-Me).
    

Vibrational Spectroscopy (IR)[2][3]

Infrared spectroscopy provides a rapid "fingerprint" verification, particularly useful for incoming raw material testing.

Wavenumber (

)
AssignmentNotes
3050 - 3100 C-H Stretch (Ar)Weak aromatic signals.
2950 - 2850 C-H Stretch (Alk)Methyl and Methoxy groups.
1610 - 1630 C=N StretchStrong band characteristic of the quinazoline ring.
1250 - 1280 C-O-C StretchAryl alkyl ether (Methoxy).
1100 - 1150 C-F StretchStrong, broad band.
750 - 800 C-Cl StretchDiagnostic for the 4-chloro substituent.

Quality Control Protocol

To ensure this intermediate is suitable for GMP synthesis of the final drug substance:

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

      
      .
      
    • Mobile Phase: Gradient ACN/Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic max) and 330 nm (quinazoline conjugation).

  • Residual Solvents: Check for

    
     residues (hydrolyzes to phosphate/HCl) or Toluene (common reaction solvent).
    
  • Appearance: Should be a white to off-white solid. Yellowing indicates oxidation or nitro-impurities (if nitro-precursor was used).

QC Logic Diagram

QCLogic Sample Intermediate Sample Visual Visual Inspection (White/Off-White) Sample->Visual LCMS LC-MS Analysis (Identity & Purity) Sample->LCMS NMR 1H NMR (Structure Verification) Sample->NMR Decision Pass Criteria? Visual->Decision LCMS->Decision NMR->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Figure 2: Quality Control Decision Matrix.

References

  • Synthesis and Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 2020. (Provides comparative spectral data for the 4-chloro-quinazoline core).

  • Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank, 2025.[2] (Details the synthesis of related 7-fluoro-6-methoxy quinazoline intermediates).

  • 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Product Data. ChemScene/Sigma-Aldrich. (Confirmation of CAS 1444348-44-0 and physical properties).

  • Quinazoline-based anticancer drugs: Synthesis and biological activities. Arkivoc, 2021.[3] (Review of Gefitinib/Afatinib analog synthesis strategies).

Sources

Exploratory

Technical Monograph: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

This guide is structured as a high-level technical monograph for drug discovery scientists. It moves from structural analysis to synthesis, SAR strategies, and experimental validation.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph for drug discovery scientists. It moves from structural analysis to synthesis, SAR strategies, and experimental validation.

Scaffold Analysis, Synthetic Pathways, and Analog Development[1][2]

Part 1: Executive Summary & Structural Pharmacophore

4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) represents a specialized electrophilic scaffold used primarily in the synthesis of Type I and Type I½ ATP-competitive kinase inhibitors . While the 4-anilinoquinazoline pharmacophore is best known through blockbuster EGFR inhibitors like Gefitinib and Erlotinib (which typically possess a hydrogen at the C2 position), the introduction of the 2-methyl group creates a distinct steric and electronic profile.

This scaffold is a "privileged structure" capable of targeting the ATP-binding cleft of multiple tyrosine kinases, including EGFR (Epidermal Growth Factor Receptor) , VEGFR-2 , and PI3K isoforms. The 4-chloro moiety serves as the primary "warhead" for nucleophilic aromatic substitution (


), allowing the attachment of diverse amine tails that dictate kinase selectivity and pharmacokinetic solubility.
Core Structural Analysis
PositionSubstituentFunctionality & SAR Implication
C2 Methyl (

)
Selectivity Switch: Unlike the C2-H of Gefitinib, the C2-Me group introduces steric bulk near the kinase hinge region (Met793 in EGFR). This can reduce potency against wild-type targets but enhance selectivity for specific mutants or distinct kinase families (e.g., PLK1, Aurora) by exploiting small hydrophobic pockets.
C4 Chlorine (

)
Reactivity Hotspot: Highly labile leaving group for

reactions with anilines, benzylamines, or aliphatic amines.
C6 Methoxy (

)
Solubility & Binding: Acts as a hydrogen bond acceptor. Often replaced with solubilizing groups (e.g., morpholino-propoxy) in late-stage analogs to improve ADME.
C7 Fluorine (

)
Secondary Electrophile: The C7-F is activated by the electron-deficient ring. While less reactive than C4-Cl, it allows for a second, regioselective substitution (e.g., with alkoxides) to introduce diversity after the C4 coupling.

Part 2: Synthetic Architecture

The synthesis of this core requires precise regiochemical control to ensure the 6-methoxy and 7-fluoro substituents are correctly positioned relative to the nitrogen atoms.

Retrosynthetic Analysis

The most robust route proceeds through the Niementowski quinazoline synthesis variation, utilizing an anthranilic acid derivative and an activated acetyl source (acetamidine or acetic anhydride) to install the C2-methyl group.

Visualization of Reaction Pathways

The following diagram outlines the critical pathway from the benzoic acid precursor to the final 4-chloro electrophile and its subsequent diversification.

SynthesisPath Start 2-Amino-4-fluoro- 5-methoxybenzoic acid Cyclization Cyclization (Ac2O or Acetamidine) Start->Cyclization Step 1 Intermediate 7-Fluoro-6-methoxy- 2-methylquinazolin-4(3H)-one Cyclization->Intermediate Ring Closure Chlorination Chlorination (POCl3 / SOCl2) Intermediate->Chlorination Step 2: Activation Product 4-Chloro-7-fluoro- 6-methoxy-2-methylquinazoline (The Core) Chlorination->Product Yields Electrophile FinalDrug Kinase Inhibitor Analog (e.g., VEGFR/EGFR active) Product->FinalDrug Step 3: Functionalization Aniline Aniline Coupling (S_NAr) Aniline->FinalDrug

Figure 1: Synthetic workflow for the generation of the 2-methylquinazoline core and downstream analogs.

Part 3: Experimental Protocols

As a self-validating system, these protocols rely on in-process controls (IPC) using LC-MS to monitor the conversion of the "one" (keto-form) to the "chloro" (imidoyl chloride) species.

Protocol A: Synthesis of the 4-Chloro Core

Objective: Convert 7-fluoro-6-methoxy-2-methylquinazolin-4(3H)-one to the 4-chloro derivative.

Reagents:

  • Precursor: 7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 – 10.0 eq)
    
  • Catalyst: N,N-Dimethylaniline (DMA) or DMF (Cat. 0.1 eq)

  • Solvent: Toluene (optional, or neat

    
    )
    

Methodology:

  • Setup: In a dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend the quinazolinone precursor in 
    
    
    
    .
    • Expert Insight: If the substrate is wet,

      
       will hydrolyze violently. Ensure substrate is dried under vacuum at 50°C overnight prior to use.
      
  • Activation: Add catalytic DMF (3-5 drops). The reaction will effervesce slightly (Vilsmeier-Haack reagent formation).

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours.

    • IPC Check: Aliquot 10 µL into MeOH. Analyze by LC-MS. The starting material (

      
      ) should disappear, replaced by the methyl ether derivative of the product (due to MeOH quench) or the hydrolyzed product. Note:  The chloride is unstable in LC-MS water/methanol streams; observe the conversion of the starting material peak.
      
  • Workup (Critical Safety): Cool to RT. Concentrate under reduced pressure to remove excess

    
    .
    
  • Quench: Pour the residue slowly onto crushed ice/ammonia water mixture. Maintain pH > 8 to prevent hydrolysis of the highly reactive 4-Cl bond back to the quinazolinone.

  • Extraction: Extract with DCM (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Result: Yellow to off-white solid. Store under Nitrogen at -20°C. Hydrolysis occurs rapidly in moist air.

Protocol B: General Coupling (Analog Synthesis)

Objective: Coupling of 3-chloro-4-fluoroaniline (Gefitinib-style tail) to the core.

  • Dissolve 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline (1.0 eq) in Isopropanol (IPA).

  • Add 3-chloro-4-fluoroaniline (1.1 eq).

  • Heat to 80°C for 2-4 hours. The product often precipitates as the HCl salt.

  • Filtration: Cool to RT, filter the solid, and wash with cold IPA and

    
    .
    
  • Free Base Formation: Suspend salt in EtOAc/Water, adjust pH to 9 with

    
    , separate organics, and dry.
    

Part 4: Structure-Activity Relationship (SAR) & Analog Logic

The 2-methyl group alters the binding mode compared to the "classic" C2-H quinazolines.

The "Gatekeeper" Interaction

In EGFR, the C2 position faces the solvent interface near the hinge.

  • C2-H (Gefitinib): Minimal steric clash; high affinity for WT EGFR.

  • C2-Me (This Topic): The methyl group can clash with the gatekeeper residue (Thr790) in certain conformations, potentially reducing WT affinity. However, this steric bulk is advantageous for:

    • Selectivity: Avoiding inhibition of off-target kinases with smaller gatekeepers.

    • Metabolic Stability: Blocking metabolic oxidation at the C2 position (a common clearance pathway for quinazolines via Aldehyde Oxidase).

C7-Fluorine Displacement Strategy

The 7-fluoro substituent is unique because it allows for a secondary library generation . After the 4-position is substituted (deactivating the ring slightly), the 7-position can still undergo substitution with strong nucleophiles (e.g., sodium methoxide or thiolates) at elevated temperatures.

  • Strategy: Synthesize the 4-anilino-7-fluoro analog first. Then, react with N-methylpiperazine (neat, 120°C) to displace the fluorine. This yields 7-amino-substituted analogs similar to the solubilizing tail of Vandetanib.

Signal Transduction Diagram

The following diagram illustrates the pathway inhibition targeted by these analogs.

SignalingPathway Ligand Growth Factor (EGF / VEGF) Receptor RTK (EGFR / VEGFR) [Target of Quinazoline] Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Cell Proliferation & Angiogenesis mTOR->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Inhibitor 2-Methylquinazoline Analog Inhibitor->Receptor ATP Competition

Figure 2: Biological cascade showing the upstream inhibition point of Quinazoline analogs at the RTK level.

Part 5: References

  • J. Med. Chem. (2018).[1] Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors. American Chemical Society.[2] Retrieved from [Link]

  • Oncotarget. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML. Retrieved from [Link]

  • MDPI Molecules. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.[3][4] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline from 2-amino-4-fluorobenzoic acid

Executive Summary Quinazoline derivatives are privileged scaffolds in modern drug discovery, most notably serving as the core pharmacophore for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline derivatives are privileged scaffolds in modern drug discovery, most notably serving as the core pharmacophore for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. The compound 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline is a highly versatile, electrophilic intermediate. The C4-chloride serves as a prime site for SNAr displacement by various anilines, while the 6-methoxy and 7-fluoro substituents provide critical hydrogen-bond accepting and lipophilic interactions, respectively, within kinase hinge regions [2].

This protocol details a highly efficient, scalable, four-step synthetic route starting from the commercially available 2-amino-4-fluorobenzoic acid . The methodology prioritizes atom economy, self-validating visual checkpoints, and high-yielding intermediate isolations without the need for exhaustive chromatographic purification.

Retrosynthetic Strategy & Pathway Design

The synthesis is driven by the intrinsic electronic properties of the anthranilic acid core.

  • Regioselective Iodination: The strong electron-donating nature of the C2-amino group directs electrophilic substitution strictly to the C5 position (para to the amine).

  • Ullmann-Type Methoxylation: The newly introduced C5-iodine is selectively displaced by methoxide via copper catalysis, leaving the C4-fluorine intact.

  • Cyclization: A Niementowski-variant cyclization constructs the 2-methylquinazolin-4(3H)-one core via a benzoxazinone intermediate.

  • Deoxychlorination: Vilsmeier-Haack activation converts the stable quinazolinone into the reactive 4-chloro target.

SynthesisRoute SM 2-Amino-4-fluorobenzoic acid MW: 155.13 Step1 Step 1: Electrophilic Iodination Reagents: I2, HIO3 Target: C5-Iodination SM->Step1 Int1 2-Amino-4-fluoro-5-iodobenzoic acid MW: 281.02 Step1->Int1 Step2 Step 2: Ullmann-Type Coupling Reagents: NaOMe, CuI, MeOH Target: C5-Methoxylation Int1->Step2 Int2 2-Amino-4-fluoro-5-methoxybenzoic acid MW: 185.15 Step2->Int2 Step3 Step 3: Benzoxazinone Cyclization Reagents: 1. Ac2O  2. NH4OAc Target: Quinazolinone Core Int2->Step3 Int3 7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one MW: 208.19 Step3->Int3 Step4 Step 4: Deoxychlorination Reagents: POCl3, cat. DMF Target: 4-Chloro Activation Int3->Step4 Product 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline MW: 226.63 Step4->Product

Figure 1: Four-step synthetic workflow from 2-amino-4-fluorobenzoic acid to the target quinazoline.

Step-by-Step Experimental Protocols

Step 1: Regioselective Iodination

Objective: Synthesis of 2-Amino-4-fluoro-5-iodobenzoic acid.

  • Mechanistic Causality: We utilize an

    
     system rather than standard 
    
    
    
    or
    
    
    . Iodic acid (
    
    
    ) acts as an oxidant to convert the byproduct
    
    
    back into electrophilic
    
    
    . This atom-economical approach ensures 100% iodine utilization and prevents
    
    
    -induced side reactions [4].
  • Self-Validating Checkpoint: The reaction mixture begins as a dark purple solution. Completion is visually confirmed when the purple color completely fades to a pale yellow/brown suspension, indicating full consumption of the iodine species.

  • Protocol:

    • Dissolve 2-amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol) in 100 mL of ethanol.

    • In a separate flask, dissolve

      
       (6.5 g, 25.8 mmol) and 
      
      
      
      (3.4 g, 19.3 mmol) in 30 mL of water.
    • Add the aqueous solution dropwise to the ethanol mixture. Stir at 40 °C for 4 hours.

    • Quench with 20 mL of saturated aqueous

      
      . Extract with ethyl acetate (3 × 50 mL).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate in vacuo to yield a pale tan solid.
      
Step 2: Ullmann-Type Methoxylation

Objective: Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid [3].

  • Mechanistic Causality: The C-I bond is highly susceptible to oxidative addition by Cu(I). We employ 1,10-phenanthroline as a bidentate ligand to stabilize the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II). The C4-fluoro group is electronically inert to these conditions, ensuring absolute chemoselectivity.

  • Self-Validating Checkpoint: Upon completion and subsequent acidification to pH 4, the target amino acid zwitterion precipitates cleanly. Unreacted starting materials and copper salts remain soluble, acting as an intrinsic purification step.

  • Protocol:

    • Charge a Schlenk flask with 2-amino-4-fluoro-5-iodobenzoic acid (15.0 g, 53.4 mmol), CuI (1.0 g, 5.3 mmol), and 1,10-phenanthroline (1.9 g, 10.6 mmol).

    • Evacuate and backfill with

      
       three times.
      
    • Add a freshly prepared solution of sodium methoxide (14.4 g, 267 mmol) in anhydrous methanol (100 mL) and DMF (50 mL).

    • Heat the mixture at 90 °C for 16 hours.

    • Cool to room temperature, filter through a Celite pad, and concentrate to remove methanol.

    • Dilute with water (100 mL) and carefully acidify to pH 4 using 1M HCl. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Step 3: Benzoxazinone Cyclization & Amination

Objective: Synthesis of 7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one.

  • Mechanistic Causality: Heating the anthranilic acid with acetic anhydride forms a highly electrophilic 4H-3,1-benzoxazin-4-one intermediate. Instead of isolating this moisture-sensitive species, we perform a sequential one-pot reaction by adding ammonium acetate. Ammonia acts as a nucleophile to open the benzoxazinone ring, followed by immediate cyclodehydration to the thermodynamically stable quinazolinone.

  • Protocol:

    • Suspend 2-amino-4-fluoro-5-methoxybenzoic acid (8.0 g, 43.2 mmol) in acetic anhydride (20.4 mL, 216 mmol).

    • Reflux at 140 °C for 3 hours. The solid will dissolve to form a brown solution.

    • Concentrate the mixture in vacuo to remove excess acetic anhydride.

    • Dissolve the crude residue in glacial acetic acid (60 mL) and add ammonium acetate (33.3 g, 432 mmol).

    • Reflux at 120 °C for 12 hours.

    • Cool the mixture to room temperature and pour into 200 mL of crushed ice. Filter the precipitated solid, wash with cold ethanol, and dry.

Step 4: Deoxychlorination

Objective: Synthesis of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline.

  • Mechanistic Causality: Phosphorus oxychloride (

    
    ) alone is a sluggish chlorinating agent for quinazolinones. By adding a catalytic amount of DMF, we generate the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly activates the C4-tautomeric hydroxyl group, facilitating a rapid 
    
    
    
    displacement by chloride ions.
  • Self-Validating Checkpoint: The starting quinazolinone is entirely insoluble in

    
     at room temperature. As the reaction progresses and the 4-chloro product forms, the suspension transitions into a clear, homogeneous amber solution, confirming full conversion.
    
  • Protocol:

    • Suspend 7-fluoro-6-methoxy-2-methylquinazolin-4(3H)-one (5.0 g, 24.0 mmol) in

      
       (22.4 mL, 240 mmol).
      
    • Add 3 drops of anhydrous DMF.

    • Heat the mixture to reflux (105 °C) for 4 hours under an inert atmosphere.

    • Cool to room temperature and remove excess

      
       via rotary evaporation (use a secondary base trap).
      
    • Critical Step: Dissolve the oily residue in dichloromethane (50 mL) and pour slowly into a vigorously stirred, ice-cold saturated

      
       solution to neutralize residual acid. (Failure to neutralize rapidly will cause hydrolysis back to the quinazolinone).
      
    • Extract with DCM (3 × 50 mL), dry over

      
      , and concentrate to yield the final product as a pale yellow powder.
      

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and analytical markers for each stage of the synthesis to aid in LC-MS and isolated yield verification.

StepCompound NameFormulaMW ( g/mol )Expected YieldLC-MS [M+H]⁺Key ¹H NMR Shift (DMSO-d6)
SM 2-Amino-4-fluorobenzoic acid

155.13N/A156.16.35 ppm (dd, 1H, Ar-H)
1 2-Amino-4-fluoro-5-iodobenzoic acid

281.0282 - 86%282.08.05 ppm (d, 1H, Ar-H)
2 2-Amino-4-fluoro-5-methoxybenzoic acid

185.1572 - 76%186.13.78 ppm (s, 3H, -OCH3)
3 7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one

208.1978 - 82%209.22.34 ppm (s, 3H, -CH3)
4 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

226.6385 - 90%227.67.51 ppm (d, 1H, Ar-H)

References

  • Sharma, V. K. et al. "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc (2021).
  • ACS Publications. "Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors." (2021).
  • Benchchem. "2-Fluoro-5-methoxy-4-nitrobenzoic acid Application in the Synthesis of Bioactive Heterocycles.
  • PMC / NIH. "Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors.
Application

Application Note: Optimized N-Arylation Protocols for 4-Chloroquinazolines

Executive Summary The 4-aminoquinazoline pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster EGFR inhibitors such as Gefitinib , Erlotinib , and Lapatinib . W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster EGFR inhibitors such as Gefitinib , Erlotinib , and Lapatinib . While the functionalization of the C4 position is theoretically straightforward, process inconsistencies often lead to hydrolysis byproducts (quinazolin-4(3H)-ones) or incomplete conversion.

This guide provides three validated protocols for the N-arylation of 4-chloroquinazolines, moving from standard thermal displacement to high-throughput microwave acceleration and palladium-catalyzed cross-coupling for recalcitrant substrates.

Mechanistic Grounding & Strategy

The reactivity of 4-chloroquinazoline is driven by the electron-deficient nature of the pyrimidine ring. The C4 position is highly electrophilic due to the


-nitrogen effect (N3).
The Dominant Mechanism:

For most anilines and aliphatic amines, the reaction proceeds via a Nucleophilic Aromatic Substitution (


) .
  • Acid Catalysis: The reaction is frequently autocatalytic. The released HCl protonates the N1 or N3 nitrogen, significantly lowering the LUMO energy of the ring and making C4 more susceptible to nucleophilic attack.

  • The "Hydrolysis Trap": The same electrophilicity makes C4 vulnerable to attack by water. Strictly anhydrous conditions are required to prevent the formation of the thermodynamically stable quinazolin-4(3H)-one.

Alternative Mechanism: Buchwald-Hartwig

For electron-deficient anilines (e.g., nitro-anilines) or sterically hindered amines where


 kinetics are too slow, Palladium-catalyzed C-N cross-coupling is the necessary alternative.
Pathway Visualization

G Start 4-Chloroquinazoline Activated Protonated Intermediate (High Electrophilicity) Start->Activated Protonation Acid H+ (Catalyst/Autocatalytic) Acid->Activated Complex Meisenheimer-like Transition State Activated->Complex Nucleophilic Attack Side Hydrolysis Byproduct (Quinazolin-4-one) Activated->Side Attack by Water Amine Amine Nucleophile (R-NH2) Amine->Complex Product 4-Aminoquinazoline (HCl Salt) Complex->Product -HCl (Elimination) Water H2O (Contaminant) Water->Side

Figure 1: Mechanistic pathway showing the critical role of protonation in activating the scaffold and the competing hydrolysis pathway.

Experimental Protocols

Protocol A: Standard Thermal (The "Gefitinib" Method)

Best For: Scale-up, standard anilines, and cost-sensitive synthesis. Mechanism: Acid-catalyzed nucleophilic aromatic substitution.

Reagents:

  • 4-Chloroquinazoline derivative (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Solvent: Isopropanol (i-PrOH) (Anhydrous)

Procedure:

  • Dissolution: Charge a round-bottom flask with the 4-chloroquinazoline and anhydrous i-PrOH (10 mL/mmol).

  • Addition: Add the aniline (1.1 equiv). Note: No external base is added. The reaction relies on the acidity of the HCl byproduct to accelerate the rate.

  • Reflux: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (

    
     or Ar) for 2–6 hours.
    
  • Monitoring: Monitor by TLC or LC-MS. The product often precipitates as the reaction progresses.[1]

  • Workup (Precipitation): Cool the mixture to room temperature.

    • If solid acts as precipitate: Filter the solid (Product.HCl salt). Wash with cold i-PrOH and

      
      .
      
    • If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, and wash with saturated

      
       to obtain the free base.
      

Why this works: i-PrOH is polar enough to dissolve the starting materials but non-polar enough to force the ionic HCl salt of the product to precipitate, driving the equilibrium forward (Le Chatelier’s principle).

Protocol B: Microwave-Assisted Synthesis

Best For: Library generation, weak nucleophiles, high-throughput medicinal chemistry.

Reagents:

  • 4-Chloroquinazoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Solvent: Acetonitrile (

    
    ) or i-PrOH
    

Procedure:

  • Setup: In a microwave-safe vial (2–5 mL), suspend the 4-chloroquinazoline and amine in solvent (3 mL/mmol).

  • Irradiation: Seal the vial. Irradiate at 120°C for 10–20 minutes (Dynamic power mode).

  • Workup: Cool to RT. The product usually crystallizes upon cooling. Filter and wash with cold ether.

Data Comparison: Thermal vs. Microwave

ParameterThermal Reflux (Protocol A)Microwave (Protocol B)
Time 2 – 12 Hours10 – 20 Minutes
Yield 65 – 85%85 – 95%
Purity Requires recrystallization oftenOften cleaner profile
Solvent Vol. High (10-15 mL/mmol)Low (2-3 mL/mmol)
Protocol C: Palladium-Catalyzed (Buchwald-Hartwig)

Best For: Sterically hindered amines, electron-deficient anilines, or when


 fails.

Reagents:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Procedure:

  • Inerting: Flame-dry a Schlenk tube and cycle with Argon 3x.

  • Charging: Add 4-chloroquinazoline (1.0 equiv), Amine (1.2 equiv), Base, Pd source, and Ligand.

  • Solvation: Add degassed 1,4-Dioxane (5 mL/mmol).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate. Purify via flash column chromatography (Hexane/EtOAc).

Decision Matrix & Troubleshooting

Method Selection Workflow

DecisionTree Start Select Amine Nucleophile CheckNuc Is Nucleophile Electron-Rich/Neutral? Start->CheckNuc ProtocolA Protocol A: Thermal SnAr (iPrOH Reflux) CheckNuc->ProtocolA Yes (e.g., Aniline) CheckSteric Is Nucleophile Sterically Hindered? CheckNuc->CheckSteric No (e.g., Nitro-aniline) ProtocolB Protocol B: Microwave (High Temp/Pressure) CheckSteric->ProtocolB No (Just weak) ProtocolC Protocol C: Buchwald-Hartwig (Pd-Catalysis) CheckSteric->ProtocolC Yes (Bulky)

Figure 2: Decision matrix for selecting the optimal synthetic route based on nucleophile properties.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Formation of white solid insoluble in organic solvent Hydrolysis to Quinazolin-4-oneCRITICAL: Ensure all solvents are anhydrous. Dry glassware in oven. Check

line for moisture.
Low conversion after 12h (Thermal) Deactivated NucleophileSwitch to Protocol B (Microwave) to overcome activation energy barrier or add catalytic HCl (1-2 drops).
Product is an oil/sticky gum Free base formationThe product might not crystallize as a free base. Treat with 4M HCl in Dioxane to precipitate the HCl salt, which is usually crystalline.
Regioselectivity issues (if other halogens present) C4 vs C2/C6 competitionC4 is generally most reactive. Lower temperature (0°C to RT) to favor kinetic control at C4.

References

  • Regioselectivity in Quinazolines: Detailed analysis of the

    
     mechanism and regioselectivity at the C4 position.
    Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    
    
  • Microwave Acceleration: Comparison of thermal vs. microwave methods for quinazoline synthesis. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives.

  • Gefitinib Synthesis Review: Comprehensive review of synthetic routes for Gefitinib and similar EGFR inhibitors. A short review on synthetic strategies towards quinazoline based anticancer drugs.

  • General Quinazoline Functionalization: Overview of metal-catalyzed vs. nucleophilic substitution. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones.

Sources

Method

Advanced Application Note: Modular Synthesis of Kinase Inhibitors Using 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

[1] Executive Summary This guide details the strategic application of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) as a high-value scaffold in the synthesis of Type I and Type II kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the strategic application of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) as a high-value scaffold in the synthesis of Type I and Type II kinase inhibitors.[] Unlike generic quinazoline building blocks, this scaffold offers a unique 2-methyl substitution pattern and a chemoselective 4-chloro / 7-fluoro electrophilic profile.[]

This document provides researchers with a validated roadmap for exploiting the differential reactivity of the C4-chloride and C7-fluoride to synthesize multi-targeted inhibitors (e.g., VEGFR-2, EGFR, PI3K


). By following the protocols herein, chemists can achieve high-yield regioselective functionalization, minimizing side reactions and streamlining Lead Optimization campaigns.

Chemical Profile & Mechanistic Rationale[1][2][3][4]

The Scaffold Advantage

The utility of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline lies in its "Click-and-Click" potential.[] It possesses two electrophilic sites with distinct activation energy thresholds:

  • C4-Position (Chlorine): Highly reactive towards nucleophilic aromatic substitution (

    
    ) by anilines.[] This installs the Hinge Binding Motif .
    
  • C7-Position (Fluorine): Moderately reactive.[] Requires stronger nucleophiles (alkoxides) and higher temperatures. This allows late-stage installation of the Solubilizing Tail (e.g., morpholine/piperidine chains) after the hinge binder is in place.

The 2-Methyl group adds steric bulk that can improve metabolic stability (blocking C2-oxidation) and induce specific hydrophobic interactions within the ATP-binding pocket (e.g., the "gatekeeper" region).[]

Signal Transduction Context (VEGFR/EGFR)

Inhibitors derived from this scaffold typically target receptor tyrosine kinases (RTKs) involved in angiogenesis and proliferation.

VEGF_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) Target of Quinazoline VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Phosphorylation RAF RAF/MEK/ERK VEGFR2->RAF Signaling Cascade AKT AKT/PKB PI3K->AKT Angiogenesis Angiogenesis & Proliferation AKT->Angiogenesis Survival Signal RAF->Angiogenesis Growth Signal Inhibitor Quinazoline Inhibitor Inhibitor->VEGFR2 ATP Competition

Figure 1: Mechanism of Action. The quinazoline scaffold competes with ATP at the intracellular kinase domain of VEGFR-2, blocking downstream PI3K/AKT and RAF signaling cascades essential for tumor angiogenesis.

Experimental Protocols

Workflow Overview

The synthesis follows a sequential displacement strategy. Attempting to displace the C7-fluorine before the C4-chlorine often leads to mixtures due to the deactivating nature of the initial substitution.[]

Reaction Scheme:

  • Step A (C4 Coupling):

    
     with Aniline (Mild conditions).
    
  • Step B (C7 Coupling):

    
     with Alkoxide (Forcing conditions).
    
Step A: Installation of the Hinge Binder (C4-Displacement)

This step couples the scaffold with an aniline (e.g., 4-bromo-2-fluoroaniline) to create the core inhibitor structure.[]

Reagents:

  • Scaffold: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (1.0 eq)

  • Nucleophile: Substituted Aniline (1.1 eq)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Base: None (Acid catalyzed) or DIPEA (if aniline is non-nucleophilic)

Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g (4.4 mmol) of the quinazoline scaffold in 15 mL of anhydrous Isopropanol (iPrOH).

  • Addition: Add 1.1 equivalents of the aniline derivative.

    • Expert Tip: If using a deactivated aniline (e.g., containing electron-withdrawing groups), add 0.1 eq of HCl in dioxane to catalyze the reaction via protonation of the quinazoline N1.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, and a fluorescent product spot (
      
      
      
      ) should appear.
  • Work-up: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the precipitate. Wash the cake with cold iPrOH (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted aniline.
  • Yield: Typical yields are 85–95%.[]

Step B: Installation of the Solubilizing Tail (C7-Displacement)

This step exploits the 7-fluoro group to attach a solubilizing moiety (e.g., N-methylpiperidin-4-ol), crucial for oral bioavailability.[]

Reagents:

  • Substrate: Product from Step A (1.0 eq)

  • Nucleophile: Alcohol (e.g., 1-methylpiperidin-4-ol) (2.0 eq)[]

  • Base: Potassium tert-butoxide (

    
    ) or Sodium Hydride (NaH) (3.0 eq)[]
    
  • Solvent: DMF or DMAc (Anhydrous)

Protocol:

  • Activation: In a dry vial under Argon, dissolve 2.0 eq of the alcohol in anhydrous DMF (5 mL/g substrate). Carefully add 3.0 eq of base (

    
    ) at 
    
    
    
    .[] Stir for 30 mins to generate the alkoxide.
  • Coupling: Add the Step A intermediate (free base form) to the alkoxide solution.

  • Reaction: Heat to

    
     for 6–12 hours.
    
    • Critical Control: The 7-F displacement is slow.[] Do not exceed

      
       to avoid decomposition of the methoxy group at C6.
      
  • Work-up: Quench with water/ice. Extract with EtOAc (

    
    ). Wash organic layer with LiCl solution (5%) to remove DMF.
    
  • Purification: Flash column chromatography (DCM/MeOH/NH3 gradient) is usually required.

Data & Optimization Guide

Comparative Reactivity (C4 vs. C7)

The following table illustrates why sequential synthesis is preferred over convergent approaches.

ParameterC4-Cl Displacement (Step A)C7-F Displacement (Step B)
Electronic Environment Highly electron-deficient (adjacent to N3)Moderately deficient (vinylogous to N1)
Leaving Group Ability High (Chloride)Moderate (Fluoride)
Required Temp


Preferred Nucleophile Anilines (Amines)Alkoxides (Alcohols)
Common By-product Hydrolysis to Quinazolinone (if wet)Demethylation at C6 (if too hot)
Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Low Yield in Step A Aniline is too electron-poor.[]Switch solvent to 2-Butanol and increase temp to

. Add catalytic HCl.[]
Product is "Sticky" / Oil Trapped solvent or impurities.[][2]Triturate with

or Hexanes. Recrystallize from MeCN.
No Reaction at C7 (Step B) Alkoxide not forming or wet solvent.Ensure reagents are dry.[][3] Use NaH instead of

. Increase temp to

.
Regioselectivity Loss Simultaneous displacement.[]Never mix aniline and alkoxide. Perform Step A first.

Synthesis Logic Diagram

Synthesis_Workflow SM Starting Material (4-Cl, 7-F, 2-Me) Step1 Step 1: C4-Substitution (Solvent: iPrOH, 80°C) SM->Step1 + Aniline Inter Intermediate (4-Anilino-7-fluoro) Step1->Inter - HCl Step2 Step 2: C7-Substitution (Base: t-BuOK, 110°C) Inter->Step2 + Alkoxide Final Final Kinase Inhibitor (4-Anilino-7-alkoxy) Step2->Final - KF

Figure 2: Sequential Synthesis Workflow. The scheme highlights the controlled displacement of the 4-chloro group followed by the 7-fluoro group.[]

References

  • Zhang, G., et al. (2010).[4] Isolation of highly pure erlotinib hydrochloride by recrystallization. Journal of Chemical Research. (Contextual grounding for quinazoline purification).

  • PubChem. (2025). Compound Summary: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0).[][2][5][6][7][8] National Center for Biotechnology Information.[] [Link]

  • Mishra, C., et al. (2021).[9][10] Synthesis and in-silico study of novel chloro methylquinazolinones as PI3K-delta inhibitors. Arabian Journal of Chemistry. (Validates 2-methyl quinazoline bioactivity).[] [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline in TKI Drug Discovery

Executive Summary & Mechanistic Overview The compound 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0) serves as a highly versatile, privileged intermediate in medicinal chemistry, specifically engineer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The compound 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0) serves as a highly versatile, privileged intermediate in medicinal chemistry, specifically engineered for the development of novel Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Tyrosine Kinase Inhibitors (TKIs)[1][2]. The quinazoline core is the fundamental pharmacophore for several FDA-approved targeted therapies (e.g., Gefitinib, Erlotinib, Afatinib)[3].

As a Senior Application Scientist, it is critical to understand the causality behind this specific scaffold's design before initiating any synthetic or biological workflows:

  • 4-Chloro Group : Acts as a highly reactive leaving group, making the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by substituted anilines[4]. This enables the rapid generation of diverse 4-anilinoquinazoline screening libraries.

  • 6-Methoxy Group : Mimics the hinge-binding interactions observed in first-generation TKIs, forming crucial hydrogen bonds with the Met769 residue in the EGFR ATP-binding pocket[5].

  • 7-Fluoro Group : Provides a secondary site for late-stage functionalization (e.g., displacement by solubilizing morpholine or piperidine rings) or remains intact to enhance metabolic stability against hepatic cytochrome P450 oxidation[1][6].

  • 2-Methyl Group : Introduces steric bulk that alters the binding mode, often enhancing selectivity for mutant EGFR variants (e.g., L858R, Exon 19 deletions) over wild-type EGFR[7].

Medicinal Chemistry Application: SNAr Synthesis of 4-Anilinoquinazolines

The primary application of this intermediate is the synthesis of target TKIs via a regioselective SNAr reaction[4].

Protocol 1: General SNAr Workflow

Self-Validating System: The reaction progress is continuously monitored via LC-MS, ensuring the disappearance of the starting mass (m/z 226.6) and the appearance of the target mass prior to workup.

  • Preparation : Dissolve 1.0 equivalent (eq) of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline in anhydrous isopropanol to achieve a 0.2 M concentration.

    • Causality: Isopropanol is selected as the solvent because its boiling point (82°C) provides the optimal thermal energy to drive the SNAr reaction without causing thermal degradation or unwanted displacement of the 7-fluoro-substituent[8].

  • Nucleophile Addition : Add 1.2 eq of the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the aniline nucleophile, maintaining its reactivity throughout the reaction[9].

  • Reflux : Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Workup & Purification : Cool the mixture to room temperature. If the target 4-anilinoquinazoline precipitates, filter and wash with cold isopropanol. Otherwise, concentrate under reduced pressure and purify via flash column chromatography using a Dichloromethane/Methanol gradient.

Synthetic_Workflow SM 4-Chloro-7-fluoro- 6-methoxy-2-methylquinazoline Reaction SNAr Reaction (Isopropanol, 80°C) SM->Reaction Aniline Substituted Aniline (Nucleophile) Aniline->Reaction Product 4-Anilinoquinazoline TKI (Target Compound) Reaction->Product Yield >80% Assay In Vitro / In Vivo Kinase Screening Product->Assay Lead Optimization

Fig 1: SNAr synthetic workflow converting the 4-chloroquinazoline intermediate into a targeted TKI.

In Vitro Kinase Screening (HTRF Assay)

Once the 4-anilinoquinazoline derivatives are synthesized, their ability to competitively inhibit ATP binding at the EGFR kinase domain must be quantified[3].

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Self-Validating System: Gefitinib is included as a positive control (expected IC50 ~2-5 nM); a DMSO vehicle serves as the negative control (0% inhibition). Causality: HTRF is utilized instead of traditional ELISA because its time-resolved nature eliminates compound auto-fluorescence interference—a common artifact with highly conjugated quinazoline rings.

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution : Prepare a 10-point 3-fold serial dilution of the synthesized TKI in DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1%.

    • Causality: Capping DMSO at 1% prevents solvent-induced protein denaturation while ensuring hydrophobic compounds remain soluble.

  • Enzyme-Inhibitor Incubation : In a 384-well plate, mix 5 µL of recombinant EGFR kinase domain (final concentration 0.5 nM) with 2.5 µL of the compound. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before ATP competes for the active site.

  • Reaction Initiation : Add 2.5 µL of an ATP/TK-Substrate-Biotin mix (ATP at Km, ~10 µM). Incubate for 60 minutes.

  • Detection : Add 10 µL of HTRF detection buffer containing Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TKI Quinazoline TKI (Synthesized Derivative) TKI->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Fig 2: Quinazoline TKI inhibition of the EGFR-mediated RAS/MAPK and PI3K/AKT signaling pathways.

Cellular Efficacy: NSCLC Viability Assay

To validate that the biochemical inhibition translates to phenotypic anti-cancer activity, the compounds are tested in Non-Small Cell Lung Cancer (NSCLC) cell lines (e.g., PC-9, which harbors an EGFR Exon 19 deletion)[7].

Protocol 3: CellTiter-Glo Luminescent Cell Viability Assay

Self-Validating System: Include a cell-free background control (media + reagent only) to subtract background luminescence, ensuring signal fidelity. Causality: The ATP-dependent CellTiter-Glo assay is selected over redox-based assays (like MTT) because it provides a direct, linear correlation with metabolically active cells and is not confounded by metabolic shifts induced by kinase inhibitors.

  • Cell Seeding : Seed PC-9 cells at 3,000 cells/well in 90 µL of RPMI-1640 media (supplemented with 10% FBS) in a white-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment : Add 10 µL of 10X compound dilutions (final concentrations ranging from 10 µM to 0.5 nM). Incubate for 72 hours.

  • Luminescence Readout : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis : Record luminescence. Calculate relative viability by normalizing to the DMSO vehicle control.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes hypothetical profiling data for derivatives synthesized from the 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline scaffold, demonstrating how the biochemical and cellular data are utilized for lead optimization.

Compound IDR-Group (Aniline Substitution)EGFR WT IC50 (nM)EGFR L858R IC50 (nM)PC-9 Cell Viability EC50 (nM)
Control Gefitinib (Reference)3.2 ± 0.41.5 ± 0.212.4 ± 1.1
Deriv-01 3-Chloro-4-fluoroaniline8.5 ± 0.72.1 ± 0.318.6 ± 2.0
Deriv-02 3-Ethynylaniline4.1 ± 0.50.8 ± 0.16.2 ± 0.8
Deriv-03 4-Bromoaniline45.2 ± 3.115.4 ± 1.8145.0 ± 12.5

Interpretation: The data clearly indicates that the addition of a compact, electron-withdrawing alkyne group (Deriv-02) enhances potency against the mutant L858R variant compared to the bulky bromo-substitution (Deriv-03), validating the scaffold's utility in targeted drug design.

References

  • Title: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline - ChemScene Source: chemscene.com URL: 1

  • Title: Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC Source: nih.gov URL: 2

  • Title: Novel Substituted Quinazolines for Potent EGFR Tyrosine Kinase Inhibitors Source: ugr.es URL: 3

  • Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: orientjchem.org URL: 7

  • Title: Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor Source: acs.org URL: 6

  • Title: In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics Source: mdpi.com URL: 5

  • Title: Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC Source: nih.gov URL: 9

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: researchgate.net URL: 4

  • Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: frontiersin.org URL: 8

Sources

Method

analytical methods for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline characterization

Application Note: Analytical Characterization of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Part 1: Executive Summary & Strategic Context Subject: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

Part 1: Executive Summary & Strategic Context

Subject: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) Role: Key Electrophilic Intermediate for Kinase Inhibitor Synthesis (e.g., EGFR/VEGFR targets). Criticality: High. The C4-chloro substituent is a "reactive handle" designed for Nucleophilic Aromatic Substitution (


).[1] Its instability toward hydrolysis defines the primary Critical Quality Attribute (CQA): Content of the 4-Hydroxy Impurity. 

This guide provides a validated analytical framework for characterizing this intermediate. Unlike stable drug substances, this molecule is a transient reactive species in many pathways. The analytical strategy must therefore prioritize speed , moisture exclusion , and specificity between the active chloro-species and its inactive hydrolysis product.

Part 2: Physicochemical Profiling & Handling

Before instrumental analysis, understand the molecule's behavior to prevent artifactual degradation during sample preparation.

PropertyDescriptionAnalytical Implication
Appearance Off-white to pale yellow solidDarkening indicates decomposition (HCl release).
Solubility Soluble in DCM, EtOAc, DMSO. Insoluble in water.[1]Do not use aqueous diluents for HPLC sample prep. Use pure Acetonitrile (MeCN) or DMSO.
Reactivity High susceptibility to hydrolysis at C4.CRITICAL: All solvents must be HPLC grade (low water). Analyze samples within 2 hours of preparation.
Melting Point ~184–188 °C (Decomposes)DSC is not recommended for purity due to thermal instability; use HPLC.

Part 3: Chromatographic Characterization (HPLC/UPLC)

This is the primary method for purity assessment. The separation must resolve the Active Intermediate (Chloro) from the Inactive Hydrolysis Product (Hydroxy/Oxo) .

Method 1: Reversed-Phase Purity Profiling (The "Standard")
  • Rationale: A C18 stationary phase provides sufficient hydrophobic retention to separate the highly non-polar chloro-quinazoline from the more polar hydroxy-quinazoline.

  • Self-Validating Logic: The "2-methyl" group increases lipophilicity compared to the Gefitinib intermediate (which lacks the methyl). Expect a longer retention time (RT).

Protocol Parameters:

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30 °C.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/trace impurities).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Elute Main Peak)
18.01090Wash
18.19010Re-equilibration

Sample Preparation (Crucial):

  • Weigh 10 mg of sample into a dry volumetric flask.

  • Dissolve immediately in 100% Acetonitrile (sonicate < 30 seconds).

  • Do not dilute with water. Inject immediately.

Acceptance Criteria:

  • Main Peak (Chloro): RT ~10–12 min.

  • Major Impurity (Hydroxy): RT ~4–6 min (More polar due to tautomerization to quinazolinone).

  • Resolution (Rs): > 2.0 between Hydroxy impurity and Main Peak.[2]

Part 4: Spectroscopic Identification (NMR & MS)

Method 2: Nuclear Magnetic Resonance (NMR)

NMR confirms the structure, specifically the presence of the "2-methyl" group and the integrity of the "4-chloro" functionality (indirectly via chemical shifts).

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Key Signals (

    
    H NMR, 400 MHz): 
    
    • 
       2.7–2.8 ppm (s, 3H):  The 2-Methyl  group. (Distinctive feature vs. Gefitinib intermediate).
      
    • 
       4.0 ppm (s, 3H):  The 6-Methoxy  group.
      
    • 
       7.4–7.8 ppm (d, 2H):  Aromatic protons (H5 and H8). Coupling with Fluorine (
      
      
      
      F) will split these signals.
  • 
    F NMR: 
    
    • Single peak around -110 to -120 ppm . Absence of this peak indicates defluorination (rare).

Method 3: Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Positive).

  • Signature:

    • [M+H]

      
      :  ~227.03 Da.
      
    • Isotope Pattern: The Chlorine atom imparts a characteristic 3:1 ratio between the M (227) and M+2 (229) peaks.

    • Note: If the M+2 peak is missing, the Cl has hydrolyzed to OH (mass shift to ~209 Da).

Part 5: Residual Solvent Analysis (GC-HS)

Since this molecule is often chlorinated using


 or 

, residual chlorinating agents are a safety concern.

Method: Headspace Gas Chromatography (GC-HS).

  • Column: DB-624 (30 m × 0.32 mm, 1.8 µm).

  • Carrier: Nitrogen or Helium.

  • Oven Program: 40 °C (hold 5 min)

    
     220 °C.
    
  • Target Analytes:

    • Toluene (Reaction solvent).

    • Phosphorus Oxychloride (

      
      ) – Requires derivatization or specific detection due to reactivity.
      

Part 6: Visualized Workflows

Diagram 1: Analytical Decision Matrix

A logic flow for QC chemists to determine batch release.

AnalyticalWorkflow Start Crude Sample (Solid) Solubility Solubility Check (in MeCN) Start->Solubility HPLC HPLC-UV (C18) Gradient Method Solubility->HPLC Clear Solution Decision Purity > 98%? Hydroxy Imp < 1%? HPLC->Decision NMR 1H NMR / 19F NMR (Confirm 2-Me & F) Decision->NMR Yes Fail REJECT / REWORK (High Hydrolysis) Decision->Fail No Pass RELEASE Intermediate NMR->Pass Structure Confirmed

Caption: QC Decision Tree ensuring purity and structural integrity before release.

Diagram 2: The Hydrolysis Risk Pathway

Visualizing the primary degradation mechanism to justify moisture controls.

HydrolysisPathway Active 4-Chloro-2-Me-Quinazoline (Active Electrophile) Transition Tetrahedral Intermediate Active->Transition Nucleophilic Attack Water + H2O (Moisture) Water->Transition Inactive 4-Hydroxy-2-Me-Quinazoline (Inactive Impurity) Transition->Inactive Cl Elimination Byproduct + HCl (Acidic Gas) Transition->Byproduct

Caption: Mechanism of hydrolysis. The C4-Cl bond is labile; moisture leads to irreversible deactivation.

Part 7: References

  • Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476. (Describes the general chemistry of 4-chloro-quinazolines).

  • Chandrasekhar, M., et al. (2021).[3] Review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, ix, 150-176.[3] (Details impurity profiles and chlorination methods).

  • PubChem Compound Summary. (2025). 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline. National Center for Biotechnology Information.

  • BenchChem Application Note. (2025). Optimizing Aniline Coupling with 4-Chloro-6,7-dimethoxyquinoline. (Analogous method validation principles).

Sources

Application

4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline as an intermediate for drug synthesis

Application Note: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Subtitle: Strategic Intermediate for Next-Generation Tyrosine Kinase Inhibitor (TKI) Synthesis Executive Summary 4-Chloro-7-fluoro-6-methoxy-2-methylquina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Subtitle: Strategic Intermediate for Next-Generation Tyrosine Kinase Inhibitor (TKI) Synthesis

Executive Summary

4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) represents a "privileged scaffold" in medicinal chemistry, specifically designed for the synthesis of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

Unlike the classic H-C2 quinazolines (e.g., Gefitinib, Erlotinib), the 2-methyl substitution introduces steric bulk that can modulate binding affinity and metabolic stability, reducing oxidative metabolism at the C2 position. The C4-chlorine serves as a highly reactive electrophile for Nucleophilic Aromatic Substitution (


), while the 7-fluoro  and 6-methoxy  motifs provide essential electronic tuning and solubility properties required for oral bioavailability.

This guide details the handling, characterization, and synthetic utility of this intermediate, providing a validated protocol for its conversion into bioactive kinase inhibitors.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline
CAS Number 1444348-44-0
Molecular Formula

Molecular Weight 226.63 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; Hydrolyzes in water
Reactivity Hotspot C4-Position (Susceptible to Nucleophiles)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated
Mechanistic Insight: The C4-Activation

The pyrimidine ring of the quinquinazoline core is electron-deficient. The chlorine atom at position 4 acts as a leaving group. Under acidic or basic conditions, aniline derivatives attack this position. The 7-fluoro substituent exerts an inductive electron-withdrawing effect, further activating the C4 position toward nucleophilic attack compared to non-fluorinated analogs.

Synthetic Pathway Visualization

The following diagram illustrates the position of this intermediate within the broader drug discovery workflow, highlighting its derivation from anthranilic acid precursors and its conversion into active TKIs.

TKI_Synthesis Precursor 2-Amino-4-fluoro-5-methoxy- benzoic acid derivatives Cyclization Cyclization (Ac2O / Acetamide) Precursor->Cyclization Ring Closure Quinazolinone Intermediate A: 7-Fluoro-6-methoxy- 2-methylquinazolin-4(3H)-one Cyclization->Quinazolinone Chlorination Chlorination (POCl3 / SOCl2) Quinazolinone->Chlorination Activation Target TARGET INTERMEDIATE: 4-Chloro-7-fluoro- 6-methoxy-2-methylquinazoline Chlorination->Target Coupling SnAr Coupling (Aniline Derivative) Target->Coupling Nucleophilic Attack FinalDrug Bioactive TKI (EGFR/VEGFR Inhibitor) Coupling->FinalDrug Pharmacophore Assembly

Caption: Synthetic trajectory from benzoic acid precursors to bioactive Kinase Inhibitors via the 4-Chloro intermediate.

Detailed Protocols

Protocol A: Synthesis of the 4-Chloro Intermediate

Context: If starting from the 4-hydroxy (quinazolinone) precursor.

Reagents:

  • 7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (10.0 eq) – Chlorinating agent & solvent
    
  • Diisopropylethylamine (DIPEA) (Cat. 0.1 eq) – Catalyst[]

Workflow:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with Argon.

  • Addition: Charge the RBF with the quinazolinone precursor. Carefully add

    
     (Corrosive!). Add catalytic DIPEA.
    
  • Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material spot (polar, baseline) should disappear, replaced by a non-polar spot (product).

  • Quenching (Critical Safety Step): Cool the reaction to RT. Concentrate under reduced pressure to remove excess

    
    .
    
  • Neutralization: Pour the residue slowly onto crushed ice/saturated

    
      solution with vigorous stirring. Maintain pH ~8.
    
    • Note: The product may precipitate.[2]

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over

    
    .[3]
    
  • Isolation: Evaporate solvent. The resulting solid is usually sufficiently pure (>95%) for the next step. If not, recrystallize from Hexane/EtOAc.

Protocol B: Downstream Coupling ( )

Context: Converting the 4-Chloro intermediate into a drug candidate (e.g., coupling with 3-chloro-4-fluoroaniline).

Reagents:

  • 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (1.0 eq)[4]

  • Aniline derivative (e.g., 3-Chloro-4-fluoroaniline) (1.1 eq)[]

  • Isopropanol (iPrOH) (Solvent, 10-15 volumes)

  • Optional: HCl (4M in Dioxane) if salt formation is desired directly.

Step-by-Step Methodology:

  • Dissolution: In a reaction vial, suspend the 4-Chloro intermediate in Isopropanol (iPrOH).

  • Amine Addition: Add the aniline derivative.

  • Reaction: Heat to 85°C (Reflux) for 4–6 hours.

    • Mechanism:[2][5][] The reaction proceeds via an addition-elimination mechanism. As the reaction progresses, the product often precipitates as the hydrochloride salt (due to HCl generation from the leaving Cl).

  • Monitoring: Check HPLC/TLC.

  • Workup (Method 1 - Salt Isolation):

    • Cool to RT.

    • Filter the precipitate.[6]

    • Wash the cake with cold iPrOH and Diethyl Ether.

    • Dry under vacuum. This yields the HCl salt of the inhibitor.

  • Workup (Method 2 - Free Base):

    • Evaporate solvent.

    • Partition between EtOAc and saturated

      
      .
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purify via Flash Chromatography (DCM/MeOH gradient).

Experimental Workflow Diagram

Workflow Start Start: 4-Chloro Intermediate + Aniline Derivative Solvent Solvent: Isopropanol (iPrOH) Concentration: 0.2 M Start->Solvent Heat Reflux at 85°C Time: 4-6 Hours Solvent->Heat Check In-Process Control (HPLC) Conversion > 98%? Heat->Check Check->Heat No (Continue Heating) Cool Cool to Room Temp Precipitate forms Check->Cool Yes Filter Filtration Cool->Filter Wash Wash: Cold iPrOH + Et2O Filter->Wash Dry Final Product (HCl Salt) Wash->Dry

Caption: Operational workflow for the SNAr coupling reaction in Isopropanol.

Quality Control & Analytical Parameters

To ensure the integrity of the intermediate before use in expensive downstream steps, verify the following:

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% -> 95% B.

    • Detection: UV at 254 nm.

  • 1H NMR (DMSO-d6):

    • Look for the characteristic singlet of the 6-Methoxy group (~4.0 ppm).

    • Verify the 2-Methyl singlet (~2.6-2.8 ppm).

    • Confirm absence of broad NH peaks (indicates hydrolysis to quinazolinone).

  • Mass Spectrometry:

    • Observe parent ion

      
       (Chlorine isotope pattern 3:1 split at 227/229).
      

Safety & Handling (E-E-A-T)

  • Corrosivity: The 4-Chloro compound hydrolyzes to release HCl upon contact with moisture. It is corrosive to mucous membranes. Handle in a fume hood.

  • Moisture Sensitivity: Store under Argon. Moisture converts the reactive 4-Cl back to the unreactive 4-OH (quinazolinone), killing the reaction yield.

  • Skin Sensitizer: Quinazolines are potent sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Zhang, Y., et al. (2010).[3] "Synthesis and crystal structure of 4-[(4-benzenamine)yloxy]-7-fluoroquinazoline." National Institutes of Health (PMC). Retrieved from [Link](Provides foundational methods for 7-fluoroquinazoline synthesis).

  • Chandrasekhar, M., et al. (2021). "Industrial scale synthesis of gefitinib." Arkivoc. Retrieved from [Link](Reference for chlorination and aniline coupling protocols on quinazoline scaffolds).

Sources

Method

Application Note: Advanced Purification Protocols for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Context 4-Chloro-7-fluoro-6-methoxy-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Context

4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) is a highly reactive, pivotal electrophilic intermediate utilized in the synthesis of targeted kinase inhibitors, including EGFR, ALK, and TGF-β inhibitors[1]. The defining structural feature of this molecule—the 4-chloro group—functions as a prime leaving group for subsequent


 (nucleophilic aromatic substitution) reactions with various anilines or amines[1].

However, this same feature makes the molecule an imidoyl chloride . The C4 position is highly electron-deficient due to the electron-withdrawing effects of the two ring nitrogens and the inductive effect of the chlorine atom. Consequently, the molecule is exceptionally susceptible to nucleophilic attack by water, leading to hydrolytic degradation back to its thermodynamically stable 4-quinazolinone (4-hydroxy) precursor. This application note provides field-proven, self-validating protocols to purify this intermediate while preserving its structural integrity and eliminating regioisomeric impurities[2].

Physicochemical Profile & Impurity Landscape

To design an effective purification strategy, one must first understand the physicochemical boundaries of the target molecule and the causality behind its common impurities.

Table 1: Physicochemical Profile and Impact of Impurities

Parameter / ImpuritySpecification / DescriptionImpact on Downstream Workflows
Molecular Weight 226.63 g/mol [3]N/A
Molecular Formula C10H8ClFN2O[3]N/A
Target Purity ≥98%[3]Required to prevent side-reactions in subsequent amination steps.
Impurity: 4-Quinazolinone Hydrolysis reversion productConsumes amine nucleophiles in downstream steps; causes stoichiometric imbalances.
Impurity: Regioisomers e.g., 5-fluoro or 8-methoxy isomersLeads to isomeric mixtures of the final Active Pharmaceutical Ingredient (API), requiring complex downstream separation[2].
Impurity: Residual

Chlorinating agent carryoverLowers the pH of subsequent reaction steps, potentially degrading acid-sensitive functional groups[4].

Purification Workflow & Strategic Causality

Standard purification techniques often fail for 4-chloroquinazolines. Aqueous workups without strict pH and temperature controls result in rapid hydrolysis. Furthermore, standard silica gel chromatography can be detrimental; silica possesses acidic silanol groups (


) that retain moisture and act as Lewis acids, catalyzing the degradation of the imidoyl chloride on the column.

The Strategic Solution: The purification must rely on a Cold Biphasic Quench to neutralize chlorinating agents (


 or 

) without providing the thermal energy required for hydrolysis[5]. Subsequent purification should prioritize Anhydrous Trituration over chromatography to avoid the acidic microenvironment of silica entirely.

Workflow Crude Crude Chlorination Mixture (POCl3, 4-Oxo Impurity, Regioisomers) Quench Cold Biphasic Quench (DCM / Sat. NaHCO3, 0-5°C) Crude->Quench Neutralize acids prevent hydrolysis PhaseSep Phase Separation & Rapid Desiccation (Anhydrous Na2SO4) Quench->PhaseSep Partition into organic phase Split Purification Pathway Selection (Based on Scale & Purity Needs) PhaseSep->Split Concentrate in vacuo (<30°C) ProtocolA Protocol A: Anhydrous Trituration (Toluene / Hexanes) Split->ProtocolA Scale > 1g ProtocolB Protocol B: Rapid Chromatography (Et3N-Deactivated Silica) Split->ProtocolB Scale < 1g Pure Target Compound 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (>98% Purity) ProtocolA->Pure Filter & Dry under N2 ProtocolB->Pure Evaporate fractions

Workflow diagram detailing the purification pathways for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline.

Detailed Experimental Protocols

Protocol A: Cold Alkaline Quench & Anhydrous Trituration (Preferred for >1g Scale)

Causality: Trituration is superior to chromatography for scale-up because it relies on the differential solubility of the target compound versus its impurities, completely avoiding moisture-retaining stationary phases.

  • Biphasic Quench: Transfer the crude chlorination mixture dropwise into a vigorously stirred biphasic solution of saturated aqueous

    
     and Dichloromethane (DCM) (1:1 v/v) pre-chilled to 0–5 °C[4].
    
    • Expert Insight: The alkaline aqueous phase neutralizes residual

      
       and 
      
      
      
      . The DCM immediately extracts the 4-chloroquinazoline, shielding the electrophilic C4 position from aqueous nucleophilic attack.
  • Phase Separation: Separate the organic layer immediately. Wash the aqueous layer once more with cold DCM.

  • Desiccation: Dry the combined organic layers over anhydrous

    
    .
    
    • Expert Insight: Avoid

      
      . Its mild Lewis acidic nature can occasionally coordinate with the quinazoline nitrogens, reducing overall yield.
      
  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo.

    • Critical Parameter: Maintain the rotary evaporator water bath temperature below 30 °C to prevent thermal degradation.

  • Trituration: Suspend the resulting crude solid in a mixture of anhydrous Toluene and Hexanes (1:4 v/v). Stir at room temperature for 30 minutes, then chill to 4 °C.

  • Isolation: Filter the suspension rapidly under a nitrogen blanket. Wash the filter cake with cold anhydrous hexanes and dry under high vacuum to yield the pure product.

Protocol B: Rapid Flash Chromatography (For Analytical / <1g Scale)

Causality: If the crude mixture contains highly co-crystallizing regioisomers, chromatography may be unavoidable. Deactivating the silica is mandatory to prevent on-column hydrolysis.

  • Silica Deactivation: Pack the column with silica gel slurried in Hexanes containing 1% Triethylamine (

    
    ). Flush with 2 column volumes of the same solvent mixture to neutralize acidic silanol sites.
    
  • Sample Loading: Dissolve the crude mixture in the minimum required volume of anhydrous DCM and load it onto the column.

  • Elution: Elute rapidly using a gradient of anhydrous Hexanes to Ethyl Acetate (typically 9:1 to 7:3). Utilize positive pressure (flash) to minimize the compound's residence time on the column.

  • Recovery: Pool the UV-active fractions corresponding to the product and evaporate immediately at <30 °C.

Trustworthiness: Self-Validating Analytical System

The Problem: Direct Reverse-Phase HPLC (RP-HPLC) analysis of 4-chloroquinazolines using standard Water/Acetonitrile gradients often results in false-positive impurity peaks. The compound hydrolyzes during the HPLC run, leading the chemist to falsely believe the purification failed.

The Self-Validating Solution (Analytical Derivatization): To accurately assess the success of your purification protocol without introducing measurement artifacts, utilize a self-validating derivatization step:

  • Take a 5 mg aliquot of the purified 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline.

  • React it with an excess of a standard amine (e.g., aniline or morpholine) in 1 mL of anhydrous THF for 15 minutes at room temperature[1].

  • Analyze the resulting stable 4-aminoquinazoline derivative via standard LC-MS.

  • Validation: A single major peak corresponding to the mass of the aminated derivative confirms the structural integrity, purity, and successful preservation of the parent 4-chloro intermediate during your workflow.

References

  • Title: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Product Information | Source: ChemScene | URL: 3[3]

  • Title: Process for the preparation of 7-substituted-3 quinolinecarbonitriles (US6780996B2) | Source: Google Patents | URL: 5[5]

  • Title: Process for the preparation of 7-substituted-3 quinolinecarbonitriles (US20030212276A1) | Source: Google Patents | URL: 4[4]

  • Title: Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline (CN102702115A) | Source: Google Patents | URL: 2[2]

  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs | Source: Arkivoc | URL: 1[1]

Sources

Application

Application Notes and Protocols: Synthesis and Evaluation of 4-Anilinoquinazoline Derivatives as Anticancer Agents

Introduction & Rationale The 4-anilinoquinazoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous targeted cancer therapeutics [1]. First-ge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 4-anilinoquinazoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous targeted cancer therapeutics [1]. First-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib rely on this bicyclic heteroaromatic system to exert their pharmacological effects [2].

The clinical success of these agents in treating non-small cell lung cancer (NSCLC) stems from their ability to act as ATP-competitive inhibitors. The quinazoline core mimics the adenine ring of ATP, allowing the N1 nitrogen to form a critical hydrogen bond with the hinge region of the kinase domain (e.g., Met793 in EGFR) [3]. Meanwhile, the substituted aniline moiety projects deep into an adjacent hydrophobic pocket, dictating the molecule's kinase selectivity profile. This application note provides a comprehensive, field-proven guide to the synthesis, purification, and biological evaluation of novel 4-anilinoquinazoline derivatives.

Mechanistic Overview: EGFR Signaling and Inhibition

Under physiological conditions, the EGFR signaling pathway controls cell growth, survival, and differentiation [4]. Ligand binding (e.g., EGF) induces receptor dimerization and trans-autophosphorylation of intracellular tyrosine residues. This activates downstream cascades—primarily the RAS/MAPK (proliferation) and PI3K/AKT (survival) pathways [4].

In many NSCLC phenotypes, activating mutations (e.g., L858R or exon 19 deletions) cause ligand-independent hyperactivation of these pathways. 4-Anilinoquinazolines intervene by occupying the ATP-binding cleft of the intracellular tyrosine kinase domain, halting autophosphorylation and effectively shutting down oncogenic signaling [5].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimerization & Activation EGF->EGFR PI3K PI3K / AKT Pathway (Survival) EGFR->PI3K RAS RAS / MAPK Pathway (Proliferation) EGFR->RAS Inhibitor 4-Anilinoquinazoline (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Pocket Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Cancer Tumor Growth & Metastasis PI3K->Cancer RAS->Cancer

EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Chemical Synthesis Protocol

The synthesis of 4-anilinoquinazolines typically follows a robust three-step linear sequence: cyclization to the quinazolinone, chlorination, and nucleophilic aromatic substitution (SNAr) [2][3]. The following protocol utilizes microwave-assisted synthesis for the final step to maximize yield and minimize degradation.

Synthesis_Workflow Step1 Anthranilic Acid + Formamide (150°C, 16h) Int1 Quinazolin-4(3H)-one (Intermediate 1) Step1->Int1 Step2 POCl3 / Reflux (Chlorination) Int1->Step2 Int2 4-Chloroquinazoline (Intermediate 2) Step2->Int2 Step3 Substituted Aniline + Isopropanol (Microwave 60W, 20 min) Int2->Step3 Product 4-Anilinoquinazoline Derivative (Target Compound) Step3->Product Purification Recrystallization & Characterization (NMR, MS, HPLC) Product->Purification

General workflow for the microwave-assisted synthesis of 4-anilinoquinazoline derivatives.

Step 1: Synthesis of Quinazolin-4(3H)-one

Rationale: Formamide acts as both the solvent and the carbon/nitrogen source to close the pyrimidine ring via a Niementowski-type condensation.

  • Combine substituted anthranilic acid (40.0 mmol) and formamide (60 mL) in a 250 mL round-bottom flask [5].

  • Stir the mixture at 150°C for 16 hours. Self-Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the fluorescent anthranilic acid spot indicates completion.

  • Cool the mixture to room temperature. The product will precipitate.

  • Filter the solid, wash thoroughly with cold isopropanol to remove residual formamide, and dry under a vacuum to afford the quinazolin-4(3H)-one intermediate.

Step 2: Synthesis of 4-Chloroquinazoline

Rationale: Phosphorus oxychloride (POCl3) converts the tautomeric lactam (C=O) of the quinazolinone into an electrophilic imidoyl chloride (C-Cl). This is a critical activation step, as the C4 position must be highly electrophilic for the subsequent SNAr reaction.

  • Suspend the quinazolin-4(3H)-one (20.0 mmol) in neat POCl3 (30 mL). Add 3 drops of N,N-dimethylformamide (DMF) as a catalyst (forms the highly reactive Vilsmeier-Haack reagent).

  • Reflux the mixture at 110°C for 4–6 hours under an inert argon atmosphere.

  • Caution: POCl3 is highly reactive. Carefully distill off the excess POCl3 under reduced pressure.

  • Quench the resulting residue by pouring it slowly over crushed ice. Neutralize immediately with saturated NaHCO3 solution (pH ~7) to prevent hydrolysis back to the quinazolinone.

  • Extract with dichloromethane (3 × 50 mL), dry over anhydrous Na2SO4, and concentrate to yield 4-chloroquinazoline. Note: Use immediately or store at -20°C under argon, as it is moisture-sensitive.

Step 3: Microwave-Assisted Amination (SNAr)

Rationale: Isopropanol (IPA) is chosen as the solvent because its polarity stabilizes the SNAr transition state, and it performs exceptionally well under microwave dielectric heating without degrading the aniline nucleophile [3].

  • In a 10 mL microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol) and the desired substituted aniline (1.2 mmol).

  • Add 5 mL of 2-propanol (IPA).

  • Seal the vessel and irradiate in a microwave reactor at a constant power of 60W for 20 minutes (temperature will reach ~82°C, the boiling point of IPA) [3].

  • Cool the vessel. The target 4-anilinoquinazoline hydrochloride salt typically precipitates directly from the IPA.

  • Filter the precipitate, wash with cold diethyl ether, and recrystallize from ethanol to achieve >98% purity (verified by HPLC).

Biological Evaluation Protocols

To validate the synthesized compounds as potential anticancer agents, a two-tiered biological evaluation is standard: an enzymatic assay to confirm target engagement, and a cellular assay to evaluate physiological efficacy [1][5].

In Vitro Anti-Proliferative Assay (CCK-8)

Rationale: The Cell Counting Kit-8 (CCK-8) assay utilizes WST-8, which is reduced by mitochondrial dehydrogenases in living cells to an orange formazan product. The amount of formazan is directly proportional to the number of viable cells, providing a highly sensitive readout for cytotoxicity[5].

  • Cell Seeding: Harvest NSCLC cells (e.g., A549, H1975) in the logarithmic growth phase. Seed at a density of 1 × 104 cells/well in 96-well plates. Incubate for 24 h at 37°C in 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the synthesized 4-anilinoquinazolines in DMSO (final DMSO concentration <0.1% to avoid solvent toxicity). Treat cells for 72 hours.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

EGFR Kinase Inhibition Assay (Enzymatic)

Rationale: To prove that cytotoxicity is driven by EGFR inhibition rather than off-target toxicity, an isolated kinase assay is required.

  • Incubate recombinant EGFR kinase (Wild-Type or T790M/L858R mutant) with the test compound for 10 minutes at room temperature in kinase buffer.

  • Initiate the reaction by adding ATP and a biotinylated peptide substrate.

  • Quantify phosphorylated product using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a standard luminescent ADP-Glo assay.

Quantitative Data Presentation

The structural variations on the aniline ring (C4 position) drastically influence the binding affinity. Bulky, electron-withdrawing halogens (e.g., 3-chloro-4-fluoro) perfectly occupy the hydrophobic pocket of EGFR, a design principle utilized in Gefitinib [1][5].

Table 1: Representative biological evaluation of synthesized 4-anilinoquinazoline derivatives

Compound IDAniline Substitution (R-group)EGFRWT IC50 (nM)EGFRT790M IC50 (nM)A549 Cell Viability IC50 (µM)H1975 Cell Viability IC50 (µM)
Gefitinib (Ref)3-chloro-4-fluoro25.4 ± 1.2>10002.85 ± 0.15>15.0
Derivative A 4-bromo85.2 ± 3.4>100012.4 ± 0.82>20.0
Derivative B 3-chloro-4-fluoro17.3 ± 0.9865.2 ± 15.42.25 ± 0.1111.97 ± 0.14
Derivative C 3-ethynyl14.1 ± 0.8412.5 ± 12.11.72 ± 0.084.38 ± 0.08

Note: Data represents standard screening results. Derivative C demonstrates improved efficacy against the H1975 cell line (which harbors the T790M resistance mutation) compared to the reference standard Gefitinib.

Conclusion & Future Perspectives

The 4-anilinoquinazoline scaffold remains a cornerstone in the development of targeted anticancer therapies. While the microwave-assisted protocol described herein ensures rapid, high-yield access to these compounds, the ongoing challenge lies in overcoming acquired resistance mutations (such as the EGFR T790M and C797S mutations) [1][2]. Future drug development efforts are increasingly focusing on incorporating the 4-anilinoquinazoline core into Proteolysis Targeting Chimeras (PROTACs) or designing irreversible covalent inhibitors (via acrylamide warheads) to bypass ATP-binding competition altogether.

References

  • Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer Bentham Science / Letters in Drug Design & Discovery [Link]

  • Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors World Journal of Pharmaceutical Research[Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways PMC - NIH[Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Frontiers / PMC - NIH[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Synthesis

Case ID: SYN-QNZ-004 Subject: Yield Optimization & Troubleshooting for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-QNZ-004 Subject: Yield Optimization & Troubleshooting for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary

This technical guide addresses the synthesis of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (Intermediate 3 ), a critical scaffold for EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).

Users frequently report low yields (<50%) and variable purity. Our root cause analysis identifies two primary failure modes:

  • Incomplete Cyclization: Failure to fully convert the acetanthranil intermediate to the quinazolinone core.

  • Hydrolytic Reversion: The 4-chloro product is highly labile; improper workup hydrolyzes it back to the starting material (4-one), often misidentified as "incomplete reaction."

The following protocols and troubleshooting workflows are designed to stabilize the 4-chloro species and maximize isolated yield.

Part 1: Synthetic Pathway & Critical Control Points

Reaction Scheme

The synthesis generally proceeds from a substituted anthranilic acid derivative. The introduction of the 2-methyl group distinguishes this from the standard Gefitinib intermediate (which lacks the 2-methyl).

SynthesisPath SM Start: 2-Amino-4-fluoro- 5-methoxybenzoic acid INT1 Intermediate A: Benzoxazinone SM->INT1 Ac2O, Reflux (Cyclization 1) CORE Core (2): 7-Fluoro-6-methoxy- 2-methylquinazolin-4(3H)-one INT1->CORE NH4OAc or NH3 (Ring Expansion) PROD Target (3): 4-Chloro-7-fluoro- 6-methoxy-2-methylquinazoline CORE->PROD POCl3 / Base (Chlorination) PROD->CORE HYDROLYSIS RISK (Aq. Workup)

Figure 1: Synthetic pathway highlighting the critical hydrolysis risk at the final stage.

Part 2: Troubleshooting & Optimization (Q&A Format)

Phase 1: Formation of the Quinazolinone Core

Q1: I am seeing low yields in the cyclization step. The product is sticky and difficult to filter. What is happening?

Diagnosis: This often results from incomplete ring closure or "opening" of the benzoxazinone intermediate without subsequent re-closure with ammonia. Solution:

  • Telescoped Method: Do not isolate the benzoxazinone. Reflux the starting anthranilic acid in Acetic Anhydride (

    
    )  for 1-2 hours. Remove excess 
    
    
    
    under vacuum.
  • Ammonia Source: Immediately treat the residue with Ammonium Acetate (

    
    )  in glacial acetic acid or ethanol.
    
  • Temperature Control: Ensure the second step is heated (reflux) to drive the dehydration.

  • Alternative: Use Acetamidine Hydrochloride with a base (e.g.,

    
     or 
    
    
    
    ) in ethanol/methoxyethanol. This is a more direct route to the 2-methyl core and often yields a cleaner precipitate [1].
Phase 2: The Chlorination Bottleneck (Critical)

Q2: TLC shows complete conversion to the 4-chloro product, but after workup, NMR shows 30-50% starting material (4-one). Is the reaction reversing?

Diagnosis: Yes. The 4-chloro-quinazoline moiety is extremely sensitive to moisture. The electron-withdrawing fluorine at C7 and the 2-methyl group destabilize the C-Cl bond, making it prone to nucleophilic attack by water during the quench. The "Standard" Ice-Water Quench is the problem.

Protocol Correction (The "Dry Quench"): Instead of pouring the reaction mixture into ice water:

  • Distillation: Remove excess

    
    completely under reduced pressure (rotary evaporator) at 
    
    
    
    .
  • Azeotrope: Add anhydrous toluene to the residue and evaporate again to remove trace

    
    . Repeat twice.
    
  • Extraction: Dissolve the solid residue in dry Dichloromethane (DCM) or Ethyl Acetate.

  • Controlled Wash: Pour this organic solution into a cold, stirred solution of saturated

    
      (maintain pH > 8).
    
    • Why? Keeping the organic phase dominant protects the product from bulk water exposure.

  • Speed: Separate layers immediately. Dry the organic layer over

    
     and filter.
    

Q3: Can I avoid isolating the unstable 4-chloro intermediate entirely?

Recommendation: Yes. This is the most reliable way to improve overall yield. If your next step is a nucleophilic aromatic substitution (


) with an aniline (e.g., to make a Gefitinib analog):
  • Perform the chlorination with

    
    .[1][2][3][4][5][6]
    
  • Evaporate excess

    
     (with toluene azeotrope).
    
  • One-Pot Telescoping: Dissolve the crude chloro-residue directly in Acetonitrile or Isopropanol .

  • Add the next nucleophile (aniline) and proceed to the next step. This bypasses the aqueous workup entirely, preventing hydrolysis losses [2].

Q4:


 vs. 

: Which is better for this substrate?
FeaturePhosphoryl Chloride (

)
Thionyl Chloride (

)
Reactivity High (Preferred). Works well for deactivated rings.Moderate. Often requires DMF catalyst.
Byproducts Phosphoric acid derivatives (viscous, hard to remove).

and

(gases, cleaner workup).
Suitability Standard for Quinazolines. Can be used, but often lower conversion for this specific core.
Recommendation Use

with a base like

-Diethylaniline
or DIPEA (1-2 eq). The base catalyzes the reaction and buffers the HCl formed, protecting the product [3].

Part 3: Optimized Experimental Protocol

Target: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Scale: 10 mmol basis

  • Setup: Dry 100 mL round-bottom flask, inert atmosphere (

    
     or Ar).
    
  • Reactants:

    • 7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one (2.08 g, 10 mmol).

    • 
       (10-15 mL, excess).
      
    • 
      -Diethylaniline (1.6 mL, 10 mmol) - Optional but recommended accelerator.
      
  • Procedure:

    • Suspend the quinazolinone in

      
      .[1] Add base dropwise.
      
    • Reflux (

      
      ) for 2-4 hours. Monitor by TLC (take a mini-aliquot, quench in dry MeOH, check for methyl ether formation vs starting material).
      
  • Workup (Crucial):

    • Evaporate

      
       to dryness under vacuum.
      
    • Add 20 mL Toluene, evaporate. (Repeat x2).

    • Dissolve residue in 50 mL DCM.

    • Wash rapidly with cold sat.

      
       (20 mL) followed by Brine (20 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Storage: Store under Argon at

    
    . Use within 24 hours.
    

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield of 4-Chloro Product CheckTLC Does TLC/LCMS show full conversion during reaction? Start->CheckTLC Workup Problem is Workup/Stability CheckTLC->Workup Yes (Product forms) Reaction Problem is Reaction Conditions CheckTLC->Reaction No (SM remains) Hydrolysis Diagnosis: Hydrolysis during quench Workup->Hydrolysis Reagent Check Reagent Quality: Is POCl3 fresh/colorless? Reaction->Reagent Base Add Catalyst: Use 1.0 eq N,N-Diethylaniline Reagent->Base Yes Fix1 Solution 1: Evaporate POCl3 completely before aqueous contact Hydrolysis->Fix1 Fix2 Solution 2: Skip isolation. Dissolve residue in solvent + next amine Hydrolysis->Fix2

Figure 2: Decision matrix for diagnosing yield loss.

References

  • Synthesis of Quinazolinone Cores: Chandregowda, V., et al. "Convergent approach for commercial synthesis of Gefitinib." Arkivoc2021 , ix, 150-176.[7]

  • One-Pot Telescoping Strategy: Maskrey, T. S., et al. "A New Synthesis of Gefitinib." Synlett2019 , 30, 471–476.

  • Chlorination Optimiz

    
     vs Base): 
    Knesl, P., et al. "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules2006 , 11, 286-297.
    
    
  • Instability of 4-Chloroquinazolines: Kabri, Y., et al. "POCl3 chlorination of 4-quinazolones." Tetrahedron Letters2011 , 52, 286-297. (See also discussion on hydrolysis risks in Journal of Heterocyclic Chemistry).

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

The following technical guide addresses the solubility, handling, and stability of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0). This compound is a critical electrophilic intermediate used primarily...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility, handling, and stability of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS 1444348-44-0). This compound is a critical electrophilic intermediate used primarily in the synthesis of EGFR tyrosine kinase inhibitors (similar to the Gefitinib scaffold but distinguished by the C2-methyl group).

Topic: Solubility, Stability, and Solvent Selection for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline. Audience: Medicinal Chemists, Process Development Scientists.[1] CAS: 1444348-44-0 (and related analogs).[2]

Part 1: The Solubility Landscape

This compound belongs to the class of 4-chloroquinazolines .[2][3][4] Its solubility behavior is dictated by two competing factors: the lipophilic halogenated core (favoring organic solvents) and the highly reactive C4-chlorine bond (which makes it unstable in protic solvents).[2]

Solvent Compatibility Matrix
Solvent ClassExamplesSolubility StatusTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent for extraction and transport.[1][2] Warning: Acidic impurities in chloroform can accelerate degradation.[2]
Aprotic Polar DMF, DMSO, DMAcHigh Ideal for SNAr reactions.[1][2] Hard to remove during workup; may require aqueous wash (risk of hydrolysis).[2]
Aromatics Toluene, XyleneModerate Best for Scale-up. Soluble at reflux, sparingly soluble at RT.[1][2] Ideal for recrystallization.[2][5]
Esters Ethyl Acetate (EtOAc)Moderate Good for workup.[2] Solubility decreases significantly with cooling.[2]
Alcohols Isopropanol (IPA), EthanolLow/Reactive Risk Zone. Often used for reactions to induce product precipitation, but will cause solvolysis (displacement of Cl by OR) if heated for prolonged periods.[1][2]
Water Water, PBSInsoluble/Reactive Do Not Use. Rapidly hydrolyzes to the insoluble 4-quinazolinone (white solid).[1][2]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "The solid won't dissolve, even in solvents where it should."

Diagnosis: You likely no longer have the 4-chloro compound. Explanation: 4-chloroquinazolines are extremely moisture-sensitive.[1][2] Upon exposure to atmospheric moisture or wet solvents, the C4-Cl bond hydrolyzes to form 7-fluoro-6-methoxy-2-methylquinazolin-4(3H)-one .[1][2]

  • The Trap: The hydrolyzed "one" byproduct is significantly less soluble in organic solvents (DCM, EtOAc) than the chloro-precursor due to strong intermolecular hydrogen bonding (amide dimer stacking).

  • Verification: Run a TLC or LC-MS.[2][6]

    • Target (4-Cl): Higher R_f (non-polar).

    • Byproduct (4-OH/one): Low R_f (polar), often stays at the baseline in non-polar eluents.[1][2]

Issue 2: "Which solvent should I use for the substitution reaction (SNAr) with an aniline?"

Recommendation: This depends on your purification strategy.

  • The "Precipitation" Method (Isopropanol/IPA):

    • Protocol: Reflux the quinazoline with the aniline in IPA.

    • Why: The starting materials dissolve at reflux.[7] The product (a salt) is usually insoluble in IPA at room temperature and precipitates out.[2]

    • Risk:[2][3][8] If the reaction is too slow, the IPA may react with the 4-Cl center (solvolysis), forming the isopropyl ether impurity.[1]

  • The "Homogeneous" Method (DMF/DCM):

    • Protocol: React in anhydrous DMF or DCM with a base (e.g., TEA or DIPEA).[1][2]

    • Why: Keeps all intermediates in solution; faster kinetics due to higher solubility.[2]

    • Drawback: Requires an aqueous workup to remove DMF, which exposes the unreacted starting material to hydrolysis.

Issue 3: "How do I purify the compound without degrading it?"

Protocol: Recrystallization from Toluene/Heptane Recrystallization is superior to chromatography for this intermediate because silica gel is slightly acidic and can induce hydrolysis.

  • Dissolution: Suspend the crude solid in Toluene (approx. 5-10 volumes).

  • Heating: Heat to 60–80°C until fully dissolved. (If insoluble solids remain, filter hot—this is likely the hydrolyzed quinazolinone).[1][2]

  • Precipitation: Slowly add n-Heptane (anti-solvent) dropwise while stirring until slight turbidity persists.

  • Cooling: Cool slowly to Room Temperature, then to 0°C.

  • Filtration: Filter the crystals under nitrogen/argon to avoid moisture uptake.[2]

Part 3: Decision Logic & Workflows

Workflow 1: Solvent Selection Logic

SolventSelection Start Select Operation Reaction Reaction (SNAr) Start->Reaction Purification Purification Start->Purification Storage Storage/Handling Start->Storage Kinetic Kinetic Reaction->Kinetic Fast Kinetics Needed? ImpurityType ImpurityType Purification->ImpurityType Impurity Profile Dry Store at -20°C Avoid protic solvents Storage->Dry Keep Dry/Ar Atmosphere DMF Solvent: DMF Risk: Aqueous workup needed Kinetic->DMF Yes (Use DMF/DMAc) IPA Solvent: Isopropanol Benefit: Product precipitates Risk: Solvolysis Kinetic->IPA No (Use Isopropanol) Recryst Recrystallize: Toluene/Heptane (Filter hot to remove byproduct) ImpurityType->Recryst Hydrolyzed Byproduct present

Caption: Decision tree for selecting the appropriate solvent based on experimental goals, highlighting the trade-offs between kinetic speed and stability.

Workflow 2: The Hydrolysis Mechanism (The "Hidden" Solubility Issue)

Hydrolysis cluster_warning Troubleshooting Tip Compound 4-Chloro-quinazoline (Soluble in DCM/Tol) Transition Tetrahedral Intermediate Compound->Transition + H2O Water H2O / Wet Solvent Product 4-Quinazolinone (Insoluble White Solid) Transition->Product - HCl Warning If your clear solution turns cloudy upon standing in air, it is hydrolyzing.

Caption: Mechanism of hydrolysis. The transformation from a soluble chloro-species to an insoluble oxo-species is the most common cause of "solubility" complaints.

Part 4: Experimental Protocols

Protocol A: Stability Check (Quality Control)

Before using the reagent in a critical step, confirm it has not hydrolyzed.[1]

  • Sample: Take ~5 mg of the solid.

  • Solvent: Dissolve in 1 mL of dry DCM .

  • Observation:

    • Clear Solution: High purity (Active 4-Cl species).[2]

    • Cloudy/Suspension: Significant hydrolysis has occurred (Insoluble 4-OH species).[2]

  • Action: If cloudy, filter the solution. The filtrate contains the active reagent; the solid on the filter is the impurity.

Protocol B: Reaction Setup (Minimizing Side Reactions)

For the synthesis of Gefitinib-analogs.

  • Drying: Dry the 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline under high vacuum for 1 hour before use.

  • Solvent: Use Anhydrous Acetonitrile (MeCN) or Toluene .[2] Avoid alcohols if the reaction time > 4 hours.

  • Base: Use powdered K2CO3 (heterogeneous) rather than soluble amines if using MeCN, to simplify workup.

  • Temperature: 60–80°C. Do not exceed 100°C in DMF to avoid thermal decomposition.

References

  • BenchChem. Technical Guide to the Discovery, Synthesis, and Application of Gefitinib (Iressa®).[1] (Accessed 2026).[2] Link

  • National Institutes of Health (NIH). Quinazolinones, the Winning Horse in Drug Discovery. PMC9863889.[2] (Accessed 2026).[2][8] Link

  • World Intellectual Property Organization (WIPO). Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline.[1][2] WO2004024703.[2] Link[2]

  • Sigma-Aldrich. Product Specification: 4-Chloro-7-fluoro-6-methoxyquinazoline.[1][2][9] (Accessed 2026).[2] Link[2]

  • ResearchGate. The Reactivity of 4-Chloroquinazolines and Its Use in Synthesis. (Accessed 2026).[2] Link

Sources

Troubleshooting

common side reactions in quinazoline synthesis and their prevention

Topic: Common Side Reactions in Quinazoline Synthesis & Prevention Introduction: The High-Stakes Scaffold Quinazolines are the "privileged scaffold" of modern kinase inhibitors (e.g., Gefitinib, Erlotinib). However, thei...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Side Reactions in Quinazoline Synthesis & Prevention

Introduction: The High-Stakes Scaffold

Quinazolines are the "privileged scaffold" of modern kinase inhibitors (e.g., Gefitinib, Erlotinib). However, their synthesis is often plagued by thermodynamic traps that result in low yields or intractable mixtures. This guide addresses the three most critical failure points: incomplete cyclization , hydrolytic instability of intermediates , and regioselectivity errors .

Troubleshooting Module: Ring Construction Failures

Focus: Niementowski Synthesis & Anthranilic Acid Condensations

Q: Why does my reaction stall at the open-chain intermediate (2-aminobenzamide)?

Diagnosis: Thermodynamic stalling due to water inhibition. The condensation of anthranilic acid/amide with formamide or aldehydes produces water. In reversible equilibrium, water accumulation prevents the final ring closure (dehydration), leaving you with the open-chain


-acyl anthranilamide.

The Fix (Self-Validating Protocol):

  • Water Removal: Use a Dean-Stark trap (toluene/xylene) or molecular sieves (4Å) if using lower-boiling solvents.

  • Microwave Irradiation: Switch from reflux to microwave heating (140–180°C). This overcomes the activation energy barrier for the intramolecular dehydration step more effectively than convective heating.

  • Validation: Check TLC/LC-MS. The intermediate is often more polar than the cyclized product. If the M+18 peak persists, the ring is open.

Q: I am seeing significant dimerization (Triazine formation). Why?

Diagnosis: Nitrile trimerization. If you are using 2-aminobenzonitriles (Guanidine route), the nitrile group is prone to trimerization to form triazines or dimerization to quinazoline-dimers, especially under strong basic conditions or high temperatures without sufficient nucleophile concentration.

The Fix:

  • Dilution: Run the reaction at lower concentrations (<0.1 M) to favor intramolecular cyclization over intermolecular dimerization.

  • Temperature Control: Do not exceed 120°C unless necessary.

  • Catalyst Switch: If using base, switch to an ionic liquid mediator or a Lewis Acid (e.g., ZnCl2) which coordinates the nitrile, activating it for the specific nucleophilic attack rather than self-reaction.

Critical Workflow: The 4-Chloroquinazoline Bottleneck

Focus: Functionalization via POCl3/SOCl2

This is the single most common failure point in quinazoline drug synthesis. The 4-chloro intermediate is highly reactive and prone to reverting to the starting material (quinazolinone).

Q: My 4-chloroquinazoline product disappears on the column and reverts to the starting material. What happened?

Diagnosis: Acid-Catalyzed Hydrolysis. 4-Chloroquinazolines are imidoyl chlorides. In the presence of water and acid (silica gel is acidic), they rapidly hydrolyze back to the thermodynamically stable quinazolin-4(3H)-one.

The Fix (The "Neutral" Protocol):

  • Quenching: Never quench POCl3 reactions with water while the product is present. Evaporate POCl3 in vacuo first.

  • Workup: Wash with cold saturated NaHCO3 to ensure pH > 7.

  • Purification:

    • Option A: Use Neutral Alumina instead of Silica Gel.

    • Option B: If using Silica, add 1-2% Triethylamine (Et3N) to the eluent to neutralize acidic sites.

    • Option C (Best): Do not isolate. Carry the crude 4-chloro intermediate directly into the next

      
       step (one-pot procedure).
      
Visual Guide: The Hydrolysis Trap

HydrolysisTrap Start Quinazolin-4(3H)-one Inter 4-Chloroquinazoline (Kinetic Product) Start->Inter POCl3, Reflux Trap Silica Gel Column (Acidic/Wet) Inter->Trap Purification attempt Success Substituted Quinazoline (Final Drug) Inter->Success Immediate SnAr (No Isolation) Revert Hydrolysis Reversion Trap->Revert H+ / H2O Revert->Start Degradation

Figure 1: The "Hydrolysis Loop" – attempting to purify 4-chloroquinazoline on acidic silica often regenerates the starting material.

Regioselectivity & Substitution Logic

Q: I want to substitute at C2, but the reaction always happens at C4. Why?

Diagnosis: Electronic discrimination. The C4 position is significantly more electrophilic than C2 due to the inductive effect of the adjacent nitrogen atoms and the lack of electron density compared to the benzene-fused side.

Regioselectivity Rules:

Position Reactivity Mechanism Conditions Required

| C4 | High |


 | Mild heat, weak base (DIEA/K2CO3). |
| C2  | Low | 

/ Coupling | High temp (>120°C), strong nucleophiles, or Pd-catalysis. | | C6/C7 | Variable | Electrophilic Aromatic Sub.[1] | Standard EAS conditions (Nitration/Halogenation). |

The Fix: If you need a C2-substituent, install it before ring closure (e.g., use an amidine precursor) or block C4 with a non-leaving group. Do not attempt to differentiate C2/C4 halogens by stoichiometry alone if both are chlorides; C4 will always react first.

Standardized Protocol: One-Pot 4-Anilinoquinazoline Synthesis

Designed to prevent hydrolysis and isolation losses.

Objective: Synthesize Gefitinib-analogs without isolating the unstable chloride.

  • Chlorination:

    • Charge Quinazolin-4(3H)-one (1.0 eq) in toluene.

    • Add

      
       (1.5 eq) and 
      
      
      
      (2.0 eq). Note: Base accelerates the reaction.
    • Heat to 90°C for 2-4 h.

    • Checkpoint: TLC (Hex/EtOAc 1:1). Starting material (fluorescent at baseline) should disappear.

  • Solvent Swap (Crucial):

    • Distill off excess

      
       and toluene under reduced pressure.
      
    • Do not wash with water yet.

    • Redissolve residue in dry Isopropanol (IPA) or Acetonitrile.

  • 
     Coupling: 
    
    • Add the aniline nucleophile (1.1 eq).

    • Reflux for 2 h. The product often precipitates as the HCl salt.

  • Workup:

    • Filter the solid. Wash with cold IPA.

    • This yields the pure product without ever exposing the unstable intermediate to column chromatography.

Troubleshooting Logic Flowchart

Troubleshooting Start Problem Detected Yield Low Yield / No Product? Start->Yield SM_Left Starting Material Remains? Yield->SM_Left Yes Side_Prod New Spots/Side Products? Yield->Side_Prod No (Complex Mixture) Temp Increase Temp / Microwave (Check Thermodynamics) SM_Left->Temp Reaction Stalled Water Add Dean-Stark / Drying Agent (Remove H2O) SM_Left->Water Equilibrium Issue Dimer Check Concentration (Dilute to <0.1M) Side_Prod->Dimer Dimer/Trimer Found Hydrolysis Check Workup pH (Avoid Acidic Columns) Side_Prod->Hydrolysis Product Reverted to SM Fix1 Protocol Optimized Temp->Fix1 Water->Fix1 Dimer->Fix1 Hydrolysis->Fix1

Figure 2: Diagnostic logic for identifying the root cause of synthetic failure.

References

  • Mechanistic Insights into Quinazoline Cyclization

    • Title: Troubleshooting common side reactions in quinazoline synthesis.
    • Source: BenchChem Technical Support.[2][3][4][5]

  • Regioselectivity in SNAr Reactions

    • Title: Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • 4-Chloroquinazoline Stability & Workup

    • Title: The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide.
    • Source: BenchChem Technical Guides.[1]

  • Dimerization of Nitriles

    • Title: Synthesis of 2-Aminobenzonitriles and Sequential Iron(III)
    • Source: Organic Letters (via PubMed).[6]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinazolines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with suboptimal yields during the C4-amination of quinazoline scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with suboptimal yields during the C4-amination of quinazoline scaffolds. While 4-chloroquinazoline is highly electrophilic, its reactivity is a double-edged sword: the same electronic properties that facilitate the desired SNAr reaction also make the substrate highly susceptible to competing side reactions like hydrolysis and solvolysis.

This guide moves beyond generic protocols to explore the chemical causality behind reaction failures. By understanding the stepwise SNAr (stwSNAr) mechanism and the delicate equilibrium of reaction intermediates, you can systematically diagnose and resolve low-yield issues.

Mechanism SM 4-Chloroquinazoline Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Hydrolysis Quinazolin-4-one (Hydrolysis Byproduct) SM->Hydrolysis + H2O / Poor pH Control Solvolysis 4-Alkoxyquinazoline (Solvolysis Byproduct) SM->Solvolysis + Alcohol Solvent + Excess Acid Nuc Amine Nucleophile (e.g., Aniline) Nuc->Meisenheimer Product 4-Aminoquinazoline (Target) Meisenheimer->Product Chloride Expulsion & Deprotonation

Figure 1: Stepwise SNAr (stwSNAr) mechanism and competing side reactions for 4-chloroquinazoline.

Section 1: Diagnostic Logic for Low Yields

Before altering your protocol, you must identify the failure mode. The following diagnostic logic tree will help you isolate the root cause based on your crude reaction profile.

Diagnostic Start Issue: Low Yield (<50%) TLC LC-MS / TLC Analysis Start->TLC Unreacted Unreacted SM Remains TLC->Unreacted Consumed SM Fully Consumed TLC->Consumed WeakNuc Diagnosis: Weak Nucleophile or Low Temperature Unreacted->WeakNuc Hydro Diagnosis: Hydrolysis (Quinazolin-4-one formed) Consumed->Hydro + H2O Solv Diagnosis: Solvolysis (Ether byproduct formed) Consumed->Solv + ROH Fix1 Action: Use Microwave (110°C) or Catalytic HCl (0.1 eq) WeakNuc->Fix1 Fix2 Action: Use Anhydrous Dioxane + DIPEA (2.0 eq) Hydro->Fix2 Fix3 Action: Switch to Aprotic Solvent (e.g., THF, DMF) Solv->Fix3

Figure 2: Diagnostic logic flowchart for troubleshooting low yields in SNAr amination.

Section 2: Troubleshooting Guides & FAQs

Q1: My reaction shows complete consumption of 4-chloroquinazoline, but my isolated yield is low, and LC-MS indicates a major byproduct with [M+H]+ = 147. What is happening? Causality: The byproduct is quinazolin-4-one, resulting from the hydrolysis of your starting material[1]. 4-Chloroquinazoline is highly sensitive to moisture. During the SNAr reaction, the expulsion of the chloride leaving group generates HCl. If the reaction lacks a sufficient acid scavenger, or if adventitious water is present in your solvent or hygroscopic nucleophile, the water outcompetes your amine for the highly electrophilic C4 position. Solution:

  • Ensure all solvents (e.g., 1,4-dioxane, THF) are strictly anhydrous.

  • Add 2.0 to 3.0 equivalents of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), to effectively neutralize the generated HCl and suppress acid-catalyzed hydrolysis[1].

Q2: I am attempting to couple an electron-poor aniline (e.g., nitroaniline), but the reaction stalls at 20% conversion even after 24 hours at reflux. How can I drive this to completion? Causality: Kinetic studies demonstrate that the SNAr reaction of 4-chloroquinazoline with weak nucleophiles (like anilines) proceeds via a stepwise mechanism (stwSNAr)[2]. The rate-determining step (RDS) is the initial nucleophilic attack to form the anionic Meisenheimer complex[3]. Electron-withdrawing groups on your aniline drastically reduce its nucleophilicity, preventing the formation of this critical intermediate. Solution: Overcome the high activation energy barrier by utilizing microwave irradiation. Heating the reaction to 110–120 °C for 20–30 minutes in a polar solvent like 2-propanol (2-PrOH) significantly accelerates the RDS[1]. 2-PrOH is particularly effective as it stabilizes the Meisenheimer complex via hydrogen bonding without being overly nucleophilic itself[4].

Q3: I read that adding an acid catalyst can improve yields for weak nucleophiles. I added 1.0 equivalent of HCl in ethanol, but now I have a new major byproduct and almost no target compound. Why? Causality: You have induced competitive solvolysis. While trace acid can activate the quinazoline ring, the neutral amine nucleophile exists in equilibrium with its protonated, non-nucleophilic ammonium salt[4]. By adding a full equivalent of HCl, you fully protonated your aniline, effectively removing it from the reaction. This allowed the solvent (ethanol) to act as a competitive nucleophile, forming 4-ethoxyquinazoline[4]. Solution: If acid catalysis is necessary, limit the HCl to exactly 0.1 equivalents . This is the optimal compromise to "kick-start" the reaction without completely deactivating your amine[4]. Alternatively, switch to a non-nucleophilic polar aprotic solvent like DMF to eliminate the possibility of solvolysis entirely.

Section 3: Quantitative Condition Matrix

To facilitate rapid optimization, the following table summarizes the causal effects of various solvent and base combinations on the SNAr of 4-chloroquinazolines.

Solvent SystemBase / AdditiveTemp & TimePrimary ApplicationExpected YieldKnown Liabilities
1,4-Dioxane (Anhydrous) DIPEA (2.0 eq)90 °C, 12 hStandard aliphatic amines and electron-rich anilines.85–95%Slow reaction rates for sterically hindered amines.
2-Propanol (2-PrOH) None or DIPEA (1.2 eq)110 °C, 30 min (Microwave)Highly lipophilic substrates and weak nucleophiles[4].80–98%Requires specialized microwave reactor for optimal results.
Water KF (2.0 eq)100 °C, 17 h"Green" synthesis for water-soluble amines[5].70–90%Fails for ortho-substituted anilines (pKa < 1) and lipophilic substrates[4].
Ethanol HCl (0.1 eq)80 °C, 4 hUnreactive heterocycles requiring electrophilic activation[4].60–85%High risk of solvolysis (ether formation) if acid > 0.1 eq[4].
Section 4: Self-Validating Experimental Protocol

Optimized Microwave-Assisted Amination in 2-Propanol This protocol is designed as a self-validating system. Each step includes observable checkpoints to ensure chemical integrity before proceeding.

Reagents: 4-Chloroquinazoline (1.0 eq), Amine Nucleophile (1.2 eq), DIPEA (2.0 eq), Anhydrous 2-Propanol (0.2 M).

  • Step 1: Substrate Validation

    • Action: Inspect the 4-chloroquinazoline before use.

    • Validation: It should be a free-flowing white to pale-yellow powder. If the material is sticky, clumpy, or emits a strong HCl odor, it has undergone partial hydrolysis to quinazolin-4-one. Do not proceed; synthesize or purchase fresh material.

  • Step 2: Reaction Assembly

    • Action: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend 4-chloroquinazoline (1.0 mmol) and the amine (1.2 mmol) in anhydrous 2-propanol (5.0 mL). Add DIPEA (2.0 mmol) dropwise.

    • Validation: The addition of DIPEA should result in a clear, homogenous solution (depending on the amine's solubility), indicating the neutralization of any trace acid and proper solvation of the nucleophile.

  • Step 3: Microwave Irradiation

    • Action: Seal the vial and irradiate at 110 °C for 20 minutes.

    • Validation: The solution will typically darken (yellow to deep orange) as the highly conjugated 4-aminoquinazoline product forms.

  • Step 4: In-Process TLC Check

    • Action: Spot the crude mixture against the starting material on a silica gel TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate).

    • Validation: The 4-chloroquinazoline spot (high Rf, UV active) must be completely absent. A new, lower Rf spot (the more polar aminated product) should dominate. If SM remains, resubmit to microwave for an additional 10 minutes.

  • Step 5: Isolation and Purification

    • Action: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Validation: The NaHCO₃ wash is critical; it removes any formed DIPEA-hydrochloride salts and trace quinazolin-4-one (which is somewhat soluble in basic aqueous media), leaving a highly pure crude product ready for recrystallization or flash chromatography.

References

Sources

Troubleshooting

purification challenges of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

Target Compound: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Welcome to the Technical Support Center. 4-Chloroquinazoline derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. 4-Chloroquinazoline derivatives are critical electrophilic intermediates in the synthesis of kinase inhibitors (e.g., EGFR/HER2 targets). However, the highly reactive C4-Cl bond presents significant isolation and purification challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your isolated yields.

Physicochemical Properties & Handling Profile

Before troubleshooting, it is critical to understand the baseline parameters of your target intermediate. All quantitative handling data is summarized below to guide your experimental design.

Table 1: Compound Specifications and Stability Guidelines

ParameterSpecification / Guideline
Compound Name 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline
CAS Number 1444348-44-0[1]
Molecular Formula C10H8ClFN2O
Molecular Weight 226.63 g/mol [2]
Target Mass [M+H]+ 227.03819 m/z[2]
Storage Conditions Sealed in dry conditions, 2-8°C under inert gas (Argon/N2)[1]
Key Vulnerability Highly susceptible to nucleophilic attack at the C4 position by H2O/OH⁻
Troubleshooting FAQs: Mechanistic Insights

Q1: Why do I observe a massive M-18.5 peak in my LC-MS after purification? A: You are observing the mass shift associated with the hydrolysis of the C-Cl bond to a C-OH bond (reversion to the quinazolin-4(3H)-one precursor). Causality: The C4 position of the quinazoline ring is highly electrophilic. While the 6-methoxy group donates some electron density, the strong inductive electron-withdrawing effect of the 7-fluoro group and the pyrimidine core makes the C4 carbon highly susceptible to nucleophilic attack by ambient moisture or aqueous workup solutions[3]. Solution: Minimize aqueous exposure. If an aqueous quench is mandatory, it must be performed at < 5°C with strict pH control (pH 7–8) to prevent acid- or base-catalyzed hydrolysis.

Q2: My compound degrades completely during silica gel column chromatography. What are the alternatives? A: Standard silica gel is inherently acidic due to surface silanol groups and tightly bound residual moisture. Causality: This acidic microenvironment acts as a heterogeneous catalyst, rapidly driving the hydrolysis of the highly reactive 4-chloroquinazoline back to the stable quinazolinone[4]. Solution: Bypassing chromatography entirely via targeted recrystallization is the industry standard[3]. If chromatographic separation is absolutely unavoidable due to complex regioisomeric impurities, you must switch to neutral alumina chromatography, which has been proven to return good yields without degrading the C-Cl bond[4].

Q3: How do I safely quench excess POCl₃ without destroying the product? A: Improper quenching is the #1 cause of product loss in this workflow. Causality: POCl₃ reacts violently with water, generating massive amounts of HCl and exothermic heat. The combination of localized low pH and elevated temperature will instantly hydrolyze your newly formed 4-chloroquinazoline. Solution: Never quench the bulk reaction mixture directly. First, remove the excess POCl₃ via vacuum distillation. Dissolve the resulting viscous oil in an anhydrous, non-water-miscible solvent (e.g., Dichloromethane), and quench dropwise into an ice-cold biphasic mixture of DCM and saturated aqueous NaHCO₃ or ice-cold liquor ammonia[5].

Mechanistic Degradation Pathway

Understanding the pathway of degradation is essential for preventing it. The diagram below illustrates the synthesis, successful application (SNAr), and the silica-catalyzed hydrolysis pathway.

G Precursor Quinazolin-4(3H)-one Precursor Target 4-Chloroquinazoline (Target: CAS 1444348-44-0) Precursor->Target POCl3 / SOCl2 Anhydrous, Reflux Degradation Hydrolysis Degradation (Reversion to Precursor) Target->Degradation H2O / Acidic Silica Gel Moisture Exposure SNAr Aniline / Amine (Successful SNAr) Target->SNAr Anhydrous Conditions Base, Polar Solvent

Mechanistic workflow: Synthesis, SNAr, and silica-catalyzed hydrolysis of 4-chloroquinazolines.

Standard Operating Procedure (SOP): Moisture-Free Isolation & Recrystallization

This protocol is designed as a self-validating system . By verifying the checkpoints at each phase, you ensure the integrity of the C-Cl bond before proceeding to the next step.

Phase 1: Reaction Quenching (The Critical Step)

  • Upon completion of the chlorination reaction, configure your apparatus for vacuum distillation. Distill off the excess POCl₃ under reduced pressure (bath temperature < 50°C) until a viscous oil remains.

  • Dissolve the crude residue in 10 volumes of anhydrous Dichloromethane (DCM).

  • Prepare a vigorously stirred biphasic quench bath consisting of DCM and saturated aqueous NaHCO₃ (1:1 v/v) cooled to 0–2°C in an ice bath.

  • Add the crude DCM solution dropwise into the quench bath. Maintain the internal temperature strictly below 5°C.

Phase 2: Phase Separation & Drying 5. Transfer the quenched mixture to a separatory funnel and separate the organic layer immediately.

  • Validation Checkpoint 1: Test the pH of the aqueous layer. It must be strictly between 7 and 8. If the pH drops below 7, HCl is accumulating, and hydrolysis is actively occurring. Add more NaHCO₃ immediately.

  • Wash the organic layer once with ice-cold brine, separate, and dry over anhydrous Na₂SO₄ for exactly 15 minutes. Filter the drying agent.

Phase 3: Purification via Recrystallization (Bypassing Silica) 7. Concentrate the dried DCM layer under reduced pressure (water bath < 30°C) to afford a crude solid. 8. Dissolve the solid in a minimum amount of boiling anhydrous petroleum ether or a hexanes/ethyl acetate mixture[3][5]. 9. Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer overnight to induce crystallization. 10. Filter the resulting crystals rapidly under a stream of dry argon and dry under high vacuum.

  • Validation Checkpoint 2: Perform LC-MS analysis using strictly anhydrous mobile phases (e.g., dry MeOH/ACN without aqueous buffers). The presence of the [M+H]+ peak at 227.03 m/z[2] and the absence of the [M-Cl+OH] peak validates the successful preservation of the target compound.
References
  • 4-chloro-7-fluoro-6-methoxy-2-methylquinazoline (C10H8ClFN2O)
  • Source: chemscene.
  • Source: benchchem.
  • Source: nih.
  • Source: acs.

Sources

Optimization

Technical Support: Precision Control of Regioisomerism in Quinazoline Synthesis

Status: Active Operator: Senior Application Scientist Ticket ID: REGIO-QNZ-001 Subject: Avoiding Regioisomer Formation in Di-substituted Quinazoline Synthesis Introduction Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: REGIO-QNZ-001 Subject: Avoiding Regioisomer Formation in Di-substituted Quinazoline Synthesis

Introduction

Welcome to the Technical Support Center. You are likely here because your quinazoline synthesis has yielded an inseparable mixture of isomers, or your nucleophilic substitution targeted the wrong carbon.

Quinazoline cores (specifically 2,4-disubstituted variants) are ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib). However, their asymmetry creates two critical regioselectivity challenges:

  • Nucleophilic Selectivity: Controlling C4 vs. C2 substitution on a 2,4-dichloroquinazoline scaffold.

  • Cyclization Selectivity: Controlling ring closure orientation when starting from meta-substituted anilines.

This guide provides the causality-driven protocols required to resolve these issues.

Module 1: Nucleophilic Substitution on 2,4-Dichloroquinazoline

This is the most common route for generating diverse libraries. The core issue is ensuring the first nucleophile attacks C4 exclusively, leaving C2 for the second step.

The Logic of Selectivity

The C4 position is kinetically more reactive than C2.

  • Electronic Reason: The N3 nitrogen exerts a stronger electron-withdrawing effect on C4 than N1 does on C2. Additionally, the LUMO coefficient is significantly higher at C4.[1]

  • Mechanistic Insight: The transition state for C4 attack is lower in energy.[1][2] However, if you apply excess heat or strong base during the first step, you overcome the activation energy barrier for C2, leading to "over-reaction" or bis-substitution.

Troubleshooting & FAQs

Q: I am seeing significant amounts of the C2-substituted product during my first addition. Why? A: You are likely operating under thermodynamic control rather than kinetic control.

  • Check Temperature: Are you refluxing? The C4-selective reaction should be performed at 0°C to Room Temperature (RT) . Heat promotes C2 attack.

  • Check Base: Strong bases or large excesses of amine can catalyze the slower C2 substitution. Use stoichiometric DIPEA (Diisopropylethylamine).

  • Sterics: If your nucleophile is extremely bulky, it may struggle to access C4, making the C2 attack (though electronically less favorable) competitively faster if C4 is blocked.

Q: Can I force substitution at C2 before C4? A: Generally, No. Direct reversal is chemically difficult without blocking groups.

  • Pro-Tip: If you need the "C2-first" motif, you cannot use 2,4-dichloroquinazoline. You must synthesize a 2-chloro-4(3H)-quinazolinone, install your C2 substituent, and then aromatize/activate the C4 position (e.g., with POCl₃) for the second attack.

Standard Operating Procedure (SOP): Sequential Substitution

Objective: Synthesize a 2,4-disubstituted quinazoline with Nucleophile A at C4 and Nucleophile B at C2.

StepParameterConditionRationale
1. C4 Displacement Solvent THF, DCM, or IPAAprotic solvents often favor kinetic control; IPA allows precipitation of product.
Temp 0°C to RT CRITICAL: Low temp prevents C2 activation.
Reagents 2,4-dichloroquinazoline (1.0 eq), Nuc-A (1.05 eq), DIPEA (1.1 eq)Slight excess ensures completion without driving C2 attack.
Time 1–4 hoursMonitor by TLC/LCMS. Stop immediately upon consumption of SM.
2. Isolation Workup Precipitation or Flash ColumnDo not distill. Isolate the 4-sub-2-chloro intermediate.
3. C2 Displacement Solvent n-Butanol, DMA, or DMSOHigh-boiling solvents required for the harder displacement.
Temp 80°C – 140°C High energy required to overcome the deactivated C2 center.
Reagents Intermediate (1.0 eq), Nuc-B (2–5 eq), Base (optional)Excess nucleophile drives the reaction to completion.
Visual Workflow: Sequential Substitution Logic

G Start 2,4-Dichloroquinazoline Step1_Cold Add Amine A (0°C - RT, THF) Start->Step1_Cold Kinetic Control Step1_Hot Add Amine A (Reflux) Start->Step1_Hot Loss of Selectivity Intermed 4-Substituted-2-Chloro (Intermediate) Step1_Cold->Intermed Step2_Hot Add Amine B (100°C, n-BuOH) Intermed->Step2_Hot Thermodynamic Forcing Final 2,4-Disubstituted Quinazoline (Regiopure) Step2_Hot->Final Mixture Mixture: 4-Sub + 2,4-Bis-Sub Step1_Hot->Mixture

Caption: Kinetic vs. Thermodynamic control pathways for sequential nucleophilic substitution on 2,4-dichloroquinazoline.

Module 2: De Novo Cyclization (The Meta-Aniline Problem)

When building the quinazoline ring from scratch (e.g., Niementowski synthesis or cyclization of 2-aminobenzonitriles), a common starting material is a substituted aniline.

The Regioisomer Trap

If you start with a 3-substituted aniline (meta-substituted), cyclization can occur at either the ortho position (C2 of the aniline) or the para position (C6 of the aniline).

  • Result: A mixture of 5-substituted and 7-substituted quinazolines.

  • Separation: These isomers often have identical polarity and are extremely difficult to separate by standard flash chromatography.

Troubleshooting & FAQs

Q: How do I predict the major isomer when cyclizing a 3-substituted aniline? A: It depends on the electronic nature of the substituent (R):

  • Electron Donating (e.g., -OMe, -Me): Activates the para position (C6 of aniline) more strongly. Usually favors the 7-substituted quinazoline .

  • Electron Withdrawing (e.g., -Cl, -NO₂): Deactivates the ring, but steric hindrance at the ortho position often still pushes the reaction toward the 7-substituted isomer.

  • Warning: "Favors" often means a 3:1 or 4:1 ratio, which is still a purification nightmare.

Q: How do I completely avoid this mixture? A: Do not use 3-substituted anilines.

  • The Fix: Use a pre-functionalized 2-amino-4-substituted benzoic acid or 2-amino-4-substituted benzonitrile .

  • Why: In these precursors, the position of the substituent relative to the carboxyl/cyano group is fixed before the ring closes. There is no ambiguity.

Decision Tree: Synthesis Strategy

D Target Target: Substituted Quinazoline Check Is the benzene ring substituted? Target->Check Meta Yes, at 5- or 7-position Check->Meta Route1 Route A: 3-Substituted Aniline Meta->Route1 Avoid if possible Route2 Route B: 2-Amino-4-Sub Benzoic Acid Meta->Route2 Recommended Route3 Route C: 2-Amino-6-Sub Benzoic Acid Meta->Route3 Recommended Result1 Risk: 5-/7- Mixture Route1->Result1 Result2 Result: Pure 7-Isomer Route2->Result2 Result3 Result: Pure 5-Isomer Route3->Result3

Caption: Strategic selection of starting materials to eliminate regioisomer formation during cyclization.

Module 3: Purification and Analysis

Even with optimized protocols, verification is mandatory.

Distinguishing Isomers (C4 vs C2 substitution)

If you suspect you have substituted C2 instead of C4 (or vice versa), use 1H NMR .

FeatureC4-Substituted (Desired Intermediate)C2-Substituted (Undesired)
Chemical Shift Protons on the amine attached to C4 often appear further downfield due to the proximity to N3.Protons on C2-amine are generally slightly more shielded.
UV/Vis C4-aminoquinazolines often have a distinct absorption max compared to C2 isomers.
Reaction with 2nd Amine Reacts readily at high temp (100°C+).The remaining Cl at C4 is very reactive. It will react at RT, confirming the first step was wrong.
Separating 5- vs 7-Isomers

If you are stuck with a mixture from Module 2:

  • Crystallization: Often, one isomer is significantly more crystalline. Try recrystallization from EtOH or EtOAc/Hexane.

  • Preparative HPLC: Reverse-phase chromatography (C18) is usually required. Isocratic elution (e.g., 40% ACN / 60% Water) is more effective than gradients for closely eluting isomers.

References

  • Regioselectivity in Quinazoline Synthesis (Review) Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Nucleophilic Substitution Mechanism Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. MDPI Molecules. [Link]

  • Microwave-Assisted Synthesis Protocols Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters. [Link]

  • Meta-Aniline Cyclization Issues Practical Access to meta-Substituted Anilines and Regioselectivity Challenges. Wiley Online Library. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inactive Chlorinating Agents in Quinazoline Synthesis

Welcome to the Technical Support Center for Quinazoline Synthesis. The conversion of 4-quinazolinones to 4-chloroquinazolines is a critical node in the development of bioactive molecules, including EGFR inhibitors and an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. The conversion of 4-quinazolinones to 4-chloroquinazolines is a critical node in the development of bioactive molecules, including EGFR inhibitors and antiviral agents like Ziresovir[1]. However, the reliance on moisture-sensitive chlorinating agents frequently introduces reproducibility issues.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind reagent failure, establish self-validating experimental protocols, and provide actionable data to ensure your synthetic pipeline remains robust.

Mechanistic Causality: Why Chlorinating Agents Fail

The transformation of the quinazolin-4(3H)-one core into a 4-chloroquinazoline relies on the electrophilic activation of the tautomeric enol (or lactam carbonyl). Phosphorus oxychloride (POCl3) is the industry standard[2]. When combined with catalytic N,N-dimethylformamide (DMF), it forms the highly electrophilic Vilsmeier-Haack reagent (chloro-iminium ion), which drastically accelerates the nucleophilic attack by the chloride ion[3].

Failure typically stems from two mechanistic breakdowns:

  • Hydrolysis of the Electrophile: POCl3 reacts violently with water to form unreactive phosphoric acid (H3PO4) and HCl gas[4]. An "inactive" reagent is usually one that has been exposed to atmospheric moisture, depleting the active P-Cl bonds required for the reaction.

  • Lack of Catalytic Activation: Without DMF, the direct reaction between POCl3 and the quinazolinone is kinetically sluggish, often leading to incomplete conversion or thermal degradation if pushed to excessive temperatures[5].

Diagnostic Workflow

QuinazolineChlorination Start 4-Quinazolinone Starting Material Reagent Add POCl3 + Cat. DMF (Check Moisture) Start->Reagent Step 1 Vilsmeier Vilsmeier-Haack Intermediate Formation Reagent->Vilsmeier Active Reagents Fail1 Inactive POCl3 (Hydrolyzed to H3PO4) Reagent->Fail1 Moisture Exposure Fail2 Missing/Degraded DMF (No Vilsmeier Adduct) Reagent->Fail2 DMF Omitted Chlorination Nucleophilic Attack by Chloride Ion Vilsmeier->Chlorination Heat (80-100°C) Product 4-Chloroquinazoline Target Product Chlorination->Product Workup

Workflow and failure modes in the chlorination of 4-quinazolinone using POCl3 and DMF.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion to the 4-chloroquinazoline, even after prolonged reflux. What is the root cause? A1: The most common cause is an inactive chlorinating agent due to moisture degradation[6]. POCl3 is highly hygroscopic. If your reagent bottle has been opened multiple times without a dry inert gas purge, the liquid has likely hydrolyzed. You can diagnose this visually: pure POCl3 is a clear, colorless liquid. If it appears cloudy, has a thick syrupy consistency, or releases excessive white fumes upon opening, it has degraded[3]. Resolution: Always use freshly distilled POCl3 or a newly opened bottle stored under argon.

Q2: I added DMF as a catalyst, but the reaction is still stalling. Why? A2: The Vilsmeier-Haack intermediate requires both active POCl3 and anhydrous DMF. If your DMF is "wet" (contains water), it will immediately quench the POCl3 before the chloro-iminium ion can interact with the quinazolinone. Furthermore, excessive heating (>100°C) can cause the Vilsmeier adduct to decompose[5]. Resolution: Use strictly anhydrous, amine-free DMF. Maintain the reaction temperature between 80°C and 100°C.

Q3: How do I safely quench the reaction without destroying the 4-chloroquinazoline product? A3: 4-Chloroquinazolines are highly reactive electrophiles (making them excellent for subsequent SNAr reactions) but are extremely susceptible to hydrolysis back to the quinazolinone if exposed to hot, acidic aqueous conditions[7]. Resolution: The standard protocol requires concentrating the reaction mixture under reduced pressure to remove excess POCl3 before quenching[8]. The residue should then be poured onto crushed ice with vigorous stirring, in the presence of a mild base (like saturated aqueous K2CO3 or NaHCO3) to neutralize the residual acid quickly and prevent product hydrolysis.

Quantitative Troubleshooting Data
ParameterOptimal RangeSymptom of DeviationCorrective Action
POCl3 Equivalents 5.0 – 10.0 eq< 5.0 eq: Incomplete conversion, thick/unstirrable mixture.Increase POCl3 volume or add an inert co-solvent (e.g., anhydrous toluene)[2].
DMF Catalyst 0.05 – 0.1 eq0 eq: Reaction stalls. > 0.5 eq: Unwanted side reactions/tar formation.Use a precise micro-syringe for anhydrous DMF addition.
Reaction Temperature 80°C – 100°C< 80°C: Slow kinetics. > 100°C: Product and intermediate decomposition.Use a strictly controlled oil bath or heating block[5].
Quench pH 7.0 – 8.0pH < 7: Hydrolysis back to 4-quinazolinone.Quench onto ice/NaHCO3; monitor pH directly during workup[9].
Self-Validating Experimental Protocol: Synthesis of 4-Chloroquinazoline

This methodology incorporates built-in validation steps to ensure reagent integrity and product stability, preventing downstream failures in your synthetic pipeline.

Step 1: Reagent Validation & Setup

  • Inspect the POCl3 reagent. It must be a clear, free-flowing liquid. If it is cloudy, discard it according to EHS guidelines.

  • In a rigorously flame-dried, argon-flushed round-bottom flask, add the starting 4-quinazolinone (1.0 equiv).

Step 2: Vilsmeier-Haack Activation

  • Suspend the starting material in anhydrous POCl3 (5.0 to 10.0 equiv).

  • Add anhydrous DMF (0.1 equiv) dropwise at room temperature. Validation Check: A mild exotherm and the gradual dissolution of the suspension into a homogenous mixture indicate the successful formation of the active chloro-iminium intermediate and its reaction with the substrate[5]. If the mixture remains completely heterogeneous after 30 minutes, your POCl3 or DMF is inactive.

Step 3: Chlorination

  • Equip the flask with a reflux condenser and a drying tube (CaCl2) or an argon line.

  • Heat the mixture to 90°C for 2–4 hours.

  • Monitor via TLC (using an anhydrous eluent system, e.g., Hexanes/EtOAc). The 4-chloroquinazoline will typically run higher (less polar) than the starting quinazolinone.

Step 4: Controlled Quench and Workup

  • Cool the mixture to room temperature.

  • Remove the bulk of the excess POCl3 by vacuum distillation. Crucial: Do not exceed a 60°C bath temperature during distillation to prevent thermal degradation of the product[8].

  • Dissolve the crude concentrated residue in anhydrous dichloromethane (DCM).

  • Pour the DCM solution slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3. Validation Check: Test the pH of the aqueous layer. It must be strictly maintained between 7 and 8. Acidic conditions will hydrolyze the newly formed C-Cl bond[9].

  • Extract the aqueous layer with additional DCM (3x).

  • Combine the organic layers, wash with cold brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the 4-chloroquinazoline. Store the product under argon at -20°C if not used immediately in the next step.

References

1.[2] POCl3 Chlorination of 4-Quinazolones | Source: ResearchGate | URL: 2.[6] Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives | Source: BenchChem | URL: 3.[3] Phosphoryl chloride | Source: Wikipedia | URL: 4.[5] What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | Source: ResearchGate | URL: 5.[1] Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection | Source: PMC (NIH) | URL: 6.[7] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents | Source: PMC (NIH) | URL: 7. Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Source: Research and Reviews | URL: 8.[8] US3845194A - Process for the regeneration of phosphorus oxychloride or oxybromide from reaction mixtures | Source: Google Patents | URL: 9.[9] novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors | Source: World Journal of Pharmaceutical Research | URL: 10.[4] How does phosphorus oxychloride react with water or moisture? | Source: Quora | URL:

Sources

Optimization

🔬 Chemical Workup &amp; Isolation Support Center

The following guide is structured as a Technical Support Center for synthetic chemists. It adopts the persona of a Senior Application Scientist providing direct, high-level troubleshooting for "Tickets" (common problems)...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for synthetic chemists. It adopts the persona of a Senior Application Scientist providing direct, high-level troubleshooting for "Tickets" (common problems) submitted by researchers.

Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Workup & Isolation

Welcome to the Advanced Support Desk. You aren't here for textbook definitions; you are here because your separation failed, your product oiled out, or your NMR shows more DMF than product. Below are the resolved tickets for the most critical isolation failures, engineered with self-validating protocols.

🎫 Ticket #001: The "Unbreakable" Emulsion

User Issue: "I performed a liquid-liquid extraction (DCM/Water), and the interface is gone. It’s a single cloudy rag layer. I've waited 2 hours."

👨‍🔬 Scientist's Analysis

Emulsions are thermodynamically unstable but kinetically stabilized by surfactants (often your product or impurities) and similar phase densities.[1] Waiting rarely works for stable emulsions. You must alter the surface tension or the density gradient .

🛠️ Troubleshooting Protocol

Do not simply "wait it out." Execute this decision tree immediately.

Phase 1: The Chemical Breakers (Non-Destructive)
  • The Brine Shock: Add saturated NaCl (brine).[1][2]

    • Mechanism:[3][4][5] Increases the ionic strength of the aqueous layer (salting out), disrupting the solvation shell of the surfactant and increasing the density difference.

  • The pH Swing: If your product is neutral, adjust the aqueous pH.

    • Action: Add 1M HCl or Sat. NaHCO₃.

    • Mechanism:[3][4][5] Protonating or deprotonating amphoteric impurities destroys their surfactant properties.

Phase 2: The Physical Breakers (Mechanical)
  • Filtration (The "Rag" Buster):

    • Protocol: Vacuum filter the entire emulsion through a pad of Celite® or a glass wool plug.

    • Why: Solid particulates often stabilize emulsions (Pickering emulsion). Removing them collapses the interface instantly.

  • Centrifugation:

    • Protocol: Transfer to falcon tubes and spin at 3000 rpm for 5 minutes. This provides G-force far exceeding gravity to force phase separation.

📊 Visualization: Emulsion Rescue Logic

Emulsion_Logic Start Emulsion Detected Check_pH Is Product pH Sensitive? Start->Check_pH Brine Add Sat. NaCl (Brine) (Increase Ionic Strength) Check_pH->Brine No Filter Filter through Celite (Remove Particulates) Check_pH->Filter Yes (Skip pH adjustment) Brine->Filter Emulsion Persists Success Phase Separation Achieved Brine->Success Layers Clear Centrifuge Centrifuge (High G-Force Separation) Filter->Centrifuge Emulsion Persists Filter->Success Layers Clear Centrifuge->Success

Figure 1: Decision matrix for resolving persistent emulsions in liquid-liquid extraction.

🎫 Ticket #002: Removing "Sticky" Solvents (DMF/DMSO)

User Issue: "I ran a reaction in DMF. I rotovapped for hours, but my crude NMR still shows large DMF peaks. I can't crystallize my product."

👨‍🔬 Scientist's Analysis

High-boiling dipolar aprotic solvents (DMF, DMSO, DMAc) cannot be removed effectively by rotary evaporation without excessive heat, which risks product decomposition. You must exploit their high water solubility (partition coefficient).

🛠️ The "5x Wash" Protocol

This method relies on the partition coefficient. DMF prefers water over organic solvents (EtOAc/Ether) by a significant margin if the volume is sufficient.

The Rule of 5: For every 1 mL of DMF/DMSO used in the reaction, you must use 5 mL of water in the wash.

StepActionMechanism
1 Dilute reaction with EtOAc or Et₂O .Creates the organic receiving phase. Avoid DCM (density is too close to water/DMF mix).
2 Wash with Water (5x volume of DMF) .[6]Removes ~95% of DMF. Bulk extraction.
3 Wash with 5% LiCl (aq) (2x).Critical Step: Li⁺ coordinates with DMF, significantly increasing its water solubility and "salting" it out of the organic layer.
4 Wash with Brine (1x).Removes residual water/LiCl from the organic layer.

Self-Validating Check: Run a TLC of the organic layer after Step 3. If the spot smears or stays at the baseline, you still have DMF. If the spot is tight, the solvent is gone.

🎫 Ticket #003: Aluminum Hydride Quenching (The "Grey Sludge")

User Issue: "I quenched my LiAlH₄ (LAH) reaction with water. It turned into a grey, gelatinous concrete that I can't filter. I'm losing all my product in the filter cake."

👨‍🔬 Scientist's Analysis

Direct water quenching produces aluminum hydroxide gels (


) that trap organic products and clog filters. You must produce granular  aluminum salts (

) that filter like sand.
🛠️ The Fieser & Fieser Protocol

This is the gold standard for stoichiometry-controlled quenching. Memorize the 1:1:3 ratio .

Input:


 grams of LiAlH₄ used.
  • Cool: Chill reaction to 0°C with vigorous stirring.

  • Add Water: Add

    
     mL  of H₂O dropwise. (Caution: Exothermic H₂ evolution).
    
  • Add Base: Add

    
     mL  of 15% NaOH (aq) .
    
  • Add Water: Add

    
     mL  of H₂O.
    
  • Warm & Stir: Warm to Room Temp and stir for 15 minutes.

    • Result: The grey sludge will turn into a white, granular solid.

  • Filter: Filter through a simple fritted funnel or Celite. Rinse with ether.[7][8]

Alternative: Rochelle's Salt (For Acid-Sensitive/Emulsion-Prone Products)

If the Fieser method fails or your product is sensitive to strong base (NaOH), use Potassium Sodium Tartrate (Rochelle's Salt) .

  • Protocol: Add saturated aqueous Rochelle's salt solution (approx. 20 mL per gram of LAH) and stir vigorously for 1-2 hours until layers separate cleanly. The tartrate chelates the aluminum, solubilizing it in the aqueous layer.

🎫 Ticket #004: Crystallization "Oiling Out"

User Issue: "I cooled my hot solution to recrystallize, but instead of crystals, I got oil droplets at the bottom. Now it's just a gum."

👨‍🔬 Scientist's Analysis

"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. Essentially, your compound melts/separates as a liquid before it can organize into a lattice. This often happens if the temperature is too high, the impurity profile is high, or the solvent boiling point is higher than the product's melting point.

🛠️ Rescue Protocol

Do NOT freeze the oil. Freezing an oil creates an amorphous glass, not a crystal.

  • The Re-Heat: Re-dissolve the oil by heating the mixture back to reflux.

  • The Solvent Shift: Add a small amount of the "good" solvent (the one your product dissolves in) to shift the composition away from the saturation point.

  • The Seed: Add a seed crystal at a temperature just below the saturation point. This provides a nucleation template that bypasses the oil phase.

  • The Scratch: If no seed is available, scratch the inner glass wall with a glass rod at the air-liquid interface. The microscopic glass shards act as nucleation sites.

📊 Visualization: Oiling Out Troubleshooting

OilingOut Problem Product Oils Out Redissolve Re-heat to Reflux (Dissolve Oil) Problem->Redissolve Check_MP Is BP of solvent > MP of product? Redissolve->Check_MP Change_Solv Switch to Lower BP Solvent Check_MP->Change_Solv Yes Add_Good_Solv Add more 'Good' Solvent (Decrease Saturation) Check_MP->Add_Good_Solv No Seed Add Seed Crystal / Scratch Glass Change_Solv->Seed Add_Good_Solv->Seed Slow_Cool Cool Slowly (Insulate Flask) Seed->Slow_Cool

Figure 2: Logic flow for recovering a crystallization that has oiled out.

📚 References

  • Nottingham University. (n.d.). Tips and Tricks for the Lab: Workup. School of Chemistry. Retrieved March 6, 2026, from [Link] (General reference for standard workup procedures).

  • University of Rochester. (n.d.). The Fieser Workup for Aluminum Hydride Reductions. Not Voodoo X. Retrieved March 6, 2026, from [Link]

  • Levin, D. (2014). Pharmaceutical Process Development: Current Chemical and Engineering Challenges. Royal Society of Chemistry. (Reference for emulsion breaking mechanisms).

  • Org. Process Res. Dev. (2007).[5] Removal of Dipolar Aprotic Solvents. 11(1), 160–164.[5] (Source for LiCl and water wash efficiency data).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Derivatives

This guide provides an in-depth technical comparison of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline derivatives, positioning them within the landscape of kinase inhibitors. Unlike the classic 2-hydrogen quinazolines...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline derivatives, positioning them within the landscape of kinase inhibitors. Unlike the classic 2-hydrogen quinazolines (e.g., Gefitinib), the 2-methyl substitution introduces unique steric and electronic properties that shift the pharmacological profile toward Dual EGFR/VEGFR-2 inhibition and PI3K selectivity .

Executive Summary & Scaffold Analysis

The 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline scaffold is a specialized pharmacophore used to synthesize Type I and Type II kinase inhibitors. While the "Gefitinib-like" 2-unsubstituted quinazolines are potent EGFR inhibitors, the introduction of a 2-methyl group alters the binding mode within the ATP-binding pocket.

This guide compares the efficacy of derivatives synthesized from this 2-methyl core against the industry-standard 2-H analogs.

Core Scaffold Comparison
FeatureStandard Scaffold (2-H) Target Scaffold (2-Methyl)
Chemical Structure 4-Chloro-7-fluoro-6-methoxyquinazoline4-Chloro-7-fluoro-6-methoxy-2-methyl quinazoline
Primary Target EGFR (WT, L858R)Dual EGFR / VEGFR-2 / PI3K
Binding Mode H-bond donor to Met793 (hinge region)Steric clash with Met793 prevents deep hinge entry; favors VEGFR-2
Key Drug Analogs Gefitinib, ErlotinibVandetanib (2-H, but functional analog), PI3K leads
Metabolic Stability Susceptible to C2-oxidationC2-Methyl blocks oxidation; improves half-life

Mechanism of Action: The "Dual-Hit" Hypothesis

The efficacy of 2-methyl derivatives stems from their ability to target both tumor proliferation (EGFR) and angiogenesis (VEGFR-2).

Signaling Pathway Interference

The 2-methyl derivatives act as ATP-competitive inhibitors. The methyl group creates a hydrophobic interaction that is less favorable for the tight EGFR hinge binding seen in Gefitinib but is highly favorable for the VEGFR-2 hydrophobic back-pocket .

SignalingPathways Ligands Ligands (EGF / VEGF) Receptors Receptors (EGFR / VEGFR-2) Ligands->Receptors Activates PI3K PI3K / AKT (Survival) Receptors->PI3K RAS RAS / RAF / MEK (Proliferation) Receptors->RAS Inhibitor 2-Methyl-Quinazoline Derivative Inhibitor->Receptors Blocks ATP Binding Inhibitor->PI3K Direct Inhibition (Select Derivatives) Angio Endothelial Cell Migration (Angiogenesis) PI3K->Angio RAS->Angio

Figure 1: Dual inhibition mechanism. The 2-methyl derivative blocks receptor phosphorylation, halting downstream PI3K/AKT and RAS/RAF cascades essential for angiogenesis.

Comparative Efficacy Data (SAR Analysis)

The following data contrasts the biological activity of derivatives synthesized from the 2-methyl core versus the 2-H core.

Experimental Data: Kinase Inhibition Profile (IC50)
Derivative ClassR-Group (4-position)EGFR (WT) IC50VEGFR-2 (KDR) IC50Efficacy Verdict
Standard (2-H) 3-chloro-4-fluoroaniline0.4 nM >1000 nMHighly Potent EGFR Selective
Target (2-Methyl) 3-chloro-4-fluoroaniline12.5 nM45 nM Balanced Dual Inhibitor
Target (2-Methyl) 3-ethynylaniline28.0 nM18 nM Potent VEGFR-2 Inhibitor
Target (2-Methyl) 4-bromo-2-fluoroaniline55.0 nM32 nMAngiogenesis Selective

Key Insight: The addition of the 2-methyl group (Row 2 vs Row 1) causes a ~30-fold drop in EGFR potency but a dramatic >20-fold gain in VEGFR-2 potency, making these derivatives superior for highly vascularized tumors (e.g., Renal Cell Carcinoma).

Experimental Protocols

To validate the efficacy of these derivatives, the following standardized protocols are recommended. These workflows ensure reproducibility and data integrity.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: To couple the 4-chloro-2-methyl scaffold with an aniline derivative.

  • Reagents:

    • Scaffold: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (1.0 eq)

    • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)

    • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

    • Base: Triethylamine (Et3N) (optional, 1.5 eq)

  • Procedure:

    • Dissolve the scaffold in iPrOH (10 mL/g) under

      
       atmosphere.
      
    • Add the aniline derivative dropwise at room temperature.

    • Reflux at 80-85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Critical Step: Upon completion, cool to 0°C. The hydrochloride salt of the product will precipitate.

    • Filter the precipitate and wash with cold diethyl ether to remove unreacted aniline.

    • Yield Expectation: 75–85%.

Protocol B: In Vitro VEGFR-2 Kinase Assay (HTRF)

Objective: Quantify the IC50 against VEGFR-2 to confirm the "2-methyl shift."

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Reagents:

    • Human recombinant VEGFR-2 kinase domain.

    • Substrate: Poly(Glu,Tyr) biotinylated peptide.

    • ATP (at

      
       concentration, typically 10 µM).
      
  • Workflow:

    • Incubate Kinase + Derivative (serial dilution) + Peptide + ATP in kinase buffer for 60 min at 25°C.

    • Add detection reagents (Eu-labeled anti-phosphotyrosine Ab + Streptavidin-XL665).

    • Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 337nm, Em: 665nm/620nm).

  • Validation:

    • Z-Factor > 0.5 is required for valid data.

    • Reference Control: Sorafenib (Expected IC50: ~90 nM) or Vandetanib.

Protocol C: HUVEC Cell Proliferation Assay

Objective: Assess anti-angiogenic potential in a cellular model.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Induction: Stimulate cells with VEGF (50 ng/mL) to drive proliferation.

  • Method:

    • Seed HUVEC cells (5,000 cells/well) in 96-well plates.

    • Starve cells (0.5% FBS) for 12 hours.

    • Add Derivative (0.01 – 10 µM) + VEGF (50 ng/mL).

    • Incubate for 72 hours.

    • Add CCK-8 or MTT reagent and measure absorbance at 450 nm.

  • Interpretation: A potent 2-methyl derivative should inhibit VEGF-induced proliferation with an IC50 < 100 nM.

Decision Logic for Drug Design

Use the following logic flow to determine if the 2-methyl scaffold is appropriate for your specific drug development goals.

DecisionTree Start Target Indication? EGFR_Pure Pure EGFR Mutant (NSCLC) Start->EGFR_Pure High Specificity Needed Dual Vascularized Tumor (RCC, HCC) Start->Dual Anti-angiogenesis Needed Choice1 Select 2-H Scaffold (Gefitinib-like) EGFR_Pure->Choice1 Choice2 Select 2-Methyl Scaffold (Dual Inhibition) Dual->Choice2 Modify Modify 4-Position (Aniline) Choice2->Modify Optimize Potency

Figure 2: Strategic decision tree for scaffold selection. The 2-methyl scaffold is the preferred choice when anti-angiogenic activity (VEGFR inhibition) is required alongside EGFR inhibition.

References

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. PubMed Central. Available at: [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Bentham Science. Available at: [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR. PubMed. Available at: [Link]

  • Synthesis of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (Chemical Structure & Properties). PubChem. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI. Available at: [Link]

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized Quinazoline Compounds

For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold represents a privileged structure in modern pharmacology. Its derivatives have demonstrated a remarkable breadth of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold represents a privileged structure in modern pharmacology. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide provides an in-depth comparison of the biological validation of synthesized quinazoline compounds, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the key assays, compare the performance of various quinazoline derivatives, and explore the underlying mechanisms of action, all supported by experimental data and authoritative references.

The Versatility of the Quinazoline Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a unique three-dimensional architecture that allows for diverse substitutions at various positions. This structural flexibility is a key reason for the wide spectrum of pharmacological activities observed.[4] Researchers have successfully synthesized numerous derivatives with enhanced potency and selectivity by modifying the substituents on the quinazoline core.[3] Several quinazoline-based drugs have already been approved for therapeutic use, underscoring the clinical significance of this heterocyclic scaffold.[5]

I. Comparative Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent activity against various cancer cell lines.[6][7] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Key Mechanisms of Anticancer Action

Synthesized quinazolines have been shown to exert their anticancer effects through several key mechanisms:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazoline derivatives are potent inhibitors of EGFR tyrosine kinase, a key player in non-small-cell lung cancer.[1][8]

  • PI3K/Akt/mTOR Pathway Inhibition: This crucial pathway, often dysregulated in cancer, is another major target for quinazoline compounds.[7][9]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

  • Induction of Apoptosis: Quinazolinones can trigger programmed cell death through both intrinsic and extrinsic pathways.[1][4]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

EGFR_Inhibition cluster_cell Cancer Cell cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinazoline Quinazoline Derivative Quinazoline->EGFR Binds to ATP binding site ATP ATP ATP->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Comparative Efficacy of Anticancer Quinazoline Derivatives

The following table summarizes the cytotoxic activity of selected synthesized quinazoline derivatives against various cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 A549 (Lung)4.26[10]
HCT116 (Colon)3.92[10]
MCF-7 (Breast)0.14[10]
Compound 2 EBC-1 (Lung)18.4[11]
U-87MG (Glioblastoma)24.6[11]
Compound 3 MCF-7 (Breast)82.1
A549 (Lung)67.3
5637 (Bladder)51.4
Gefitinib (Standard) A549 (Lung)17.9[10]
HCT116 (Colon)21.55[10]
MCF-7 (Breast)20.68[10]

Analysis: The data clearly indicates that the anticancer activity of quinazoline derivatives is highly dependent on their specific chemical structure and the cancer cell line being tested. For instance, Compound 1 demonstrates significantly higher potency against the MCF-7 breast cancer cell line compared to the standard drug Gefitinib.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment (Varying concentrations of quinazoline derivatives) B->C D 4. Incubation (48-72h) C->D E 5. Add MTT Reagent (Incubate for 4h) D->E F 6. Solubilize Formazan Crystals (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline compounds in the culture medium. Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[14]

  • Incubation: Incubate the plate for another 48-72 hours.[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.

II. Comparative Antimicrobial Activity of Quinazoline Derivatives

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[5][15][16] Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.

Key Mechanisms of Antimicrobial Action
  • DNA Gyrase and Topoisomerase IV Inhibition: Some quinazolines interfere with bacterial DNA replication by inhibiting these essential enzymes.[16]

  • Inhibition of Penicillin-Binding Proteins (PBPs): Certain derivatives have been shown to bind to PBPs, which are crucial for bacterial cell wall synthesis.[17]

  • Efflux Pump Inhibition: Some compounds can enhance the efficacy of other antibiotics by inhibiting efflux pumps that bacteria use to expel drugs.[16]

Comparative Efficacy of Antimicrobial Quinazoline Derivatives

The following table presents the zone of inhibition (in mm) for selected quinazoline derivatives against various microbial strains, as determined by the agar well diffusion method.

Compound IDStaphylococcus aureusEscherichia coliCandida albicansReference
Compound 4 1817-[18]
Compound 5 222018[19]
Compound 6 161415[20]
Ciprofloxacin (Standard) 2528-[21]
Fluconazole (Standard) --22[19]

Analysis: The antimicrobial activity of quinazoline derivatives varies depending on the substituent groups and the target microorganism. Compound 5 shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[19]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and straightforward technique for evaluating the antimicrobial activity of chemical compounds.[20][22]

AgarWell_Workflow A 1. Prepare Standardized Microbial Inoculum B 2. Inoculate Agar Plates A->B C 3. Create Wells in the Agar B->C D 4. Add Test Compounds to Wells C->D E 5. Incubate Plates (37°C for bacteria, 25-28°C for fungi) D->E F 6. Measure Zone of Inhibition E->F G 7. Compare with Controls F->G

Caption: Step-by-step workflow for the agar well diffusion assay.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth (e.g., 0.5 McFarland standard).[20]

  • Inoculation of Agar Plates: Evenly spread the microbial suspension over the surface of a sterile Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) using a sterile cotton swab.[20]

  • Creation of Wells: Use a sterile cork borer (e.g., 6 mm in diameter) to punch wells in the agar.[20]

  • Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the quinazoline derivative solution (at a specific concentration) into each well. Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent).[20]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[20]

  • Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.[22]

III. Comparative Anti-inflammatory Activity of Quinazoline Derivatives

Quinazoline derivatives have also demonstrated significant anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory diseases.[23]

Key Mechanisms of Anti-inflammatory Action
  • Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some quinazolines can inhibit COX enzymes, which are involved in the synthesis of prostaglandins.[23]

  • Modulation of Pro-inflammatory Cytokines: Certain derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a mechanism for some quinazoline compounds.[2]

  • MAPK Pathway Inhibition: Some pyrazolo[1,5-a]quinazolines have been shown to target mitogen-activated protein kinases (MAPKs) like ERK2, p38α, and JNK3.[5][15]

Signaling Pathway: NF-κB Inhibition by Quinazoline Derivatives

NFkB_Inhibition cluster_cell Inflammatory Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Quinazoline Quinazoline Derivative Quinazoline->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_active Active NF-κB IkBa_p->NFkB_active Releases Gene Pro-inflammatory Gene Expression NFkB_active->Gene

Caption: NF-κB signaling pathway and its inhibition by quinazoline derivatives.

Comparative Efficacy of Anti-inflammatory Quinazoline Derivatives

The following table summarizes the percentage of edema inhibition for selected quinazoline derivatives in the carrageenan-induced paw edema model in rats.

Compound IDDose (mg/kg)% Edema InhibitionReference
Compound 7 5055.13[23]
Compound 8 5032.5[24]
Compound 9 5020.4[24]
Indomethacin (Standard) 1048.22[23]

Analysis: The anti-inflammatory activity of quinazoline derivatives is dose-dependent and varies based on their chemical structure. Compound 7 shows comparable efficacy to the standard drug indomethacin at a higher dose.[23]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of new compounds.[25][26][27]

  • Animal Acclimatization: Acclimatize male or female rats (150-200g) to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups (n=6). Administer the test compounds (dissolved in a suitable vehicle) orally or intraperitoneally. The control group receives only the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[27]

  • Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group with respect to the control group.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the validation of the biological activity of synthesized quinazoline compounds. The experimental protocols and comparative data presented herein demonstrate the immense therapeutic potential of this versatile heterocyclic scaffold. The ability to systematically evaluate anticancer, antimicrobial, and anti-inflammatory activities is crucial for the rational design and development of novel quinazoline-based drugs.

Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in more complex in vivo models. The continued investigation of quinazoline derivatives holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. [Link]

  • Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. [Link]

  • Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Pharmacy & Pharmacology. [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry. [Link]

  • Recent advances in the biological activity of quinazoline. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. ChemMedChem. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

  • Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Neonatal Surgery. [Link]

  • Anti-inflammatory activity of test compounds (carra- geenan-induced paw oedema test in rats). ResearchGate. [Link]

  • Synthesis and biological evaluation of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]

  • Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Letters in Drug Design & Discovery. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. The Scientific World Journal. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Inflammation Protocols. [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. RSC Advances. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials. [Link]

Sources

Validation

Comparative Analysis of Quinazoline-Based Kinase Inhibitors: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The quinazoline scaffold is one of the most privileged pharmacophores in targeted oncology, serving as th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The quinazoline scaffold is one of the most privileged pharmacophores in targeted oncology, serving as the structural backbone for multiple FDA-approved tyrosine kinase inhibitors (TKIs)[1]. By acting as ATP-competitive inhibitors, quinazoline derivatives effectively block the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR) and related ErbB family members, halting downstream oncogenic signaling[2].

However, the clinical utility of these compounds is highly dependent on their generation, binding kinetics, and susceptibility to acquired resistance mutations (such as the T790M "gatekeeper" mutation)[3]. This guide provides an objective, data-driven comparative analysis of first- and second-generation quinazoline-based inhibitors, detailing their mechanistic differences, quantitative performance metrics, and the standardized experimental protocols required to validate their efficacy in preclinical models.

Mechanistic Profiling & Resistance Dynamics

To understand the performance differences between quinazoline derivatives, one must first examine the causality of target engagement and resistance.

First-generation inhibitors (e.g., Gefitinib, Erlotinib) bind reversibly to the ATP-binding cleft of the kinase domain[2]. While highly effective against wild-type (WT) EGFR and sensitizing mutations (like exon 19 deletions or L858R), their efficacy is severely compromised by the T790M mutation . The substitution of threonine with a bulkier methionine residue at position 790 creates steric hindrance, reducing the binding affinity of reversible quinazolines. More importantly, T790M increases the receptor's intrinsic affinity for ATP, effectively outcompeting the inhibitor[3].

Second-generation inhibitors (e.g., Afatinib) overcome this by incorporating a Michael acceptor group. This allows the quinazoline core to dock into the ATP pocket while forming a permanent covalent bond with the Cys797 residue. This irreversible binding mechanism negates the ATP-affinity shift caused by T790M, restoring inhibitory function[2][3].

G EGFR EGFR (WT / Mutated) ATP ATP Binding EGFR->ATP Kinase Activation PI3K PI3K / AKT Pathway ATP->PI3K RAS RAS / MAPK Pathway ATP->RAS Quinazoline Quinazoline Inhibitor (Gefitinib/Afatinib) Quinazoline->EGFR Competitive Inhibition Apoptosis Apoptosis / Cell Death Quinazoline->Apoptosis Induces Survival Cell Survival & Proliferation PI3K->Survival RAS->Survival

Fig 1: Mechanism of action of quinazoline inhibitors blocking EGFR signaling pathways.

Quantitative Performance Comparison

The following table synthesizes the in vitro performance of key quinazoline-based inhibitors. IC50 values are critical benchmarks, but they must be contextualized by the compound's binding mode and target spectrum.

InhibitorGenerationPrimary TargetsBinding ModeIC50 (EGFR WT)IC50 (EGFR T790M)Clinical Context
Gefitinib 1st GenEGFRReversible~15.5 nM>800 nMHighly effective in L858R; fails in T790M[3][4].
Erlotinib 1st GenEGFRReversible~2.0 nM>1000 nMStandard for WT/sensitizing mutations[2].
Afatinib 2nd GenEGFR, HER2Irreversible (Covalent)~0.5 nM~10.0 nMOvercomes T790M; pan-ErbB activity[3][4].
Lapatinib 1st Gen (Dual)EGFR, HER2Reversible~10.8 nMN/AOptimized for HER2-driven malignancies[2][4].

Data synthesized from standardized cell-free kinase assays[2][3][4].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of quinazoline-based inhibitors requires a self-validating experimental pipeline. As an application scientist, I emphasize that protocols must not only measure output but control for biological and chemical artifacts.

Workflow Prep Compound Preparation Kinase In Vitro Kinase Assay Prep->Kinase Cell Cell Viability (MTT/CTG) Kinase->Cell WB Target Modulation (Western Blot) Cell->WB Data IC50 Calculation WB->Data

Fig 2: Standardized experimental workflow for evaluating kinase inhibitor efficacy.

Protocol A: Cell-Free Kinase Assay (ADP-Glo™ or Equivalent)

Objective: Determine the absolute biochemical IC50 without the confounding variables of cellular permeability or efflux pumps.

  • Reagent Preparation: Prepare 10-point, 3-fold serial dilutions of the quinazoline inhibitors in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced kinase denaturation.

  • Kinase Reaction Setup: Combine recombinant EGFR enzyme (WT or T790M mutant) with the inhibitor in a kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA). Incubate at room temperature for 15 minutes to allow for compound binding.

  • ATP/Substrate Addition (Critical Step): Add the peptide substrate and ATP to initiate the reaction. Causality Note: The ATP concentration must be strictly maintained at or near the apparent

    
     for the specific kinase variant. If ATP concentrations vastly exceed the 
    
    
    
    , reversible competitive inhibitors (like Gefitinib) will appear artificially weak, skewing comparative data against irreversible inhibitors (like Afatinib).
  • Detection: After a 60-minute incubation, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Analysis: Normalize data against a positive control (DMSO vehicle, 100% activity) and a negative control (no enzyme, 0% activity). Fit the data using a 4-parameter logistic non-linear regression model to derive the IC50.

Protocol B: Cellular Target Modulation (Western Blotting)

Objective: Validate that the inhibitor successfully penetrates the cell membrane and engages the target in a physiological environment.

  • Cell Culture & Treatment: Seed H1975 cells (harboring the L858R/T790M double mutation) and A431 cells (WT EGFR overexpressing) in 6-well plates. Starve cells in serum-free media for 12 hours. Treat with varying concentrations of inhibitors (e.g., 1 nM, 10 nM, 100 nM) for 2 hours.

  • EGF Stimulation: Stimulate cells with 50 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes prior to lysis. Causality Note: This step synchronizes receptor activation, ensuring that the baseline phosphorylation signal is robust enough to accurately measure the inhibitor's dampening effect.

  • Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (essential to preserve the phosphorylation state).

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, phospho-AKT (Ser473), and a loading control (e.g., GAPDH).

  • Validation Check: A successful irreversible inhibitor (Afatinib) will show a dose-dependent decrease in p-EGFR and p-AKT in both A431 and H1975 lines. A reversible first-generation inhibitor (Gefitinib) will only show signal reduction in the A431 line, validating the T790M resistance model.

Conclusion

The structural evolution of quinazoline-based kinase inhibitors highlights the necessity of iterative drug design. While first-generation reversible inhibitors established the paradigm of targeted EGFR therapy, their vulnerability to the T790M mutation necessitated the development of covalent, irreversible analogs. When comparing these compounds, researchers must utilize strictly controlled biochemical and cellular assays, paying close attention to ATP kinetics and mutational contexts to generate reliable, translatable data.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI / PMC URL:[Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Strategies for Overcoming Resistance to EGFR Family Tyrosine Kinase Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

Spectroscopic Data Comparison Guide: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

The following guide provides a technical comparison and spectroscopic validation framework for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKI...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and spectroscopic validation framework for 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Vandetanib analogs.

Executive Summary & Application Context

4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline is a high-value electrophilic scaffold used primarily in the development of EGFR and VEGFR inhibitors. Its reactivity stems from the C4-chlorine atom, which serves as a leaving group for nucleophilic aromatic substitution (


) with anilines (e.g., in Vandetanib synthesis).

The Challenge: The primary quality control challenge is distinguishing the active 4-chloro product from its inactive 4-hydroxy (quinazolinone) precursor or hydrolysis degradants. This guide outlines the specific spectroscopic markers required to validate conversion and purity.

Chemical Profile & Structural Logic

FeatureSpecification
IUPAC Name 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline
Molecular Formula

Molecular Weight 226.64 g/mol
Key Functional Groups C4-Chloro (Electrophile), C7-Fluoro (Secondary Electrophile), C6-Methoxy (Donor), C2-Methyl (Steric/Electronic Modulator)
Solubility Soluble in

,

, DMSO; reacts slowly with protic solvents.[1][2]

Comparative Spectroscopic Analysis

The following data compares the Active Product against its Inactive Precursor (7-Fluoro-6-methoxy-2-methylquinazolin-4(3H)-one).

A. H NMR Comparison (Diagnostic Markers)

Solvent:


 (Product) vs. DMSO-

(Precursor - due to solubility)
Proton AssignmentInactive Precursor (Quinazolinone)

(ppm)
Active Product (4-Chloro)

(ppm)
Performance Implication
NH (Amide) 12.0 - 12.5 (br s) ABSENT Primary Confirmation. Disappearance confirms aromatization.
C2-Methyl 2.35 - 2.45 (s)2.75 - 2.85 (s) Downfield shift due to increased aromaticity and electron-withdrawing Cl.
C6-Methoxy 3.85 - 3.95 (s)4.00 - 4.05 (s) Slight downfield shift; confirms integrity of the ether linkage.
H5 (Aromatic) 7.40 - 7.50 (d,

Hz)
7.60 - 7.70 (d) Deshielding effect of the proximate C4-Cl.
H8 (Aromatic) 7.20 - 7.30 (d,

Hz)
7.50 - 7.60 (d) Diagnostic doublet coupled to F (

Hz).

Technical Insight: The most critical "Go/No-Go" signal is the C2-Methyl shift . If the signal remains at ~2.4 ppm, the chlorination has failed or the product has hydrolyzed back to the starting material.

B. Mass Spectrometry (MS) Profile

Method: LC-MS (ESI+)

FeatureInactive PrecursorActive Product Validation Logic
Molecular Ion (

)
209.1227.0 / 229.0 Distinct mass shift (+18 amu difference is misleading due to Cl vs O; actual mass change is

).
Isotope Pattern M+1 onlyM (100%) : M+2 (32%) Crucial. The 3:1 ratio of

is the definitive fingerprint for the 4-chloro product.
Fragmentation Loss of CO (-28)Loss of Cl (-35/37) In-source fragmentation often shows the cation

.
C. Infrared (IR) Spectroscopy[3]
  • Precursor: Strong

    
     stretch (Amide I) at 1660–1680 cm
    
    
    
    .
  • Product: Disappearance of

    
    ; appearance of 
    
    
    
    stretches at 1550–1600 cm
    
    
    and weak
    
    
    bands in the fingerprint region (600–800 cm
    
    
    ).

Experimental Protocols

Protocol A: Synthesis & Monitoring (Chlorination)

Objective: Convert Quinazolinone to 4-Chloroquinazoline.

  • Reagents: Suspend 7-fluoro-6-methoxy-2-methylquinazolin-4(3H)-one (1.0 eq) in

    
     (5-10 vol).
    
  • Catalyst: Add catalytic

    
    -dimethylaniline or DMF (0.1 eq).
    
  • Reaction: Reflux (

    
    ) for 2-4 hours.
    
    • Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexane). Product is significantly less polar (

      
      ) than precursor (
      
      
      
      ).
  • Workup (Critical Step):

    • Cool to RT.

    • Slowly pour into crushed ice/water with vigorous stirring (Exothermic!).

    • Neutralization: Adjust pH to ~8 using saturated

      
      . Do not use strong base (NaOH) to avoid hydrolysis of the C4-Cl.
      
    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.
Protocol B: Purity Validation Workflow

Use this logic flow to determine if the batch is suitable for the next step (


 coupling).

ValidationLogic Start Crude Product Isolated Solubility Solubility Test (CH2Cl2) Start->Solubility NMR 1H NMR Analysis Solubility->NMR Soluble Outcome1 REJECT: Hydrolysis/Start Mat. (Quinazolinone) Solubility->Outcome1 Insoluble (White ppt) Decision1 Peak at 2.4 ppm? NMR->Decision1 Decision2 Peak at 2.8 ppm? Decision1->Decision2 No Decision1->Outcome1 Yes Outcome2 PASS: Active Electrophile Decision2->Outcome2 Yes

Figure 1: Decision tree for validating the 4-chloroquinazoline intermediate.

Synthesis Pathway & Mechanism

The transformation relies on the activation of the amide tautomer by phosphoryl chloride.

SynthesisPathway SM Quinazolinone (Inactive) Inter Phosphorylated Intermediate SM->Inter + POCl3 (Activation) Prod 4-Chloroquinazoline (Active Product) Inter->Prod + Cl- - PO2Cl2-

Figure 2: Activation pathway from stable amide to reactive chloro-heterocycle.

References

  • Arnott, E. A., et al. (2011). "POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry, 76(6), 1653-1661.[3] Link

  • ChemScene. (n.d.). "Product Data: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline." ChemScene Catalog. Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of Quinazoline Inhibitors." Journal of Medicinal Chemistry. Link

  • FDA Access Data. (2011). "Vandetanib (Caprelsa) Prescribing Information." U.S. Food and Drug Administration. Link

Sources

Validation

assessing the purity of synthesized 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

Executive Summary The synthesis of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) is a critical gateway to next-generation EGFR/VEGFR inhibitors. However, the electrophilic nature of the C4-chlorine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) is a critical gateway to next-generation EGFR/VEGFR inhibitors. However, the electrophilic nature of the C4-chlorine atom—essential for subsequent SNAr coupling—renders this intermediate highly susceptible to hydrolysis, reverting it to the thermodynamically stable quinazolinone.

This guide compares three analytical methodologies for assessing the purity of this compound. While HPLC-UV remains the gold standard for routine profiling, qNMR emerges as the superior method for absolute purity determination without reference standards, particularly given the distinct methyl signal at the C2 position.

The Challenge: The "Hydrolysis Trap"

Before selecting an analytical method, one must understand the impurity profile. The 4-chloro substituent is labile. Upon exposure to atmospheric moisture or protic solvents without base, it hydrolyzes back to the starting material precursor: 7-fluoro-6-methoxy-2-methylquinazolin-4(3H)-one .

  • Target Molecule: Lipophilic, basic, reactive.

  • Major Impurity (Hydrolysis): Polar, chemically inert, UV-active.

This creates a specific analytical requirement: The method must strictly resolve the 4-chloro target from its 4-hydroxy degradation product.

Impurity Formation Pathway (Graphviz)

G Precursor Quinazolinone Precursor (7-F-6-OMe-2-Me-4-oxo) Target Target: 4-Chloro-7-fluoro- 6-methoxy-2-methylquinazoline Precursor->Target Chlorination (Reflux) Reagent Chlorinating Agent (POCl3 / SOCl2) Reagent->Target Impurity Impurity: Hydrolysis Product (Reverted Precursor) Target->Impurity Hydrolysis (+H2O / Moisture) Downstream Drug Substance (S_NAr Coupling) Target->Downstream Reaction with Aniline

Figure 1: The synthesis and degradation cycle. Note that the primary impurity is often the reverted starting material.

Method 1: HPLC-UV (The Routine Workhorse)

Role: Routine batch release and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the standard for separating the target from regioisomers and the hydrolysis product. Because the target is a weak base (quinazoline nitrogen), peak tailing is a common issue on standard silica columns.

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH keeps the basic nitrogen protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts).

    • 2-15 min: 10% → 90% B (Linear gradient).

    • 15-20 min: 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic core) and 220 nm (Amide bonds in impurities).

  • Sample Diluent: Anhydrous Acetonitrile . Do NOT use methanol or water as the diluent, as the 4-Cl species can solvolyze in the vial before injection.

Performance Note: The hydrolysis product (quinazolinone) is significantly more polar than the 4-chloro target. Expect the impurity to elute early (RT ~3-5 min) and the target to elute later (RT ~10-12 min).

Method 2: qNMR (The Absolute Truth)

Role: Primary reference standard characterization and absolute purity assignment.

Quantitative NMR (qNMR) is uniquely suited for this molecule because the 2-methyl group provides a distinct, sharp singlet that is rarely obscured by aromatic impurities. Unlike HPLC, qNMR does not require a reference standard of the target compound itself—only a generic internal standard.

Optimized Protocol
  • Solvent: DMSO-d6. (CDCl3 is acceptable, but DMSO ensures full solubility of the polar hydrolysis impurity if present).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (traceable grade).

  • Relaxation Delay (D1): ≥ 30 seconds (Essential for quantitative integration).

  • Key Signals:

    • Target (2-Me): Singlet, δ ~2.65 ppm.

    • Target (6-OMe): Singlet, δ ~4.00 ppm.

    • Impurity (Hydrolysis): The 2-Me signal will shift slightly upfield/downfield depending on pH, but the aromatic region will show a distinct amide proton (broad singlet >11 ppm) if the quinazolinone is present.

Why Use This? If you synthesize this intermediate in-house, you likely do not have a >99.9% pure reference standard to calibrate your HPLC. qNMR provides the "Assay %" (mass balance) which HPLC (Area %) cannot strictly provide.

Method 3: UPLC-MS (The Troubleshooter)

Role: Identification of unknown peaks and confirmation of reaction completion.

While not necessary for routine purity checks, Mass Spectrometry is vital during process optimization to confirm that a "pure" HPLC peak isn't hiding a co-eluting regioisomer (though less likely with the 2-methyl constraint).

  • Ionization: ESI Positive Mode.

  • Key Markers:

    • Target: [M+H]+ = 227/229 (Characteristic 3:1 Chlorine isotope pattern).

    • Hydrolysis Impurity: [M+H]+ = 209 (Loss of Cl, gain of OH).

    • Methyl Ester Impurity: [M+H]+ = 223 (If methanol was used in workup, displacing Cl).

Comparative Analysis: Selecting the Right Tool

FeatureHPLC-UVqNMRUPLC-MS
Primary Output Purity % (Relative Area)Purity % (Absolute Mass)Identity (Mass/Structure)
Speed Moderate (20 min/run)Fast (10 min/sample)Fast (5 min/run)
Reference Std? Required for AssayNot Required (Generic IS used)Not Required for ID
Sample Stability Risk of hydrolysis in vialStable in DMSO-d6Risk of hydrolysis in source
Limit of Detection High (0.05%)Moderate (~1%)Very High (<0.01%)
Best For... QC Release, Impurity ProfilingCalibrating Standards, Yield CalcTroubleshooting, R&D
Analytical Decision Workflow (Graphviz)

DecisionTree Start Start: Synthesized 4-Cl-7-F-6-OMe-2-Me-Quinazoline Goal What is the Goal? Start->Goal Routine Routine Purity Check Goal->Routine Quick Check Absolute Determine Absolute Assay (for Yield/Stoichiometry) Goal->Absolute Precise Mass Unknown Identify Unknown Peak Goal->Unknown Troubleshoot HPLC Method 1: HPLC-UV (Area %) Routine->HPLC qNMR Method 2: qNMR (Weight %) Absolute->qNMR MS Method 3: UPLC-MS (m/z ID) Unknown->MS HPLC->qNMR If Reference Std Unavailable

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • Synthesis & Impurity Context: "Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline" (Patent CN102702115A). Google Patents.
  • qNMR Methodology: "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". MDPI. Available at: [Link]

  • Hydrolysis Stability: "Hydrolytic Stability of Hydrazones and Oximes" (General mechanism of C=N bond hydrolysis relevant to quinazolines). NIH PMC. Available at: [Link]

Comparative

In Vitro Evaluation Guide: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Comparative analysis of novel EGFR-TKIs derived from the 2-methyl-quinazoline scaffold. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Focus: Comparative analysis of novel EGFR-TKIs derived from the 2-methyl-quinazoline scaffold.

Executive Summary: The 2-Methyl Advantage[1]

The scaffold 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) represents a critical structural evolution in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. While first-generation inhibitors like Gefitinib utilize a quinazoline core, the introduction of a methyl group at the C-2 position has been shown to enhance hydrophobic interactions within the ATP-binding pocket of the kinase domain, potentially improving potency against resistant mutations (e.g., T790M).

This guide outlines a rigorous in vitro testing framework to evaluate derivatives of this scaffold. We compare their performance against industry standards—Gefitinib (1st Gen), Afatinib (2nd Gen), and Osimertinib (3rd Gen)—providing a self-validating protocol for establishing structure-activity relationships (SAR).

Experimental Workflow & Logic

To ensure data reliability, the evaluation process must follow a funnel approach: from high-throughput biochemical screening to phenotypic cellular validation.

Visualization: The Validation Funnel

The following diagram illustrates the logical flow of the testing cascade, ensuring that only potent kinase inhibitors progress to expensive cellular assays.

TestingWorkflow Synthesis Scaffold Derivatization (Nucleophilic Subst. at C-4) Biochem Biochemical Kinase Assay (EGFR WT / L858R / T790M) Synthesis->Biochem Purified Compounds Cellular Cell Viability Assay (A549, H1975, PC-9) Biochem->Cellular IC50 < 100 nM Mechanism Mechanistic Validation (Western Blot / Apoptosis) Cellular->Mechanism Selectivity Index > 10 Decision Lead Candidate Selection Mechanism->Decision Pathway Confirmation

Figure 1: The hierarchical testing workflow. Compounds must pass the biochemical threshold (IC50 < 100 nM) before advancing to cellular models.

Comparative Performance Analysis

The following data summarizes the typical performance of 2-methyl-quinazoline derivatives (represented here as "Compound 2-Me-X") compared to established TKIs. This data is synthesized from recent SAR studies involving this specific scaffold [1, 2].

Table 1: Kinase Inhibition Profile (IC50 in nM)

Objective: Assess intrinsic enzyme affinity.

CompoundEGFR (WT)EGFR (L858R)EGFR (T790M/L858R)Selectivity (Mut/WT)
Gefitinib 3.22.8>10,000Low
Osimertinib 12.01.53.0High
Compound 2-Me-X *1.8 0.9 45.0 Moderate

Note: The 2-methyl substitution often increases potency against WT and L858R variants compared to Gefitinib but may require specific C-4 aniline modifications to achieve Osimertinib-level potency against the T790M "gatekeeper" mutation.

Table 2: Cellular Cytotoxicity (IC50 in M)

Objective: Assess membrane permeability and metabolic stability.

Cell LineMutation StatusGefitinibOsimertinibCompound 2-Me-X
A549 Wild Type (Resistant)>10>108.5
PC-9 Del19 (Sensitive)0.020.0050.01
H1975 T790M (Resistant)>100.010.85

Key Insight: Derivatives of the 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline scaffold frequently exhibit superior activity in PC-9 cells compared to Gefitinib, driven by the tighter binding affinity of the 2-methyl group. However, for H1975 (T790M), the efficacy is highly dependent on the side chain introduced at the 4-position [3].

Detailed Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity. It is preferred over fluorescence polarization for its high sensitivity and resistance to compound interference.

Reagents:

  • Recombinant EGFR proteins (WT, L858R, T790M).

  • Poly(Glu,Tyr) 4:1 substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds (dissolved in DMSO) to 3x concentration in kinase buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Incubation: Add 2

    
    L of EGFR enzyme (0.2 ng/
    
    
    
    L) to 384-well white plates. Add 1
    
    
    L of compound. Incubate for 10 min at 25°C.
    • Control: DMSO only (Max signal), No Enzyme (Min signal).

  • Reaction Start: Add 2

    
    L of ATP/Substrate mix (10 
    
    
    
    M ATP final). Incubate for 60 min at 25°C.
  • Termination: Add 5

    
    L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
    
  • Read: Measure luminescence using a microplate reader (e.g., EnVision).

  • Calculation: Convert RLU to % Inhibition and fit to a sigmoidal dose-response curve to calculate IC50.

Protocol B: Western Blotting (Mechanistic)

Rationale: To confirm that cell death is caused by EGFR pathway inhibition and not general toxicity, we must visualize the phosphorylation status of EGFR and downstream effectors (AKT, ERK).

Step-by-Step Methodology:

  • Treatment: Seed H1975 cells (2

    
     10^5/well) in 6-well plates. Treat with Compound 2-Me-X at 0, 0.1, 1, and 10 
    
    
    
    M for 6 hours.
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors (PMSF, Na3VO4).

  • Separation: Load 30

    
    g protein per lane on 10% SDS-PAGE. Transfer to PVDF membrane.
    
  • Blotting: Block with 5% BSA. Incubate overnight at 4°C with primary antibodies:

    • p-EGFR (Tyr1068)

    • Total EGFR

    • p-AKT (Ser473)

    • p-ERK1/2 (Thr202/Tyr204)

    • 
      -Actin (Loading Control)
      
  • Validation Check: A successful inhibitor must show dose-dependent reduction in p-EGFR and p-AKT without significantly altering Total EGFR levels.

Mechanistic Visualization

Understanding the signaling cascade is vital for interpreting Western Blot data. The diagram below maps the specific intervention points of 2-methyl-quinazoline derivatives.

EGFRPathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Inhibitor 2-Me-Quinazoline Derivative Inhibitor->EGFR Competitive Inhibition (ATP Pocket) AKT AKT (Survival) PI3K->AKT Apoptosis Apoptosis / Cell Cycle Arrest AKT->Apoptosis Inhibition of Pro-Apoptotic Factors ERK ERK1/2 (Proliferation) RAS->ERK ERK->Apoptosis Promotes Proliferation

Figure 2: Mechanism of Action. The derivative competes with ATP at the intracellular kinase domain, blocking downstream PI3K/AKT and RAS/ERK signaling cascades.

References

  • Zhang, Y., et al. (2016). "Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Li, X., et al. (2023). "Design, Synthesis and Biological Evaluation of Several Novel 4-aminoquinazoline Derivatives as Potent Anti-Tumor Agents." Journal of the Chemical Society of Pakistan.

  • Hao, M., et al. (2024). "Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors."[2] European Journal of Medicinal Chemistry.

  • ChemScene. "Product Data: 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline." ChemScene Chemical Data.

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) Optimization of Quinazoline Analogs

Executive Summary The quinazoline scaffold (benzopyrimidine) remains a cornerstone in kinase inhibitor design, particularly for EGFR, VEGFR, and PI3K targets.[1] Unlike its structural cousins—quinolines and pyrimidines—t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold (benzopyrimidine) remains a cornerstone in kinase inhibitor design, particularly for EGFR, VEGFR, and PI3K targets.[1] Unlike its structural cousins—quinolines and pyrimidines—the quinazoline core offers a unique balance of electron deficiency and hydrogen-bonding capability that privileges it for ATP-competitive inhibition.

This guide objectively compares the performance of quinazoline analogs against alternative scaffolds, details the critical SAR "hotspots" at the C4, C6, and C7 positions, and provides validated protocols for assessing their biological efficacy.

Part 1: Scaffold Selection – Quinazoline vs. Alternatives

In drug discovery, the choice of the central heterocycle dictates the vector of substituents and the electronic environment of the binding pocket.

1. Quinazoline vs. Quinoline[1][2][3][4][5][6][7][8]
  • Electronic Character: Quinazoline (1,3-diazanaphthalene) is more electron-deficient than quinoline (1-azanaphthalene) due to the second nitrogen atom. This lowers the pKa of the ring system, often improving membrane permeability by reducing the fraction of ionized drug at physiological pH.

  • Binding Mode: The N1 of the quinazoline typically accepts a hydrogen bond from the backbone amide of the "hinge region" (e.g., Met793 in EGFR), while the C2-H is acidic enough to engage in weak hydrogen bonding with carbonyl oxygens. Quinoline, lacking the N3, often requires different orientation or water-mediated bridges to achieve similar affinity.

2. Quinazoline vs. Pyrimidine[2][7][9]
  • Hydrophobic Interactions: While the pyrimidine ring mimics the adenine of ATP, the fused benzene ring in quinazoline provides additional van der Waals surface area, allowing for stronger pi-stacking interactions with the gatekeeper residues (e.g., Thr790) and the hydrophobic floor of the ATP pocket.

Verdict: The quinazoline scaffold is superior when targeting kinases with a deep, hydrophobic adenine-binding pocket that requires a rigid, planar anchor with specific N1-acceptor capability.

Part 2: SAR Deep Dive – The Optimization Engine

The biological activity of quinazoline analogs is tuned via three primary vectors. Below is the breakdown of causality for each modification.

Vector A: The "Warhead" (C4-Position)

The C4 position is the primary determinant of potency.

  • Mechanism: Nucleophilic aromatic substitution (SNAr) allows the introduction of an aniline moiety.

  • Optimization: The aniline ring fits into the hydrophobic pocket adjacent to the gatekeeper residue.

    • 3'-Halogenation: Substitution with Br, Cl, or F at the meta position of the aniline ring significantly increases potency (Br > Cl > F > H). This is due to the halogen filling a small hydrophobic sub-pocket and influencing the torsion angle of the aniline ring relative to the quinazoline core.

    • Data Insight: A 3'-Bromo substituent can improve IC50 by 10-fold compared to the unsubstituted aniline (see Table 1).

Vector B: The "Solvent Tail" (C6 & C7 Positions)

These positions point towards the solvent interface and are critical for ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Solubility: Alkoxy chains (methoxy, ethoxy) are standard. However, appending morpholine or piperidine rings via propoxy linkers (as in Gefitinib) dramatically improves aqueous solubility and oral bioavailability.

  • Selectivity: Asymmetry is key. 6,7-dimethoxy provides a baseline, but differentiating these groups (e.g., 6-acrylamide, 7-ethoxy) allows for specific interactions with residues like Cys797.

Vector C: The "Covalent Trap" (Michael Acceptors)

To overcome resistance (e.g., T790M mutation), 2nd-generation inhibitors introduce an electrophile.

  • Strategy: Acrylamide groups attached at C6 undergo a Michael addition reaction with the nucleophilic thiol of a cysteine residue (Cys797 in EGFR) active site.

  • Result: This shifts the kinetics from equilibrium binding (

    
    ) to irreversible inactivation (
    
    
    
    ), rendering the drug effective even when ATP affinity is extremely high.
Part 3: Comparative Performance Data

The following table synthesizes experimental data comparing standard quinazoline inhibitors to illustrate the SAR principles described above.

Table 1: Comparative IC50 and Kinetic Profiles of Quinazoline Analogs

CompoundClassC4 SubstituentC6/C7 ModificationMechanismEGFR (WT) IC50EGFR (T790M) IC50Key SAR Insight
Gefitinib 1st Gen3'-Cl, 4'-F Aniline6-morpholinopropoxy, 7-methoxyReversible (ATP Comp.)2-3 nM>1000 nMC6 solubilizer enables oral use; ineffective against gatekeeper mutation.
Erlotinib 1st Gen3'-ethynyl Aniline6,7-bis(2-methoxyethoxy)Reversible (ATP Comp.)2 nM>1000 nMBulkier glycol chains at C6/C7 improve solubility profile.
Afatinib 2nd Gen3'-Cl, 4'-F Aniline6-acrylamide (Michael Acceptor)Irreversible (Covalent)0.5 nM10 nMCovalent bonding overcomes lower affinity caused by T790M steric clash.
Analog X (Hypothetical)N/AAniline (No Halo)6,7-dimethoxyReversible~30 nMInactiveLack of 3'-halogen at C4 results in 10x loss of potency (Hydrophobic fit).

Note: Data aggregated from standard kinase profiling assays (LanthaScreen/TR-FRET).

Part 4: Experimental Protocols

To generate the data above, reliable, self-validating protocols are required.

Protocol A: TR-FRET Kinase Inhibition Assay (EGFR)

Purpose: To determine IC50 values in a homogeneous, high-throughput format.

Reagents:

  • Kinase: Recombinant EGFR (WT or Mutant), ~0.2 µg/mL.

  • Substrate: Fluorescein-polyGT or specific peptide substrate (200 nM).

  • ATP: at

    
     apparent (typically 10 µM).
    
  • Detection: Terbium-labeled anti-phosphotyrosine antibody.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of quinazoline analogs in 100% DMSO (start at 10 µM).

  • Reaction Assembly: In a 384-well white low-volume plate, add:

    • 2.5 µL Compound (4x final conc).

    • 2.5 µL Kinase/Antibody mixture (optimization: pre-incubating kinase with antibody stabilizes the signal).

    • 2.5 µL ATP/Substrate mix.

  • Incubation: Seal plate and incubate for 1 hour at Room Temperature (20-25°C).

  • Detection: Read Time-Resolved Fluorescence (Excitation: 337 nm; Emission: 490 nm & 520 nm).

  • Data Analysis: Calculate TR-FRET ratio (

    
    ). Fit data to a sigmoidal dose-response equation (variable slope) to derive IC50.[10]
    

Validation Check: Z-factor must be > 0.5. Include Staurosporine as a pan-kinase positive control.

Protocol B: Residence Time (

) Determination

Purpose: To differentiate 1st gen (fast off) from 2nd gen (slow/no off) inhibitors.

  • Jump-Dilution Method: Incubate kinase + inhibitor at 10x IC50 for 1 hour.

  • Rapid Dilution: Dilute mixture 100-fold into buffer containing a high concentration of a fluorescent tracer (competitor).

  • Kinetic Read: Monitor fluorescence polarization or FRET signal continuously for 2 hours.

  • Interpretation: Rapid recovery of signal indicates fast

    
     (Gefitinib). No recovery indicates covalent modification (Afatinib).
    
Part 5: Mechanistic Visualization
Diagram 1: The SAR Decision Tree

This diagram illustrates the logical flow of optimizing a quinazoline scaffold.

SAR_Logic Scaffold Quinazoline Scaffold (Core) C4_Pos C4 Position (Potency Driver) Scaffold->C4_Pos Step 1: Bind Active Site C6_C7_Pos C6/C7 Position (PK & Solubility) Scaffold->C6_C7_Pos Step 2: Tune ADME Aniline Aniline Moiety C4_Pos->Aniline Solubilizer Morpholine/PEG tail Improves Solubility C6_C7_Pos->Solubilizer Warhead Acrylamide (Michael Acceptor) Targets Cys797 (Covalent) C6_C7_Pos->Warhead Halogen 3'-Halogenation (Cl, Br) Increases hydrophobic fit Aniline->Halogen Outcome_1 1st Gen Inhibitor (e.g., Gefitinib) Halogen->Outcome_1 Outcome_2 2nd Gen Inhibitor (e.g., Afatinib) Halogen->Outcome_2 Solubilizer->Outcome_1 Warhead->Outcome_2 Irreversible Binding

Caption: Logical flow for optimizing Quinazoline analogs from core scaffold to generation-specific drugs.

Diagram 2: TR-FRET Assay Workflow

This diagram visualizes the experimental protocol for validating the SAR.

Assay_Workflow Step1 Compound Prep (Serial Dilution) Step2 Reaction Assembly (Kinase + ATP + Cmpd) Step1->Step2 Step3 Incubation (60 min @ RT) Step2->Step3 Step4 Detection (TR-FRET Read) Step3->Step4 Step5 Data Analysis (Sigmoidal Fit -> IC50) Step4->Step5

Caption: Step-by-step workflow for the TR-FRET Kinase Inhibition Assay described in Protocol A.

References
  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters. Link

  • Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[11] Journal of Biological Chemistry. Link

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR. ThermoFisher Application Notes. Link

  • Li, D., et al. (2008). Bibw2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene. Link

  • BenchChem. (2025).[8] A Comparative Guide to Quinazoline-Based Kinase Inhibitors. BenchChem Technical Guides. Link

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 4-chloro-6,7-dimethoxyquinoline: An Essential Intermediate in Pharmaceutical Manufacturing

Introduction: 4-Chloro-6,7-dimethoxyquinoline stands as a critical cornerstone in the synthesis of numerous targeted anti-cancer therapies, most notably as a key precursor to tyrosine kinase inhibitors (TKIs) such as Cab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 4-Chloro-6,7-dimethoxyquinoline stands as a critical cornerstone in the synthesis of numerous targeted anti-cancer therapies, most notably as a key precursor to tyrosine kinase inhibitors (TKIs) such as Cabozantinib and Tivozanib.[1] The efficient and scalable production of this quinoline derivative is of paramount importance to the pharmaceutical industry. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to 4-chloro-6,7-dimethoxyquinoline, offering a comprehensive resource for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, procedural details, and comparative metrics of each pathway to inform strategic decisions in process chemistry and drug discovery.

Route 1: The Industrial Standard - Synthesis from 3,4-Dimethoxyacetophenone

This multi-step synthesis is a widely adopted and robust method for the large-scale production of 4-chloro-6,7-dimethoxyquinoline. The pathway commences with the readily available 3,4-dimethoxyacetophenone and proceeds through a sequence of nitration, condensation, reductive cyclization, and a final chlorination step.[2][3]

Mechanistic Rationale and Workflow

The synthetic strategy is predicated on the initial functionalization of the aromatic ring, followed by the construction of the heterocyclic quinoline core. The electron-donating nature of the two methoxy groups on the starting material directs the regioselective nitration. Subsequent condensation and reductive cyclization build the quinoline scaffold, and the final chlorination step introduces the reactive handle necessary for further derivatization in the synthesis of active pharmaceutical ingredients (APIs).

Route_1_Workflow cluster_0 Stage 1: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline cluster_1 Stage 2: Chlorination A 3,4-Dimethoxyacetophenone B 2-Nitro-4,5-dimethoxyacetophenone A->B Nitration (HNO₃, H₂SO₄) C 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one B->C Condensation (DMF-DMA) D 4-Hydroxy-6,7-dimethoxyquinoline C->D Reductive Cyclization (H₂, Raney Ni) E 4-Chloro-6,7-dimethoxyquinoline D->E Chlorination (POCl₃)

Caption: Synthetic workflow for 4-chloro-6,7-dimethoxyquinoline starting from 3,4-dimethoxyacetophenone.

Route 2: The Alternative Pathway - Synthesis from 3,4-Dimethoxyaniline

An alternative and viable synthetic approach begins with 3,4-dimethoxyaniline. This route also involves a nitration and reduction sequence, followed by a cyclization step using ethyl chloroformate and subsequent chlorination to yield the final product.[4][5]

Mechanistic Rationale and Workflow

This pathway leverages the inherent reactivity of the aniline starting material. The initial steps focus on introducing a nitro group and then reducing it to set the stage for the quinoline ring formation. The cyclization with ethyl chloroformate is a key step in constructing the heterocyclic core, which is then chlorinated in the final step.

Route_2_Workflow cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Quinoline Ring Formation and Chlorination A 3,4-Dimethoxyaniline B Nitrated Aniline Intermediate A->B Nitration C Reduced Aniline Intermediate B->C Reduction (Fe, acid) D 4-Hydroxy-6,7-dimethoxyquinoline C->D Cyclization (Ethyl Chloroformate, NaOMe) E 4-Chloro-6,7-dimethoxyquinoline D->E Chlorination (POCl₃)

Caption: Synthetic workflow for 4-chloro-6,7-dimethoxyquinoline starting from 3,4-dimethoxyaniline.

A Potential Alternative: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds and can be adapted for the synthesis of quinolines.[6] This reaction typically involves the use of a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to react with a suitable acetanilide precursor.

While a specific, detailed protocol for the synthesis of 4-chloro-6,7-dimethoxyquinoline via this method is not as commonly reported as the other routes, it presents a potential one-pot cyclization and chlorination strategy. The electron-donating methoxy groups on the precursor would likely facilitate this reaction.[7]

General Mechanistic Workflow

Vilsmeier_Haack_Workflow A N-Arylacetamide (e.g., from 3,4-Dimethoxyaniline) C 4-Chloro-6,7-dimethoxyquinoline A->C B Vilsmeier Reagent (DMF, POCl₃) B->C

Caption: Generalized workflow for quinoline synthesis via the Vilsmeier-Haack reaction.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a critical decision in chemical manufacturing, influenced by factors such as yield, cost, scalability, and safety. The following table provides a comparative summary of the two primary routes discussed.

ParameterRoute 1 (from 3,4-Dimethoxyacetophenone)Route 2 (from 3,4-Dimethoxyaniline)
Starting Material 3,4-Dimethoxyacetophenone3,4-Dimethoxyaniline
Number of Steps 44
Key Reagents HNO₃, H₂SO₄, DMF-DMA, H₂, Raney Ni, POCl₃Nitrating agent, Reducing agent (e.g., Fe), Ethyl Chloroformate, NaOMe, POCl₃
Overall Yield ~46%[5]Data not readily available for overall yield, but individual step yields are reported.
Advantages Well-established for large-scale production, readily available starting material, high overall yield reported.[1][5]Utilizes a different readily available starting material.
Disadvantages Multi-step process, use of hazardous reagents like nitric and sulfuric acid.[1]Use of strong base (NaOMe) requires anhydrous conditions, generation of iron waste from reduction step can be an environmental concern.[5]

Detailed Experimental Protocols

Route 1: From 3,4-Dimethoxyacetophenone

Step 1: Nitration of 3,4-Dimethoxyacetophenone

  • In a suitable reactor, charge 3,4-dimethoxyacetophenone and sulfuric acid.

  • Cool the mixture to 0-5°C.

  • Slowly add a mixture of nitric acid and sulfuric acid while maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with water and dry to obtain 2-nitro-4,5-dimethoxyacetophenone.

    • Yield: ~84.7%[5]

Step 2: Condensation with DMF-DMA

  • Dissolve 2-nitro-4,5-dimethoxyacetophenone in a suitable solvent such as toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent and dry to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

    • Yield: ~88.3%[5]

Step 3: Reductive Cyclization

  • Suspend 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in a solvent like methanol or ethanol.

  • Add a hydrogenation catalyst, such as Raney Nickel.

  • Pressurize the reactor with hydrogen gas and heat the mixture.

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst and concentrate the filtrate to obtain 4-hydroxy-6,7-dimethoxyquinoline.

Step 4: Chlorination

  • To a stirred suspension of 4-hydroxy-6,7-dimethoxyquinoline in a high-boiling solvent like diethylene glycol dimethyl ether, add phosphorus oxychloride (POCl₃).[8]

  • Heat the reaction mixture to around 100°C for several hours.[8]

  • Cool the mixture and carefully pour it into a stirred solution of aqueous potassium carbonate.[8]

  • Filter the resulting solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from a solvent mixture such as ethanol/ethyl acetate.[8]

    • Yield: ~79.2%[5]

Conclusion

Both of the primary synthetic routes to 4-chloro-6,7-dimethoxyquinoline offer viable pathways for its production. The route commencing from 3,4-dimethoxyacetophenone is well-documented and has been optimized for large-scale industrial manufacturing, with a reported overall yield of approximately 46%.[5] While the route from 3,4-dimethoxyaniline provides a solid alternative, considerations regarding waste disposal from the reduction step and the need for anhydrous conditions during cyclization may influence its selection for large-scale synthesis. The Vilsmeier-Haack reaction remains an intriguing, albeit less detailed, potential route that could offer advantages in terms of step economy. The ultimate choice of synthetic strategy will depend on a comprehensive evaluation of factors including raw material cost and availability, process safety, environmental impact, and the specific capabilities of the manufacturing facility.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • ChemicalBook. (2026, January 13). 4-chloro-6,7-dimethoxyquinoline.
  • BenchChem. (2025). The Pivotal Role of 4-Chloro-6,7-dimethoxyquinoline in Modern Medicinal Chemistry: A Technical Guide.
  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • BenchChem. (2025). identifying common byproducts in 4-Chloro-6,7-dimethoxyquinoline synthesis.
  • BenchChem. (2025). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • BenchChem. (2025). Improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.

Sources

Validation

Biological Evaluation of Novel Quinazoline Derivatives: A Comparative Guide

Executive Summary & The Challenge The quinazoline scaffold remains the cornerstone of EGFR tyrosine kinase inhibitor (TKI) design.[1] While first-generation agents (Gefitinib, Erlotinib) revolutionized NSCLC therapy, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Challenge

The quinazoline scaffold remains the cornerstone of EGFR tyrosine kinase inhibitor (TKI) design.[1] While first-generation agents (Gefitinib, Erlotinib) revolutionized NSCLC therapy, the emergence of the T790M "gatekeeper" mutation renders them ineffective in >50% of treated patients. Although third-generation irreversible inhibitors like Osimertinib address T790M, resistance mechanisms (e.g., C797S mutations) continue to evolve.

This guide evaluates a representative Novel C6-Substituted Quinazoline Series (focusing on Candidate 12k) , analyzing its biological performance against clinical standards. We focus on the critical shift from simple enzymatic inhibition to overcoming resistance in dual-target (EGFR/HER2) contexts.

The Molecular Battlefield: EGFR Signaling

To understand the evaluation metrics, one must visualize the downstream consequences of EGFR inhibition. The novel derivatives aim to block the ATP-binding pocket, preventing autophosphorylation and silencing the RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival) pathways.

EGFR_Pathway EGFR_Ext EGFR (Extracellular) EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Ligand EGF Ligand Ligand->EGFR_Ext Activation RAS RAS EGFR_Int->RAS Phosphorylation PI3K PI3K EGFR_Int->PI3K Inhibitor Quinazoline Inhibitor (Gefitinib/12k/Osimertinib) Inhibitor->EGFR_Int Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Survival/Anti-Apoptosis

Figure 1: The EGFR signaling cascade. Quinazoline derivatives competitively bind to the intracellular kinase domain (EGFR_Int), halting downstream proliferation and survival signals.

Comparative Enzymatic Profiling (Cell-Free)

The first gate in evaluating novel derivatives is the biochemical kinase assay. High-potency candidates must demonstrate nanomolar (nM) affinity.

Case Study: We compare Compound 12k (a novel heterocyclic-tail quinazoline) against Lapatinib (Dual EGFR/HER2 control) and Gefitinib (1st Gen control).

Table 1: Kinase Inhibitory Constants ( )

Data synthesized from recent comparative studies [1][2].

CompoundTarget: EGFR (

)
Target: HER2Target: EGFR (

)
Mechanism Type
Compound 12k (Novel)6.15 nM 9.78 nM < 20 nM*Reversible/Dual
Lapatinib (Standard)8.41 nM9.41 nM> 1000 nMReversible
Gefitinib (Standard)2-5 nM> 1000 nMResistant (>3 µM)Reversible
Osimertinib (Ref)< 5 nMModerate< 10 nMIrreversible (Covalent)

*Note: Novel derivatives often aim for the "Dual-Target" sweet spot (EGFR/HER2) to overcome bypass resistance mechanisms seen in pure EGFR inhibition.

Scientific Insight: The novel Compound 12k shows superior potency against EGFR compared to Lapatinib and maintains HER2 activity.[2] This dual-targeting is critical because HER2 amplification is a common resistance mechanism to EGFR-TKIs.

Cellular Efficacy & Resistance Evaluation[3][4]

Enzymatic potency does not always translate to cellular efficacy due to membrane permeability and efflux pumps. The "Gold Standard" evaluation requires a panel of cell lines representing different mutational statuses.

Table 2: Anti-Proliferative Activity ( in )

Lower values indicate higher potency.

Cell LineMutation StatusNovel 12kLapatinibGefitinibInterpretation
A549 Wild Type (WT)0.852.100.50Potent in WT, comparable to standards.
H1975 L858R / T790M 1.20 > 10> 10CRITICAL: Retains activity in resistant lines.
SK-BR-3 HER2 Overexpression0.951.15> 20Validates dual-target design.
LO2 Normal Hepatocytes> 50> 40> 50High Selectivity Index (Low Toxicity).

Analysis: The defining feature of the novel derivative is the retention of potency in H1975 cells. Gefitinib fails here because the T790M mutation adds a bulky methionine residue that sterically hinders the drug's binding. The novel C6-substituted design (12k) likely utilizes a flexible "tail" to accommodate this steric bulk, similar to the design philosophy of Osimertinib [1][3].

Mechanistic Validation: Apoptosis & Cell Cycle[2][5]

To prove causality (that the cells are dying due to EGFR inhibition and not general toxicity), you must validate the mechanism of death.

Experimental Logic[1][4][6][7]
  • Cell Cycle Arrest: EGFR inhibition typically arrests cells in the G0/G1 phase (preventing DNA synthesis).

  • Apoptosis: Blockage of the PI3K/AKT pathway should trigger the intrinsic apoptotic pathway (Annexin V positive).

Comparative Data:

  • Novel 12k (24h treatment): Induces 45% apoptosis in SK-BR-3 cells; increases G0/G1 population from 55% to 78% [2].

  • Control (DMSO): < 5% apoptosis.

Experimental Protocols (Self-Validating Systems)

To reproduce these results, follow these standardized protocols.

Protocol A: ADP-Glo™ Kinase Assay (Enzymatic Screen)

Why this method? It measures ADP formation directly, is highly sensitive, and less prone to fluorescent interference than FRET.

  • Preparation: Dilute compounds in 100% DMSO (100x stock), then dilute 1:25 in 1x Kinase Buffer.

  • Reaction Assembly (384-well plate):

    • 2 µL Compound.

    • 2 µL EGFR Enzyme (0.5 ng/µL).

    • Incubate 10 min at RT (allows inhibitor binding).[3]

    • 2 µL ATP/Substrate mix (Poly-Glu-Tyr).

  • Incubation: 60 mins at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP

      
       ATP 
      
      
      
      Luciferase signal).
  • Read: Measure Luminescence.

  • Validation: Z-factor must be > 0.5. Positive control: Staurosporine or Osimertinib.

Protocol B: Annexin V-FITC/PI Apoptosis Assay (Flow Cytometry)

Why this method? Differentiates early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).[4]

  • Seeding: Seed

    
     H1975 cells/well in 6-well plates. Adhere overnight.
    
  • Treatment: Treat with Novel Compound at

    
     and 
    
    
    
    for 24h. Include DMSO control.
  • Harvesting:

    • Collect media (contains floating dead cells).[5]

    • Trypsinize adherent cells (gentle, no EDTA if possible).

    • Combine floating + adherent cells.[5]

  • Staining:

    • Wash 2x with cold PBS.

    • Resuspend in 100 µL 1x Binding Buffer .

    • Add 5 µL Annexin V-FITC + 5 µL Propidium Iodide (PI) .[4][6]

    • Incubate 15 min in dark at RT.

  • Analysis: Add 400 µL Binding Buffer. Analyze on Flow Cytometer (FL1 for FITC, FL2/3 for PI) within 1 hour.

Workflow Visualization

The following diagram outlines the logical progression from chemical synthesis to lead candidate selection.

Screening_Cascade Start Novel Quinazoline Synthesis Step1 Enzymatic Assay (ADP-Glo) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Cell Viability (MTT/MTS) Decision1->Step2 Yes Discard Discard/Optimize Decision1->Discard No Decision2 GI50 (T790M) < 1 µM? Step2->Decision2 Step3 Mechanism (Western Blot/FACS) Decision2->Step3 Yes Decision2->Discard No Final Lead Candidate (ADME/In Vivo) Step3->Final

Figure 2: The screening cascade. A "Go/No-Go" decision matrix ensures only high-potential candidates proceed to costly mechanistic studies.

References

  • Siddique, M., et al. (2025).[7][8] "Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy." Oriental Journal of Chemistry. Link[7]

  • Meng, F., et al. (2024).[6] "Design, synthesis and biological evaluation of novel quinazoline-derived EGFR/HER-2 dual-target inhibitors." Bioorganic Chemistry. Link

  • Nematpour, M., et al. (2022). "Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives." Iranian Journal of Pharmaceutical Research. Link[9]

  • BenchChem Protocols. (2025). "Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR." BenchChem Application Notes. Link

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Bio-Techne Resources. Link

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline proper disposal procedures

Executive Summary: Operational Safety & Classification As a key intermediate in the synthesis of EGFR inhibitors (such as Gefitinib analogs), 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline is defined by its electrophili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Classification

As a key intermediate in the synthesis of EGFR inhibitors (such as Gefitinib analogs), 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline is defined by its electrophilic reactivity. The C4-chloro substituent is a potent leaving group, making this compound moisture-sensitive and prone to hydrolysis, which releases hydrochloric acid (HCl).

Immediate Disposal Directive:

  • Waste Stream: Classify as Halogenated Organic Waste .

  • Reactivity Alert: Moisture sensitive. Reacts with water/alcohols to generate acidic byproducts.

  • Prohibited: Do NOT dispose of via sanitary sewer or general trash. Do NOT mix with strong oxidizers or strong bases without controlled quenching.

Technical Profile & Hazard Identification

To handle this compound safely, you must understand the mechanism of its toxicity and reactivity.

PropertySpecificationOperational Implication
CAS No. 1444348-44-0Use for waste labeling and inventory tracking.
Molecular Formula C₁₀H₈ClFN₂OHalogenated (Cl, F) – requires specific incineration protocols.
Reactivity C4-Chloro Electrophile Susceptible to nucleophilic attack. Hydrolyzes to 4-hydroxyquinazoline (inactive) + HCl.
GHS Hazards H315, H318, H335 Causes skin irritation, serious eye damage (corrosive to eyes), and respiratory irritation.[1]
Physical State Solid (typically off-white)Dust hazard. Use a biosafety cabinet or fume hood.

Expert Insight: The "2-methyl" group adds lipophilicity but does not significantly alter the hydrolytic instability compared to the des-methyl analog. The primary risk during disposal is the generation of HCl fumes if the bulk solid contacts moisture in an unvented container.

Detailed Disposal Protocols

A. Solid Waste (Pure Substance or Expired Stock)
  • Container: High-density polyethylene (HDPE) or glass jar with a Teflon-lined screw cap.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline"[2]

    • Hazard Checkboxes: Toxic, Irritant, Corrosive (due to potential HCl generation).

  • Procedure:

    • Transfer solid waste inside a chemical fume hood to avoid dust inhalation.

    • Double-bag heavily contaminated solids (weigh boats, gloves) in clear polyethylene bags (4 mil thickness).

    • Store in the "Solid Hazardous Waste" satellite accumulation area.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Most disposal scenarios involve the compound dissolved in organic solvents (DCM, THF, Ethyl Acetate).

  • Segregation: Must go into Halogenated Solvent Waste .[3][4]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid) or active metals (e.g., sodium), as the quinazoline core is nitrogen-rich and can form unstable mixtures.

  • pH Check: If the waste stream was subjected to an aqueous workup, check pH. If acidic (pH < 4 due to hydrolysis), neutralize with dilute Sodium Bicarbonate (NaHCO₃) before adding to the solvent waste drum to prevent drum corrosion.

Deactivation (Quenching) Protocol

If you have a large quantity (>10 g) of reactive intermediate or a reaction mixture that needs to be "killed" before disposal, use this controlled hydrolysis method. This converts the reactive C4-chloro species into the stable, less toxic 4-hydroxy-7-fluoro-6-methoxy-2-methylquinazoline (quinazolinone derivative).

The Chemistry:



Step-by-Step Quenching:

  • Dissolve: Dissolve the residue in a minimal amount of THF or Acetone.

  • Prepare Base: Prepare a 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Add Slowly: While stirring in a fume hood, slowly add the aqueous base to the organic solution.

    • Observation: You may see precipitation of the 4-hydroxy derivative (often insoluble in water/THF mixtures).

  • Verify: Check pH is basic (pH 8-9). Let stir for 1 hour to ensure complete hydrolysis of the C-Cl bond.

  • Disposal: The resulting mixture is now a Basic Organic/Aqueous Waste . Pour into the Halogenated Waste container (as it contains F and Cl ions).

Visualized Workflows

Figure 1: Disposal Decision Tree

A logical flow for determining the correct waste stream based on the physical state of the material.

DisposalFlow Start Waste Material: 4-Chloro-7-fluoro-6-methoxy- 2-methylquinazoline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Contam Contaminated Debris (Gloves, Paper)? Solid->Contam Reactive Contains Unreacted C-Cl Species? Liquid->Reactive PureSolid Pure/Bulk Solid Contam->PureSolid No Debris Double Bag (Poly) Label: Solid Haz Waste Contam->Debris Yes Pack Pack in HDPE Jar Label: Toxic/Corrosive PureSolid->Pack WasteStream Halogenated Solvent Waste (Do NOT Drain Pour) Debris->WasteStream Incineration Pack->WasteStream Lab Pack Service Quench Perform Deactivation (NaOH/THF Hydrolysis) Reactive->Quench Yes (High Conc) Direct Direct Disposal Reactive->Direct No (Trace/Stable) Quench->WasteStream Direct->WasteStream

Caption: Operational decision tree for segregating solid and liquid waste streams to ensure compliance with RCRA and local safety standards.

Figure 2: Hydrolytic Deactivation Pathway

The chemical rationale behind the quenching step, showing the conversion of the reactive electrophile to a stable waste product.

ReactionPath Substrate Active Electrophile (4-Chloro-quinazoline) Intermediate Transition State (Nucleophilic Attack at C4) Substrate->Intermediate + Reagent Reagent Reagent: H2O / NaOH (aq) Reagent->Intermediate Product Stable Waste Product (4-Hydroxy-quinazoline) Intermediate->Product Byproduct Byproduct: NaCl + H2O Intermediate->Byproduct

Caption: Chemical deactivation mechanism. Hydrolysis removes the reactive chlorine, eliminating the risk of uncontrolled acid generation in waste drums.

References

  • National Institutes of Health (NIH). (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[5] PubMed Central. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

Advanced Safety and Operational Guide: Handling 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical exte...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanism. When handling highly reactive pharmaceutical intermediates like 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline (CAS: 1444348-44-0) [1], understanding why a safety protocol exists is the only way to ensure absolute operational integrity.

This guide provides a comprehensive, self-validating framework for the personal protective equipment (PPE), handling, and disposal of this specific halogenated quinazoline derivative.

Chemical Hazard Profile & Mechanistic Causality

To design an effective PPE strategy, we must first analyze the molecular structure of 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline.

  • Lipophilicity and Skin Penetration: The addition of fluorine and chlorine atoms to the quinazoline ring significantly increases the molecule's lipophilicity[2]. If this powder is dissolved in common laboratory solvents (e.g., DMSO, DMF), it can easily partition into and cross the lipid bilayer of human skin.

  • Electrophilic Reactivity: The chlorine atom at the 4-position of the quinazoline ring is a highly reactive leaving group. This makes the C4 position strongly electrophilic. If exposed to the skin, eyes, or respiratory tract, it will readily undergo nucleophilic attack by the amino or thiol groups of biological proteins, leading to severe irritation, chemical burns, and potential immune sensitization[3].

Because of these mechanisms, standard single-layer PPE is insufficient. We must implement a defense-in-depth strategy.

Mandatory PPE Matrix & Self-Validating Systems

A robust safety protocol must be self-validating —meaning the system itself alerts you when it is failing.

A. Hand Protection: The Color-Contrast Double-Glove System

Because this compound is often handled alongside aggressive organic solvents, glove permeation is the highest risk factor.

  • The System: Wear a brightly colored inner glove (e.g., bright green nitrile, 4 mil) and a dark outer glove (e.g., dark blue or black nitrile, 8 mil).

  • Validation: If the outer glove experiences a micro-tear or chemical degradation, the bright inner glove will immediately become visible, validating the breach and signaling an immediate halt to operations.

Table 1: Glove Breakthrough Times for Common Quinazoline Solvents

Carrier Solvent Primary Glove Material Thickness Breakthrough Time Degradation Rating Action Required
DMSO Nitrile 8 mil > 240 min Excellent Standard double-glove
DMF Neoprene / Nitrile 10 mil > 120 min Good Change every 2 hours

| Dichloromethane (DCM) | Butyl Rubber | 14 mil | < 30 min | Fair | High Risk. Change immediately upon contact |

B. Respiratory & Facial Protection
  • Requirement: N95/P100 particulate respirator (or Powered Air-Purifying Respirator - PAPR for bulk handling) and unvented chemical splash goggles[4].

  • Causality: As a finely milled powder, this compound poses a high aerosolization risk. Inhalation allows the electrophilic quinazoline to react directly with the mucosal membranes of the respiratory tract, causing acute respiratory distress[4].

C. Engineering Controls Validation
  • Requirement: Class II Type A2 Biological Safety Cabinet or a certified Chemical Fume Hood.

  • Validation: Tape a 1-inch strip of Kimwipe to the bottom of the sash. The inward deflection of the tissue provides continuous, visual self-validation of negative face velocity (>100 fpm).

Operational Workflow: Step-by-Step Methodology

Phase 1: Donning (Preparation)
  • Inspect: Visually inspect all PPE. Check the fume hood certification date and verify negative pressure via the Kimwipe indicator.

  • Base Layer: Don a chemically resistant, static-dissipative lab coat (e.g., Tyvek or Nomex) fully buttoned to the neck.

  • Respirator & Eyes: Fit the N95/P100 mask, ensuring a tight seal. Don unvented chemical goggles.

  • Double Glove: Don the inner bright-green nitrile gloves. Pull the lab coat cuffs over the inner gloves. Don the outer dark nitrile gloves, pulling them over the lab coat cuffs to create a seamless barrier.

Phase 2: Active Handling & Weighing
  • Anti-Static Preparation: Place an anti-static weighing boat on the analytical balance. Halogenated powders often carry static charges that cause them to "jump" and aerosolize. Use a static eliminator (ionizing bar) if available.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which generate static.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the weighing boat inside the fume hood before transferring to a volumetric flask. Never transport the dry powder across the lab.

Phase 3: Safe Doffing (Inside-Out Technique)
  • Outer Gloves: Pinch the palm of the outer dark glove and pull it off inside-out. Hold it in the gloved hand. Slide an ungloved finger under the wrist of the remaining outer glove and peel it off inside-out, encapsulating the first glove. Dispose in a biohazard/chemical waste bin.

  • Coat & Face: Remove the lab coat, folding the contaminated exterior inward. Remove goggles and mask handling only the straps.

  • Inner Gloves: Remove the inner green gloves using the inside-out technique and wash hands immediately with soap and copious amounts of water[3].

Emergency Spill Response & Disposal Pathway

In the event of a powder spill, do not sweep, as this will aerosolize the reactive intermediate.

  • Evacuate & Isolate: Step back from the spill area. Alert nearby personnel.

  • Liquid Binding: Cover the dry powder spill with a liquid-binding absorbent material (e.g., diatomaceous earth) slightly dampened with water or a low-volatility alcohol to suppress dust[4].

  • Collection: Use a disposable plastic scoop to collect the dampened mass. Place it into a sealable, chemically compatible hazardous waste container.

  • Decontamination: Scrub the surface with a 70% isopropanol solution, followed by soap and water, to neutralize any remaining electrophilic residue[4].

Handling_Workflow A 1. Hazard Assessment (CAS: 1444348-44-0) B 2. Validate Engineering Controls (Fume Hood >100 fpm) A->B C 3. Don Self-Validating PPE (Color-Contrast Gloves, N95) B->C D 4. Active Handling (Anti-Static Weighing) C->D E Spill or Glove Breach Detected? D->E F Emergency Response (Dampen, Absorb, Isolate) E->F YES (Visual Cue) G 5. Safe Doffing (Inside-Out Technique) E->G NO (Protocol Complete) H 6. EPA Compliant Disposal (Incineration) F->H G->H

Caption: Operational workflow and emergency response pathway for halogenated quinazoline handling.

References

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). "Zaynich: A Novel Antibi Resistance aynich." IJARSCT. Available at: [Link][2]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline
Reactant of Route 2
4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline
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